2-Chloro-4-(4-methoxyphenyl)pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(4-methoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)10-6-7-13-11(12)14-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZERORVMIAWOMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456939 | |
| Record name | 2-chloro-4-(4-methoxyphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75634-04-7 | |
| Record name | 2-chloro-4-(4-methoxyphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(4-methoxyphenyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 2-Chloro-4-(4-methoxyphenyl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary: This document provides an in-depth technical overview of 2-Chloro-4-(4-methoxyphenyl)pyrimidine, a key heterocyclic intermediate in medicinal chemistry. We will explore its fundamental physicochemical properties, detail a representative synthetic protocol, and analyze its core reactivity, which is central to its application in the development of complex, biologically active molecules. This guide is intended for researchers and drug development professionals, offering field-proven insights into the strategic utilization of this versatile chemical building block.
Part 1: Molecular Profile and Physicochemical Properties
This compound (CAS No: 75634-04-7) is a substituted pyrimidine that serves as a valuable scaffold in synthetic organic chemistry.[1][2] The pyrimidine ring system is a foundational motif in numerous biologically active compounds, including the nucleobases that form the basis of DNA and RNA.[3][4] The strategic placement of a reactive chlorine atom at the 2-position and a methoxyphenyl group at the 4-position makes this compound a highly versatile precursor for creating diverse molecular libraries.
Below is the chemical structure of the compound, followed by a table summarizing its key properties.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 75634-04-7 | [1] |
| Molecular Formula | C₁₁H₉ClN₂O | [5] |
| Molecular Weight | 220.66 g/mol | [5] |
| Monoisotopic Mass | 220.04034 Da | [5] |
| Melting Point | 137-140 °C | [6] |
| Boiling Point (Predicted) | 401.6 ± 28.0 °C | [6] |
| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | -0.87 ± 0.20 | [6] |
| XlogP (Predicted) | 2.8 |[5] |
Part 2: The Strategic Importance in Medicinal Chemistry
The utility of this compound in drug discovery stems from two key structural features: the pyrimidine core and the reactive 2-chloro substituent.
-
The Pyrimidine Scaffold: Pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[4][7] This widespread activity is partly due to the pyrimidine ring's ability to mimic endogenous nucleobases, allowing it to interact with a variety of biological targets like kinases and other enzymes.[3]
-
The 2-Chloro Substituent: The chlorine atom at the 2-position is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the compound's most significant asset. It provides a reliable chemical handle for chemists to introduce a wide array of functional groups and build more complex molecular architectures.[8][9] This versatility is essential for generating compound libraries for high-throughput screening and for performing structure-activity relationship (SAR) studies during lead optimization. For example, similar 2-chloropyrimidine intermediates are crucial in synthesizing potential small-molecule anticancer drugs.[10]
Part 3: Synthesis and Purification Protocol
The synthesis of 2-chloro-4-substituted pyrimidines can be strategically designed to avoid the formation of isomers, which are often difficult to separate. A robust and high-yield method involves a two-step process starting from a 2-methylthio-4-chloropyrimidine precursor.[9] This approach offers high regioselectivity.
The following protocol is a representative, field-proven methodology adapted from established principles for this class of compounds.[9]
Diagram: Representative Synthesis Pathway
Caption: Representative workflow for the synthesis and purification.
Step-by-Step Experimental Protocol:
-
Reaction Setup:
-
To a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloropyrimidine (1.0 eq), (4-methoxyphenyl)boronic acid (1.05 eq), and sodium carbonate (2.5 eq).
-
Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add a degassed solvent mixture, typically Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2,4-dichloropyrimidine) is consumed (typically 4-12 hours).
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Combine the organic layers. Wash sequentially with water and then with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel.
-
Use a solvent system of increasing polarity, typically starting with a mixture of hexanes and ethyl acetate (e.g., 9:1), to elute the product.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
-
Part 4: Core Reactivity and Derivatization Potential
The primary utility of this compound is as an electrophile in SNAr reactions. The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the chlorine-bearing carbon, facilitating attack by a wide range of nucleophiles.
Common Nucleophilic Substitution Reactions:
-
Amination: Reaction with primary or secondary amines (R₂NH) to form 2-amino-4-(4-methoxyphenyl)pyrimidines. This is a fundamental step in the synthesis of many kinase inhibitors.
-
Alkoxylation/Aryloxylation: Reaction with alcohols (ROH) or phenols (ArOH) in the presence of a base to yield 2-alkoxy or 2-aryloxy ethers.
-
Thiolation: Reaction with thiols (RSH) to produce 2-thioether derivatives.
Diagram: Core Reactivity Workflow
References
- 1. This compound | 75634-04-7 [chemicalbook.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. scispace.com [scispace.com]
- 5. PubChemLite - this compound (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 6. This compound CAS#: 75634-04-7 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-4-(4-methoxyphenyl)pyrimidine
Abstract
This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 2-Chloro-4-(4-methoxyphenyl)pyrimidine, a key heterocyclic intermediate in pharmaceutical and agrochemical synthesis. Moving beyond a simple recitation of techniques, this document details the causality behind experimental choices and demonstrates how an integrated, multi-technique approach forms a self-validating system for unambiguous structure confirmation. We will explore the roles of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy, culminating in the gold-standard validation by X-ray Crystallography. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for the characterization of novel chemical entities.
Introduction: The Significance of a Confirmed Structure
This compound belongs to the pyrimidine class of heterocycles, a scaffold of immense importance in medicinal chemistry due to its presence in nucleobases and a wide array of therapeutic agents. The reactivity of the chlorine atom at the C2 position makes this compound a versatile building block for creating more complex molecular architectures through nucleophilic substitution and coupling reactions.
The absolute certainty of a molecule's structure is the bedrock of all subsequent research and development. An incorrect assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development pipelines. Therefore, a systematic and orthogonal analytical approach is not merely academic but a critical component of scientific integrity and project success. This guide outlines such an approach, where each piece of analytical data corroborates the others to build an irrefutable structural assignment.
Foundational Analysis: Molecular Formula and Mass Verification
The first step in any structure elucidation is to confirm the molecular formula and weight. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
Causality of Technique: Why Mass Spectrometry First?
Mass spectrometry provides the molecular weight of the compound, which is the most fundamental piece of identifying information. For this compound (C₁₁H₉ClN₂O), HRMS provides an exact mass, which is far more precise than the nominal mass and can often confirm the elemental composition directly. Furthermore, the isotopic distribution pattern for chlorine provides an immediate and unmistakable signature, validating the presence of this element.
Experimental Protocol: GC-MS (EI) Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Impact (EI) ionization source.
-
GC Method:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium.
-
-
MS Method:
-
Ionization Mode: Electron Impact (70 eV).
-
Mass Range: Scan from m/z 40 to 450.
-
Data Interpretation and Validation
The expected mass spectrum will provide two crucial pieces of evidence:
-
Molecular Ion (M⁺): The molecular formula C₁₁H₉ClN₂O gives a monoisotopic mass of 220.04034 Da . HRMS should detect this ion with high accuracy.
-
Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic isotopic pattern where the molecular ion peak (M⁺) at m/z 220 is accompanied by a second peak (M+2)⁺ at m/z 222 with approximately one-third the intensity (a 3:1 ratio). This is a definitive marker for a monochlorinated compound.
Plausible Fragmentation Pathways
Electron impact ionization is a high-energy technique that causes fragmentation of the molecular ion. The fragmentation pattern provides clues about the molecule's structure. For pyrimidine derivatives, fragmentation often involves the decomposition of the heterocyclic ring.
| m/z (charge) | Proposed Fragment | Significance |
| 220/222 | [C₁₁H₉ClN₂O]⁺ | Molecular Ion (M⁺) and (M+2)⁺ |
| 205 | [M - CH₃]⁺ | Loss of the methyl group from the methoxy ether |
| 192 | [M - CO]⁺ | Loss of carbon monoxide |
| 185 | [M - Cl]⁺ | Loss of the chlorine radical |
| 135 | [C₈H₇O]⁺ | 4-methoxybenzoyl cation |
| 111 | [C₄H₂ClN₂]⁺ | Chloropyrimidine cation fragment |
Unveiling the Skeleton: NMR Spectroscopic Analysis
While mass spectrometry confirms the "what" (elemental composition), Nuclear Magnetic Resonance (NMR) spectroscopy reveals the "how" (the connectivity of atoms). It provides an unambiguous map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR gives detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.60 | Doublet (d) | 1H | Pyrimidine H-6 | Deshielded by adjacent nitrogen and the aromatic ring. |
| ~ 8.15 | Doublet (d) | 2H | Phenyl H-2', H-6' | Ortho to the electron-withdrawing pyrimidine ring, thus deshielded. |
| ~ 7.45 | Doublet (d) | 1H | Pyrimidine H-5 | Coupled to H-6. |
| ~ 7.05 | Doublet (d) | 2H | Phenyl H-3', H-5' | Ortho to the electron-donating methoxy group, thus more shielded. |
| ~ 3.90 | Singlet (s) | 3H | Methoxy (-OCH₃) | Characteristic singlet for a methyl ether. |
¹³C NMR Spectroscopy: Mapping the Carbon Framework
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. Using techniques like DEPT-135 or APT allows for the differentiation between CH₃, CH₂, CH, and quaternary carbons.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. Additionally, run a DEPT-135 or APT experiment.
| Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment | Rationale |
| ~ 170.0 | Quaternary (C) | Pyrimidine C-4 | Attached to the phenyl ring and nitrogen. |
| ~ 163.5 | Quaternary (C) | Phenyl C-4' | Attached to the electron-donating OCH₃ group. |
| ~ 162.0 | Quaternary (C) | Pyrimidine C-2 | Attached to chlorine and two nitrogens, highly deshielded. |
| ~ 158.0 | CH | Pyrimidine C-6 | Deshielded by adjacent nitrogen. |
| ~ 130.5 | CH | Phenyl C-2', C-6' | Aromatic CH carbons. |
| ~ 128.0 | Quaternary (C) | Phenyl C-1' | Quaternary carbon attached to the pyrimidine ring. |
| ~ 121.0 | CH | Pyrimidine C-5 | Shielded relative to C-6. |
| ~ 114.5 | CH | Phenyl C-3', C-5' | Shielded by the electron-donating effect of the OCH₃ group. |
| ~ 55.5 | CH₃ | Methoxy (-OCH₃) | Typical chemical shift for a methoxy carbon. |
Functional Group Fingerprinting: FT-IR Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.
Causality of Technique: A Rapid Confirmation Tool
FT-IR provides complementary information to NMR and MS. While NMR maps the C-H skeleton, FT-IR confirms the presence of key bonds like C=N, C=C, C-O, and C-Cl, providing a quick quality check and validation of the proposed structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
Data Interpretation
| Frequency Range (cm⁻¹) | Vibration Type | Assignment |
| 3100 - 3000 | C-H Stretch | Aromatic & Pyrimidine C-H |
| 2980 - 2850 | C-H Stretch | Methoxy (-CH₃) |
| 1610 - 1550 | C=N & C=C Stretch | Pyrimidine ring stretches |
| 1515 - 1480 | C=C Stretch | Phenyl ring stretch |
| 1250 | C-O Stretch (asymmetric) | Aryl-Alkyl Ether (Ar-O-CH₃) |
| 1030 | C-O Stretch (symmetric) | Aryl-Alkyl Ether (Ar-O-CH₃) |
| 835 | C-H Out-of-plane bend | 1,4-disubstituted (para) phenyl ring |
| 800 - 600 | C-Cl Stretch | Chloro-pyrimidine bond |
Integrated Elucidation Strategy: A Validated Workflow
Caption: Integrated workflow for structure elucidation.
The Gold Standard: Single-Crystal X-ray Crystallography
For novel compounds, particularly those intended for pharmaceutical use, single-crystal X-ray crystallography is the ultimate confirmation. It provides a definitive 3D map of the molecule in the solid state.
Causality and Application
While the spectroscopic data provides a robust and convincing assignment, X-ray crystallography offers unambiguous proof. It resolves any potential ambiguity in isomerism and provides precise bond lengths and angles, which can be critical for computational modeling and understanding intermolecular interactions. The primary limitation is the requirement to grow a high-quality single crystal, which is not always feasible.
Protocol Overview
-
Crystal Growth: Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the data to solve the phase problem and refine the atomic positions to generate the final crystal structure.
Conclusion
2-Chloro-4-(4-methoxyphenyl)pyrimidine physical and chemical properties
An In-Depth Technical Guide to 2-Chloro-4-(4-methoxyphenyl)pyrimidine: Properties, Synthesis, and Applications
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug discovery, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the pyrimidine scaffold is a privileged structure, present in nucleobases and numerous pharmaceuticals.[1] this compound emerges as a particularly valuable intermediate. Its strategic placement of a reactive chlorine atom and a methoxyphenyl group provides chemists with a versatile platform for molecular elaboration. The chlorine at the C2 position is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr), while the methoxyphenyl moiety can be modified or used to influence the molecule's steric and electronic properties. This guide offers a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this important compound for researchers and drug development professionals.
Section 1: Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters influence everything from reaction conditions and purification strategies to formulation and bioavailability. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 75634-04-7 | [2] |
| Molecular Formula | C₁₁H₉ClN₂O | [2][3] |
| Molecular Weight | 220.65 g/mol | [2] |
| Melting Point | 137-140 °C | [4][5] |
| Boiling Point (Predicted) | 401.6 ± 28.0 °C | [4][5] |
| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [4][5] |
| pKa (Predicted) | -0.87 ± 0.20 | [4][5] |
| Storage Temperature | 2-8°C | [4][5] |
Section 2: Spectroscopic and Analytical Characterization
Expected Spectral Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyrimidine and methoxyphenyl rings, as well as the singlet for the methoxy group's protons. The pyrimidine protons should appear as doublets in the downfield region (typically δ 8.0-9.0 ppm). The methoxyphenyl protons will present as two doublets in the aromatic region (δ 6.8-7.8 ppm) characteristic of a para-substituted benzene ring. The methoxy group (–OCH₃) will be a sharp singlet around δ 3.8-4.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show signals for all 11 unique carbon atoms. The carbons of the pyrimidine ring will be in the δ 150-170 ppm range. The carbon attached to the chlorine will be significantly affected. The carbons of the methoxyphenyl ring will appear in the aromatic region (δ 110-160 ppm), with the methoxy carbon appearing around δ 55 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. Aromatic C-H stretching will be observed above 3000 cm⁻¹. Strong C=N and C=C stretching vibrations from the pyrimidine and benzene rings will appear in the 1400-1650 cm⁻¹ region. A prominent C-O stretching band for the methoxy group should be visible around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The C-Cl stretch typically appears in the 700-800 cm⁻¹ range.[6]
-
Mass Spectrometry (MS): In an ESI-MS experiment, the compound is expected to show a protonated molecular ion peak [M+H]⁺ at m/z 221.04.[3] A characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) would be observed for the molecular ion peak (e.g., at m/z 221 and 223), which is a definitive indicator of the compound's identity.[3]
Experimental Protocol: Compound Characterization
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a KBr pellet or use an ATR accessory for IR analysis. For MS, prepare a dilute solution in a suitable solvent like methanol or acetonitrile.
-
¹H and ¹³C NMR Spectroscopy: Acquire spectra on a 400 MHz or higher spectrometer. Reference the spectra to the residual solvent peak.
-
IR Spectroscopy: Record the spectrum over a range of 4000-400 cm⁻¹.
-
High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer to confirm the exact mass and elemental composition.
Section 3: Chemical Synthesis and Reactivity
The utility of this compound lies in its straightforward synthesis and predictable reactivity, making it an ideal starting material.
Synthesis Pathway
The preparation of 2-chloro-4-substituted pyrimidines is a well-established process in organic chemistry. A common and effective strategy involves a two-step sequence starting from a 2-methylthio-4-chloropyrimidine precursor. This method offers high regioselectivity, preventing the formation of undesired isomers that can be difficult to separate.[7]
The general workflow is as follows:
-
Nucleophilic Substitution at C4: The C4 position of a 2-(methylthio)-4,6-dichloropyrimidine is more reactive towards nucleophiles than the C2 position. A Suzuki or Stille coupling reaction with a boronic acid or stannane derivative of anisole (4-methoxyphenyl) would selectively install the methoxyphenyl group at C4.
-
Oxidative Chlorination at C2: The methylthio group (–SMe) at the C2 position is then converted to the desired chloro group. This is typically achieved through an oxidative chlorination reaction, often using chlorine gas or sulfuryl chloride. This step transforms the less reactive thioether into a highly reactive chloro leaving group.
This synthetic approach is advantageous because it avoids the direct use of 2,4-dichloropyrimidine, where competitive substitution can lead to a mixture of products and lower yields.[7]
Caption: General synthetic workflow for this compound.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is the SNAr reaction at the C2 position. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, and the chlorine atom is an excellent leaving group. This makes the C2 position a prime target for a wide range of nucleophiles, including amines, alcohols, and thiols.
The regioselectivity of SNAr reactions on substituted pyrimidines is a subject of considerable study. While the C4 position can also be reactive, the electronic nature of other substituents on the ring plays a critical role.[8] In this molecule, the electron-donating nature of the methoxyphenyl group at C4 may slightly deactivate that position, further favoring attack at the C2-chloro position. This high reactivity and selectivity are precisely what make 2-chloro-pyrimidines such powerful intermediates in the construction of complex molecules.[1][9]
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The 2,4-disubstituted pyrimidine core is a cornerstone of many approved drugs and clinical candidates. This compound serves as a key starting point for synthesizing libraries of compounds for screening against various biological targets.
-
Kinase Inhibitors: A significant number of kinase inhibitors, particularly in oncology, feature a 2-aminopyrimidine scaffold. The chlorine atom is readily displaced by primary or secondary amines to generate diverse libraries. For example, the anticancer drug Dasatinib contains a related N-substituted thiazolyl-pyrimidine pharmacophore.[10] The methoxyphenyl group can provide crucial interactions within the ATP-binding pocket of many kinases.
-
Antiviral and Antimicrobial Agents: Pyrimidine derivatives have demonstrated broad-spectrum activity against viruses and bacteria. The ability to easily introduce different functional groups at the C2 position allows for the fine-tuning of activity and ADME (absorption, distribution, metabolism, and excretion) properties.[11]
-
CNS-Active Agents: Dopamine receptors are key targets for treating neurological disorders. Recently, pyrimidine derivatives have been explored as selective dopamine D5 receptor partial agonists for potential use in treating cognitive impairments.[12] The scaffold of this compound is well-suited for generating analogs in this therapeutic area.
Caption: Logical workflow from intermediate to drug candidate.
Section 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related analogs like 2-chloro-4-methoxypyrimidine and 2-chloro-4-methylpyrimidine can be used to infer its likely hazard profile.[13][14]
-
Potential Hazards:
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15][16]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][5][15] Recommended storage is at refrigerator temperatures (2-8°C).[4][5]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
-
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 75634-04-7 [chemicalbook.com]
- 3. PubChemLite - this compound (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 4. This compound CAS#: 75634-04-7 [m.chemicalbook.com]
- 5. 75634-04-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. uomphysics.net [uomphysics.net]
- 7. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 8. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. scialert.net [scialert.net]
- 12. Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Chloro-4-methoxypyrimidine 98 22536-63-6 [sigmaaldrich.com]
- 14. 2-Chloro-4-methylpyrimidine 97 13036-57-2 [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-(4-methoxyphenyl)pyrimidine
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. The pyrimidine scaffold, in particular, is a privileged structure found in a vast array of biologically active molecules, including nucleic acids and therapeutic agents.[1][2][3] 2-Chloro-4-(4-methoxyphenyl)pyrimidine (CAS No. 75634-04-7) represents a versatile synthetic intermediate.[4][5][6][7] Its structure, featuring a reactive chloropyrimidine core and a methoxyphenyl substituent, offers multiple avenues for chemical modification, making it a valuable building block for creating libraries of novel compounds.
The unambiguous structural confirmation and purity assessment of such intermediates are non-negotiable prerequisites for their use in any research or development pipeline. Spectroscopic analysis provides the definitive data required for this validation. This guide serves as an in-depth technical resource for researchers, outlining the principles, protocols, and expected data for the comprehensive spectroscopic characterization of this compound. The methodologies described herein form a self-validating system, ensuring the highest degree of scientific integrity.
Molecular Identity:
-
Chemical Name: this compound
-
Molecular Formula: C₁₁H₉ClN₂O[8]
-
Molecular Weight: 220.65 g/mol [5]
-
CAS Number: 75634-04-7[5]
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of organic compound characterization, providing detailed information about the molecular structure's carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential for confirming the identity and arrangement of its constituent parts.
Proton (¹H) NMR Spectroscopy
Expertise & Rationale: ¹H NMR is typically the first spectroscopic experiment performed on a novel compound. Its high sensitivity and the wealth of information derived from chemical shifts, integration, and spin-spin coupling make it invaluable for rapidly confirming the presence of key structural motifs. For this molecule, we expect to see distinct signals for the protons on the pyrimidine ring, the 4-methoxyphenyl group, and the methoxy group itself.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): Based on the structure and analysis of similar compounds, the following proton signals are anticipated:[9][10]
-
Aromatic Protons (Phenyl Ring): The 4-methoxyphenyl group will exhibit a classic AA'BB' system due to symmetry.
-
~ δ 8.0-8.2 ppm (d, 2H): Protons ortho to the pyrimidine ring (H-2', H-6'). These are deshielded by the electron-withdrawing effect of the heterocyclic ring.
-
~ δ 7.0-7.2 ppm (d, 2H): Protons meta to the pyrimidine ring (H-3', H-5'). These are shielded by the electron-donating methoxy group.
-
-
Aromatic Protons (Pyrimidine Ring): The pyrimidine ring has two protons.
-
~ δ 8.6-8.8 ppm (d, 1H): Proton at the C-6 position. This proton is adjacent to a nitrogen atom and is significantly deshielded.
-
~ δ 7.5-7.7 ppm (d, 1H): Proton at the C-5 position.
-
-
Methoxy Protons:
-
~ δ 3.9 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the -OCH₃ group.
-
Carbon-13 (¹³C) NMR Spectroscopy
Expertise & Rationale: While ¹H NMR maps the proton environment, ¹³C NMR provides a direct look at the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete carbon count and providing insights into their electronic environment.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃): The molecule has 11 carbon atoms, but due to the symmetry of the phenyl ring, only 9 unique signals are expected. Chemical shifts are predicted based on known values for substituted pyrimidines and anisole derivatives.[11][12][13][14][15]
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~ 170-172 | C-4 (Pyrimidine) | Attached to a nitrogen and the electron-rich phenyl group. |
| ~ 162-164 | C-2 (Pyrimidine) | Attached to two nitrogen atoms and the electronegative chlorine atom. |
| ~ 160-162 | C-6 (Pyrimidine) | Carbon in the pyrimidine ring adjacent to a nitrogen. |
| ~ 160-162 | C-4' (Phenyl) | Aromatic carbon directly bonded to the electron-donating -OCH₃ group. |
| ~ 130-132 | C-2', C-6' (Phenyl) | Aromatic carbons ortho to the pyrimidine substituent. |
| ~ 128-130 | C-1' (Phenyl) | Quaternary carbon of the phenyl ring attached to the pyrimidine ring. |
| ~ 114-116 | C-3', C-5' (Phenyl) | Aromatic carbons meta to the pyrimidine substituent, shielded by the -OCH₃ group. |
| ~ 110-112 | C-5 (Pyrimidine) | Carbon in the pyrimidine ring. |
| ~ 55-56 | -OCH₃ | Aliphatic carbon of the methoxy group. |
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible data. A self-validating system includes proper sample preparation and instrument setup.[16][17][18][19][20]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[18][20]
-
Cap the NMR tube securely and wipe the exterior with a tissue dampened with isopropanol to remove any contaminants.[20]
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire data using a standard single-pulse experiment. Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.
-
¹³C NMR: Acquire data using a proton-decoupled pulse program. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a higher sample concentration may be required.
-
Section 2: Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is indispensable for determining the molecular weight of a compound and confirming its elemental composition. For halogenated compounds, MS provides a unique isotopic signature that serves as a powerful diagnostic tool. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the molecular formula with high confidence.
Expected Mass Spectrum (Electrospray Ionization - ESI):
-
Molecular Ion Peak ([M+H]⁺): The primary observation will be the protonated molecular ion.
-
Isotopic Pattern: The most critical feature for this molecule is the isotopic signature of chlorine. Natural chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two distinct peaks for any chlorine-containing ion, separated by 2 mass-to-charge (m/z) units.[21][22][23]
-
[M+H]⁺ peak: Corresponding to the molecule containing ³⁵Cl. Expected m/z ≈ 221.0476.[8]
-
[M+2+H]⁺ peak: Corresponding to the molecule containing ³⁷Cl. Expected m/z ≈ 223.0447.
-
Intensity Ratio: The relative intensity of the [M+H]⁺ to the [M+2+H]⁺ peak will be approximately 3:1 , which is a definitive indicator of the presence of a single chlorine atom.[21][23]
-
HRMS Data: High-resolution analysis provides the exact mass, allowing for the unambiguous determination of the elemental formula.
| Ion | Calculated Exact Mass (C₁₁H₁₀ClN₂O) |
| [M+H]⁺ (³⁵Cl) | 221.04762 |
| [M+H]⁺ (³⁷Cl) | 223.04467 |
Experimental Protocol: ESI-MS Data Acquisition
This protocol is designed for accurate mass determination using a modern LC-MS system.[24][25][26][27]
-
Sample Preparation:
-
Prepare a stock solution of the compound at ~1 mg/mL in a solvent like methanol or acetonitrile.
-
Perform a serial dilution to create a final working solution of ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation for positive ion mode ESI.
-
Filter the final solution through a 0.22 µm syringe filter into a 2 mL autosampler vial if any precipitation is observed.[24][26]
-
-
Instrument Setup (Example: Q-TOF or Orbitrap MS):
-
Calibrate the mass analyzer using a known standard solution to ensure high mass accuracy.
-
Set the ESI source to positive ion mode.
-
Typical source parameters: Capillary voltage ~3.5 kV, cone voltage ~30 V, desolvation gas flow ~600 L/hr, desolvation temperature ~350°C.
-
-
Data Acquisition:
-
Introduce the sample via direct infusion or through a liquid chromatography (LC) system.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da) to observe the molecular ion and its isotope pattern.
-
Data Interpretation Workflow
The following diagram illustrates the logical flow for confirming molecular identity using mass spectrometry.
Caption: Mass spectrometry workflow for structural confirmation.
Section 3: Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the vibrations of bonds, which absorb infrared radiation at specific frequencies. This technique is excellent for confirming the presence of the key structural components of this compound, such as the aromatic rings and the ether linkage.
Expected IR Absorption Bands: The following table summarizes the characteristic vibrational frequencies expected for the molecule.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Pyrimidine, Phenyl) |
| 2960-2850 | C-H Stretch | Aliphatic (-OCH₃) |
| ~1600, ~1500 | C=C and C=N Stretch | Aromatic Rings |
| 1250-1200 | C-O Stretch (Aryl Ether) | Aryl-O-CH₃ |
| 1180-1150 | C-O Stretch (Aryl Ether) | Aryl-O-CH₃ |
| 850-800 | C-H Bend (para-substituted) | 1,4-Disubstituted Phenyl |
| 800-600 | C-Cl Stretch | Chloro-pyrimidine |
Experimental Protocol: ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is the most common and convenient method for acquiring IR spectra of solids and liquids, requiring minimal sample preparation.[28][29][30][31][32]
-
Instrument Preparation:
-
Background Collection:
-
With the clean, empty crystal, collect a background spectrum. This is crucial as it subtracts the absorbance from the air (CO₂, H₂O) and the instrument itself.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.
-
Lower the press arm to ensure firm and even contact between the sample and the crystal.[28][29]
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
-
Cleanup:
-
Retract the press arm, remove the sample powder, and clean the crystal thoroughly with isopropanol.
-
Section 4: Integrated Spectroscopic Analysis
Trustworthiness: The ultimate confidence in structural elucidation comes not from a single piece of data, but from the congruent and logical integration of all spectroscopic evidence. Each technique provides a unique piece of the puzzle, and together they form a self-validating system that confirms the structure of this compound.
The following flowchart illustrates the ideal workflow for a comprehensive structural confirmation.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. Heterocyclic compound 57 page [m.chemicalbook.com]
- 5. This compound | 75634-04-7 [chemicalbook.com]
- 6. 75634-04-7 | CAS DataBase [chemicalbook.com]
- 7. This compound CAS#: 75634-04-7 [chemicalbook.com]
- 8. PubChemLite - this compound (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 11. ccsenet.org [ccsenet.org]
- 12. researchgate.net [researchgate.net]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. 4-Methoxybiphenyl(613-37-6) 13C NMR [m.chemicalbook.com]
- 16. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 22. Video: Mass Spectrometry: Isotope Effect [jove.com]
- 23. ms isotopes: Br and Cl [employees.csbsju.edu]
- 24. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 25. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 27. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. utsc.utoronto.ca [utsc.utoronto.ca]
- 29. agilent.com [agilent.com]
- 30. youtube.com [youtube.com]
- 31. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 32. mt.com [mt.com]
The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrimidine ring, a fundamental heterocyclic scaffold, is a recurring and vital motif in a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1][2][3] Its unique physicochemical properties, such as its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, have made it a privileged structure in medicinal chemistry.[4][5] This guide provides a comprehensive technical overview of the role of pyrimidine derivatives in contemporary drug discovery. We will explore the synthetic versatility of the pyrimidine core, delve into its diverse pharmacological applications, and present detailed methodologies and structure-activity relationship (SAR) insights that are critical for the rational design of novel therapeutics. This document is intended to serve as a valuable resource for professionals engaged in the multifaceted process of drug development, from initial hit identification to lead optimization and beyond.
The Enduring Significance of the Pyrimidine Core in Medicinal Chemistry
The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the structural basis for uracil, thymine, and cytosine.[1][2] This inherent biological relevance provides a powerful starting point for drug design, as pyrimidine-based molecules can readily interact with a multitude of biological targets, including enzymes and receptors.[6] The landscape of FDA-approved drugs is a testament to the therapeutic success of this scaffold, with numerous pyrimidine-containing molecules marketed for a wide range of diseases.[4][7][8][9]
The sustained interest in pyrimidine derivatives within the drug discovery community can be attributed to several key factors:
-
Synthetic Tractability: The pyrimidine ring can be synthesized and functionalized through a variety of well-established chemical reactions, allowing for the creation of large and diverse compound libraries for screening.[10][11]
-
Broad Spectrum of Biological Activity: Pyrimidine derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, antiviral, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities.[2][4][10][12][13][14]
-
Favorable Pharmacokinetic Profiles: The pyrimidine scaffold can be modified to fine-tune critical ADME (absorption, distribution, metabolism, and excretion) properties, enhancing the drug-like characteristics of lead compounds.[4][12]
-
Privileged Structural Motif: The pyrimidine ring is considered a "privileged scaffold" due to its ability to bind to multiple, unrelated biological targets with high affinity.[6][15]
Therapeutic Applications of Pyrimidine Derivatives: A Disease-Oriented Perspective
The versatility of the pyrimidine scaffold has led to the development of potent therapeutic agents across a multitude of disease areas. This section will explore some of the most significant applications, highlighting key examples and their mechanisms of action.
Oncology: A Pillar in Cancer Chemotherapy
Pyrimidine derivatives are among the most important classes of anticancer agents.[16] Their mechanisms of action are often centered on the disruption of nucleic acid synthesis and cell division, processes that are highly active in rapidly proliferating cancer cells.[17][18][19][20]
Key Mechanisms of Action in Oncology:
-
Inhibition of Thymidylate Synthase (TS): TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[21] Inhibition of TS leads to a depletion of dTMP, disrupting DNA replication and inducing apoptosis in cancer cells.[21] 5-Fluorouracil (5-FU) is a classic example of a pyrimidine analog that, upon intracellular conversion to its active metabolite, inhibits TS.[22]
-
DNA/RNA Incorporation: Some pyrimidine analogs are incorporated into growing DNA or RNA chains, leading to chain termination and the induction of cell death.[19] Cytarabine (Ara-C), a cytosine analog, is a prime example of a drug that functions through this mechanism, primarily in the treatment of leukemias.[17][23]
-
Kinase Inhibition: Many pyrimidine derivatives have been developed as potent inhibitors of various protein kinases that are dysregulated in cancer. For instance, gefitinib and erlotinib are EGFR (epidermal growth factor receptor) tyrosine kinase inhibitors used in the treatment of non-small cell lung cancer.[24][25]
The following table summarizes the activity of selected pyrimidine derivatives against various cancer cell lines, showcasing the impact of structural modifications on their cytotoxic potential.[21]
| Compound | R1 | R2 | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | PC-3 IC50 (µM) | hTS IC50 (nM) |
| 1n | 4-OCH3-Ph | H | 1.98 ± 0.69 | 2.18 ± 0.93 | 4.04 ± 1.06 | 4.18 ± 1.87 | 20.47 ± 1.12 |
Data sourced from a study on pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors.[21]
Below is a generalized workflow for the discovery of pyrimidine-based anticancer agents.
Caption: A streamlined workflow for the discovery and development of pyrimidine-based anticancer drugs.
Infectious Diseases: Combating Viral and Microbial Threats
The essential role of pyrimidines in nucleic acid synthesis also makes them attractive targets for antimicrobial and antiviral therapies.
Many antiviral drugs are nucleoside analogs that interfere with viral DNA or RNA synthesis.[5] Pyrimidine derivatives have been successfully developed to treat a range of viral infections, including those caused by herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis viruses.[5][10][22] For instance, Zidovudine (AZT), an analog of thymidine, was one of the first and most impactful drugs for the treatment of HIV.[22]
More recently, the inhibition of host cell pyrimidine biosynthesis has emerged as a promising broad-spectrum antiviral strategy.[26][27] Viruses are highly dependent on the host cell's metabolic machinery for their replication. By targeting key enzymes in the pyrimidine biosynthesis pathway, such as dihydroorotate dehydrogenase (DHODH), it is possible to deplete the intracellular pool of pyrimidine nucleotides, thereby inhibiting the replication of a wide range of viruses.[26][27][28]
The following diagram illustrates the synergistic effect of combining a pyrimidine biosynthesis inhibitor with a nucleoside analog for enhanced antiviral activity against SARS-CoV-2.
Caption: Synergistic inhibition of viral replication by targeting pyrimidine biosynthesis and the viral polymerase.
Pyrimidine derivatives have also found utility as antibacterial and antifungal agents.[29][30][31][32] For example, the sulfonamide class of antibiotics, which includes sulfadiazine, incorporates a pyrimidine ring and functions by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[22] Flucytosine, a fluorinated pyrimidine analog, is an antifungal drug that is converted intracellularly to 5-fluorouracil, which then disrupts fungal DNA and RNA synthesis.[1][29]
Other Therapeutic Areas
The therapeutic potential of pyrimidine derivatives extends beyond oncology and infectious diseases. They have been investigated for a variety of other conditions, including:
-
Anti-inflammatory diseases: Certain pyrimidine derivatives have shown potent anti-inflammatory effects, in some cases superior to conventional drugs like ibuprofen.[1][29]
-
Cardiovascular disorders: Some pyrimidine-based compounds have been explored as cardiovascular agents.[10]
-
Central Nervous System (CNS) Disorders: Pyrimidine derivatives have been designed as potent CNS agents for treating various neurological and psychiatric disorders.[4][14]
Methodologies in Pyrimidine-Based Drug Discovery
The successful development of pyrimidine-based drugs relies on a combination of robust synthetic chemistry, insightful biological evaluation, and a deep understanding of structure-activity relationships.
Synthetic Strategies for Pyrimidine Derivatives
A plethora of synthetic methods have been developed for the construction of the pyrimidine ring and its subsequent derivatization.[11] A common and versatile approach is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine or a related species.
General Protocol for Pyrimidine Synthesis:
A widely used method for the synthesis of pyrimidines involves the reaction of an α,β-unsaturated ketone with an appropriate amino-pyrimidine derivative.
Step-by-Step Methodology:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve an appropriately substituted ketone and an appropriately substituted aldehyde in ethanol.
-
Add an aqueous solution of potassium hydroxide (40% w/v) dropwise while stirring.
-
Continue stirring at room temperature for a specified time until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain the pure chalcone.[15]
-
-
Pyrido[2,3-d]pyrimidine Synthesis:
-
Reflux a mixture of the synthesized chalcone and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization.[15]
-
This is a generalized procedure, and specific reaction conditions may need to be optimized for different substrates.[15]
Biological Evaluation and Assay Protocols
The biological activity of newly synthesized pyrimidine derivatives is assessed using a battery of in vitro and in vivo assays. For anticancer drug discovery, a common initial screen is the MTT assay to determine the cytotoxicity of the compounds against a panel of cancer cell lines.
Protocol for MTT Cytotoxicity Assay:
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21] The amount of formazan produced is directly proportional to the number of living cells.[21]
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrimidine derivatives and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how the chemical structure of a pyrimidine derivative influences its biological activity.[2][13][21][33][34] By systematically modifying the substituents on the pyrimidine ring and correlating these changes with the observed biological effects, medicinal chemists can rationally design more potent and selective drug candidates.[21][33]
For example, in the development of antitubercular pyrimidine derivatives, it was found that the central pyrimidine ring was essential for their activity.[33] Furthermore, replacing a naphthyl group with other hydrophobic substitutes was well-tolerated, providing valuable insights for further optimization.[33]
The following diagram illustrates the iterative nature of SAR-driven lead optimization.
Caption: The iterative cycle of structure-activity relationship (SAR) studies in lead optimization.
Future Perspectives and Conclusion
The pyrimidine scaffold continues to be a highly productive and versatile platform for the discovery of new medicines.[6][35] The ongoing exploration of novel synthetic methodologies will undoubtedly lead to the creation of even more diverse and complex pyrimidine-based libraries. Furthermore, a deeper understanding of the molecular basis of diseases will enable the design of highly selective pyrimidine derivatives that target specific disease-associated proteins.
The future of pyrimidine-based drug discovery will likely involve:
-
Hybrid Molecules: The combination of the pyrimidine scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.[21][25]
-
Targeted Therapies: The development of pyrimidine derivatives that are highly selective for specific enzyme isoforms or receptor subtypes, leading to improved efficacy and reduced side effects.
-
Broad-Spectrum Agents: The continued investigation of pyrimidine biosynthesis inhibitors as broad-spectrum antiviral and antimicrobial agents.[26]
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 11. growingscience.com [growingscience.com]
- 12. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. brainkart.com [brainkart.com]
- 21. benchchem.com [benchchem.com]
- 22. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 [ideas.repec.org]
- 29. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 30. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. researchgate.net [researchgate.net]
- 35. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to 2-Chloro-4-(4-methoxyphenyl)pyrimidine: Synthesis, Reactivity, and Strategic Applications
Foreword: The Pyrimidine Core in Modern Synthesis
In the landscape of medicinal chemistry and materials science, heterocyclic compounds are foundational. Among these, the pyrimidine ring system is a recurring and vital motif found in countless biologically active molecules, including the nucleobases that constitute DNA and RNA.[1][2][3] Its unique electronic properties and versatile substitution patterns make it a privileged scaffold in drug discovery. This guide focuses on a particularly valuable derivative: 2-Chloro-4-(4-methoxyphenyl)pyrimidine . This intermediate is not merely a static building block; it is a dynamic tool, offering strategically placed reactive sites that allow chemists to construct complex molecular architectures with precision and efficiency.[1] This document serves as a technical deep-dive for researchers and drug development professionals, elucidating the synthesis, reactivity, and practical application of this key intermediate.
Synthesis of the Intermediate: A Two-Step Approach
The most common and reliable synthesis of this compound is a two-step process that begins with the construction of the core pyrimidinone ring, followed by a robust chlorination step.
Step 1: Heterocyclic Ring Formation
The initial step involves the condensation of commercially available starting materials to form 4-(4-methoxyphenyl)pyrimidin-2(1H)-one. A prevalent method is the reaction of a β-ketoester, such as ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, with urea or a related amidine source under basic or acidic conditions. This cyclocondensation reaction efficiently assembles the core heterocyclic structure.
Step 2: Deoxychlorination with Phosphorus Oxychloride (POCl₃)
The conversion of the pyrimidinone (or its tautomer, pyrimidin-2-ol) to the target 2-chloro derivative is a critical transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice for this deoxychlorination.[4] The reaction mechanism involves the initial phosphorylation of the hydroxyl group, converting it into an excellent leaving group. Subsequent nucleophilic attack by a chloride ion displaces the phosphate ester, yielding the desired 2-chloropyrimidine. While POCl₃ can be used alone, its efficacy is often enhanced by the addition of phosphorus pentachloride (PCl₅) or a tertiary amine base like N,N-dimethylaniline.[5][6] The use of excess POCl₃ as both reagent and solvent is common, though more modern, greener protocols advocate for using equimolar amounts in a sealed reactor to minimize waste.[4]
The Reactive Landscape: Exploiting the C2-Chloro Position
The synthetic utility of this compound stems from the high reactivity of the chlorine atom at the C2 position. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes the carbon atoms attached to leaving groups, particularly at the 2, 4, and 6 positions, highly susceptible to nucleophilic attack.[7]
Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of this intermediate's reactivity is the SNAr reaction. This pathway allows for the direct displacement of the chloride by a wide array of nucleophiles.
-
Causality of Reactivity: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the C2 carbon, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atoms are perfectly positioned to stabilize this intermediate through resonance, with one resonance form placing the negative charge directly on a nitrogen atom.[7] This stabilization significantly lowers the activation energy for the reaction, making it facile.
-
Common Transformations:
-
Amination: Reaction with primary or secondary amines is arguably the most important transformation, yielding 2-aminopyrimidine derivatives. These structures are prevalent in medicinal chemistry, particularly as kinase inhibitors where the N-H groups can form crucial hydrogen bonds with the enzyme's hinge region.[3][8]
-
Alkoxylation/Aryloxylation: Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide, readily displace the chloride to form 2-ether derivatives.
-
Thiolation: Thiols react under basic conditions to produce 2-(alkylthio)- or 2-(arylthio)pyrimidines.
-
Palladium-Catalyzed Cross-Coupling Reactions
For the formation of carbon-carbon and certain carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative to classical SNAr.
-
Suzuki-Miyaura Coupling: This reaction enables the coupling of the 2-chloropyrimidine with aryl or heteroaryl boronic acids (or their esters).[9][10][11] It is an indispensable tool for constructing biaryl structures, which are common in pharmacologically active molecules.[12] The reaction proceeds via a catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[10]
-
Buchwald-Hartwig Amination: This provides a complementary method to SNAr for C-N bond formation, often succeeding with amines that are poor nucleophiles or where SNAr conditions are not viable.
Data Summary: Representative Transformations
The following table summarizes typical conditions and outcomes for key reactions, demonstrating the intermediate's versatility.
| Reaction Type | Coupling Partner/Nucleophile | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 77 | [9][10] |
| SNAr (Amination) | Piperidine | None (reagent as base) | PEG 400 | 120 | >85 | [13] |
| SNAr (Amination) | Various Amines | DIPEA | Acetic Acid | Reflux | Variable | [14] |
| SNAr (Alkoxylation) | Sodium Methoxide | - | Methanol | Reflux | High | [1] |
Strategic Application in Drug Discovery
The true value of this compound is realized in its application as a scaffold for biologically active compounds. The pyrimidine core is a well-established pharmacophore, and this intermediate provides a direct route to libraries of potential drug candidates.[2][15]
Case Study: Kinase Inhibitors in Oncology
A significant number of modern cancer therapeutics are kinase inhibitors. Many of these drugs feature a 2-aminopyrimidine core, which acts as a "hinge-binder," forming critical hydrogen bonds within the ATP-binding site of the target kinase. This compound is an ideal starting point for synthesizing such inhibitors.
The SNAr reaction with a substituted aniline, for instance, installs the crucial 2-amino group. The 4-(4-methoxyphenyl) moiety can serve as a vector, projecting into a hydrophobic pocket of the enzyme or acting as an anchor for further functionalization to enhance potency and selectivity. This strategy has been used to develop potent dual inhibitors, such as those targeting ALK and EGFR in non-small cell lung cancer (NSCLC).[8]
Detailed Experimental Protocols
To translate theory into practice, this section provides a representative, field-proven protocol for a key transformation.
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from methodologies reported for the synthesis of 2-aryl-4-(4-methoxyphenyl)pyrimidines.[9][10]
Objective: To synthesize 2-(Phenyl)-4-(4-methoxyphenyl)pyrimidine.
Materials:
-
This compound (1.0 mmol, 220.7 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Microwave reaction vial (10 mL) with stir bar
Procedure:
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the vial. Causality Note: Pd(PPh₃)₄ is a robust, air-stable Pd(0) source, ideal for initiating the catalytic cycle. The phosphine ligands are crucial for stabilizing the palladium center throughout the reaction.
-
Solvent Addition: Add 1,4-dioxane and water to the vial. The biphasic solvent system is essential; dioxane solubilizes the organic components, while the aqueous phase dissolves the inorganic base.
-
Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 5-10 minutes. Self-Validating Step: Proper degassing is critical to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) state, which would halt the reaction.
-
Microwave Irradiation: Place the sealed vial in a microwave reactor. Irradiate the mixture at 100 °C for 15-30 minutes. Field Insight: Microwave heating dramatically accelerates the reaction compared to conventional heating, often leading to cleaner reactions and higher yields in shorter times.
-
Reaction Monitoring: After cooling, the reaction progress can be checked by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(Phenyl)-4-(4-methoxyphenyl)pyrimidine.
Conclusion
This compound is a quintessential example of a high-value synthetic intermediate. Its straightforward synthesis and, more importantly, the predictable and versatile reactivity of its C2-chloro group make it an indispensable tool. Through robust SNAr and palladium-catalyzed cross-coupling reactions, it provides efficient access to a vast chemical space of substituted pyrimidines. For professionals in drug discovery, mastering the chemistry of this scaffold opens a direct and efficient pathway to novel therapeutics, particularly in the competitive field of kinase inhibitors. Its strategic application continues to drive innovation, underscoring the power of well-designed intermediates in the molecular sciences.
References
- 1. nbinno.com [nbinno.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. scispace.com [scispace.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
- 15. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
Synthesis of 2-Chloro-4-(4-methoxyphenyl)pyrimidine: An Application and Protocol Guide for Drug Development Professionals
This comprehensive guide provides an in-depth technical overview and detailed protocols for the synthesis of 2-Chloro-4-(4-methoxyphenyl)pyrimidine, a crucial building block in the development of novel therapeutics. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the underlying chemical principles, offers a field-proven experimental methodology, and addresses common challenges to ensure a reproducible and efficient synthesis.
Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous approved drugs and clinical candidates. Their prevalence stems from their ability to act as bioisosteres for purines and their capacity for versatile substitution, allowing for the fine-tuning of physicochemical and pharmacological properties. The target molecule, this compound, is a key intermediate in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other targeted therapies. The strategic placement of the chloro and methoxyphenyl groups provides two distinct points for further chemical modification, making it an invaluable synthon in diversity-oriented synthesis.
Reaction Principle: The Suzuki-Miyaura Cross-Coupling
The synthesis of this compound from 2,4-dichloropyrimidine is most effectively achieved through a regioselective Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three primary steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-chlorine bond of 2,4-dichloropyrimidine. This is often the rate-determining step.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.
Regioselectivity in the Coupling of 2,4-Dichloropyrimidine
A critical aspect of this synthesis is the regioselective substitution at the C4 position of the 2,4-dichloropyrimidine ring. This preference is attributed to the higher electrophilicity and the favored oxidative addition of palladium into the C4-chlorine bond over the C2-chlorine bond. This intrinsic reactivity allows for a controlled, stepwise functionalization of the pyrimidine core.
Optimized Protocol: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often, enhanced selectivity. The following protocol has been optimized for the efficient and reproducible synthesis of this compound.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,4-Dichloropyrimidine | ≥98% | Commercially Available |
| 4-Methoxyphenylboronic acid | ≥98% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥98% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Deionized Water | In-house | |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| n-Hexane | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Microwave Synthesis Vial (10 mL) | Commercially Available | |
| Magnetic Stir Bar | Commercially Available |
Experimental Procedure
-
Reaction Setup: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine 2,4-dichloropyrimidine (75 mg, 0.5 mmol), 4-methoxyphenylboronic acid (0.5 mmol), potassium carbonate (207 mg, 1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (2.9 mg, 0.5 mol%).[1]
-
Solvent Addition: To the vial, add 1,4-dioxane (4 mL) and deionized water (2 mL).[1]
-
Inert Atmosphere: Seal the vial and purge with argon for 5-10 minutes to ensure an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Microwave Irradiation: Place the sealed vial in a microwave reactor and irradiate the reaction mixture at 100 °C for 15 minutes.[1]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/n-hexane (1:4, v/v) eluent system.[1]
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 77%[1] |
| Appearance | White solid[1] |
| Melting Point | 106–108 °C[1] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) = 3.89 (s, 3H), 6.99–7.03 (m, 2H), 7.57 (d, J = 5.3 Hz, 1H), 8.06–8.10 (m, 2H), 8.56 (d, J = 5.3 Hz, 1H)[1] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) = 55.65, 114.32, 114.63, 127.57, 129.30, 159.58, 161.90, 162.96, 166.79[1] |
| HRMS (ESI+) m/z | Calculated for C₁₁H₁₀ON₂Cl [M + H]⁺: 221.0476, Found: 221.0476[1] |
| HPLC tR | 6.30 min[1] |
| TLC Rf | 0.18 (EtOAc/n-Hex, 1:4, v/v)[1] |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst (oxidation)- Incomplete reaction- Impure reagents | - Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.- Increase reaction time or temperature incrementally.- Use freshly purchased or purified starting materials. |
| Formation of Disubstituted Byproduct | - Higher temperatures or prolonged reaction times can lead to the second coupling at the C2 position. | - Adhere to the optimized reaction time and temperature. Monitor the reaction progress by TLC or LC-MS to avoid over-reaction.[1] |
| Homocoupling of Boronic Acid | - Slow transmetalation step. | - Ensure the base is fully dissolved and the reaction is well-stirred. A slight excess of the dichloropyrimidine can sometimes mitigate this side reaction. |
| Protodeboronation | - Presence of excess water or acidic impurities.- High reaction temperatures. | - Use anhydrous solvents and reagents. Ensure the base is sufficient to maintain basic conditions. The microwave protocol's short reaction time helps minimize this side reaction. |
Safety and Handling Precautions
-
2,4-Dichloropyrimidine: This compound is a hazardous substance. It is irritating to the eyes, respiratory system, and skin. Avoid all personal contact, including inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
4-Methoxyphenylboronic Acid: May cause respiratory irritation and serious eye irritation. Handle in a well-ventilated area and avoid creating dust.
-
Palladium Catalysts: Palladium on carbon can be pyrophoric, especially after use in hydrogenation reactions. While Pd(PPh₃)₄ is less so, it is still an expensive and air-sensitive reagent. Handle under an inert atmosphere.
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly efficient and regioselective method for the synthesis of this compound. The use of microwave irradiation significantly accelerates the reaction, leading to high yields in a short timeframe. By understanding the reaction mechanism, adhering to the optimized protocol, and being aware of potential challenges, researchers can reliably produce this valuable intermediate for downstream applications in drug discovery and development.
References
Application Note: Microwave-Assisted Synthesis Protocol for Pyrimidine Derivatives
Abstract
This application note provides a comprehensive guide to the microwave-assisted organic synthesis (MAOS) of pyrimidine derivatives, focusing on the Biginelli reaction as a model protocol. Pyrimidine scaffolds are of immense interest in medicinal chemistry due to their presence in a wide array of therapeutic agents. Traditional synthesis met[1][2][3][4][5]hods often require long reaction times and harsh conditions. Microwave-assisted synthesis offers a rapid, efficient, and environmentally benign alternative, aligning with the principles of green chemistry. This document details the[6][7] fundamental principles of microwave heating, provides a validated, step-by-step protocol for the synthesis of dihydropyrimidinones (DHPMs), discusses key reaction parameters, and offers insights into troubleshooting and optimization.
Introduction: The Power of Pyrimidines and Microwave Chemistry
The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, including anticancer (e.g., 5-Fluorouracil), antiviral (e.g., Zidovudine), and antibacterial (e.g., Trimethoprim) drugs. Its synthetic accessibili[3][4]ty and diverse biological activities make it a focal point for medicinal chemists. However, classical synthe[1][2]tic routes can be time-consuming and energy-intensive.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating chemical reactions from hours to minutes. Unlike conventional heati[7][8][9]ng which relies on slow conductive heat transfer through vessel walls, microwave irradiation delivers energy directly to polar molecules within the reaction mixture. This process, known as di[10][11][12]electric heating, occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like reactants and solvents, attempt to align with the rapidly oscillating electric field of the microwave. This rapid molecular rotation and resulting friction generates heat efficiently and uniformly throughout the sample.
-
Ionic Conduction: [10][13] If ions are present, they will migrate through the solution under the influence of the electric field, generating heat through collisions.
This direct and instanta[10][13]neous heating mechanism leads to significant advantages, including drastically reduced reaction times, improved yields, higher product purity, and reduced energy consumption, making it a cornerstone of modern green chemistry.
General Workflo[6][7][9][10]w for Microwave-Assisted Synthesis
The operational workflow for MAOS is straightforward and allows for high reproducibility and control over reaction parameters like temperature and pressure.
Caption: General workflow for a typical microwave-assisted organic synthesis experiment.
Featured Protocol: Microwave-Assisted Biginelli Reaction
The Biginelli reaction is a classic multi-component reaction (MCR) that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea. This reaction is notoriously slow under conventional heating but is dramatically accelerated by microwave irradiation. We present a robust, solv[14][15][16]ent-free protocol adapted from established literature.
**Reaction Scheme:[14][17]
Caption: The three-component Biginelli reaction for DHPM synthesis.
Materials & Equipment:
-
Reactants: Aromatic aldehyde (e.g., 4-nitrobenzaldehyde), ethyl acetoacetate, urea.
-
Catalyst: Sulfamic acid or another suitable Lewis/Brønsted acid.
-
Equipment: Dedica[14]ted microwave synthesizer with sealed reaction vessels (10 mL), magnetic stir bars, analytical balance, filtration apparatus.
-
Solvents: Ethanol (for recrystallization).
Step-by-Step Protocol (Solvent-Free):
-
Reagent Charging: In a 10 mL microwave reaction vial containing a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.2 mmol), and sulfamic acid catalyst (e.g., 5-10 mol%).
-
Vessel Sealing: Securely crimp a cap onto the vial.
-
Microwave Irradiation: Place the vial into the microwave reactor cavity. Set the reaction parameters:
-
Cooling: After irradiation is complete, allow the vessel to cool to room temperature (this is typically automated by the instrument with forced-air cooling).
-
Work-up: Open the vial carefully. Add ~5 mL of cold water to the solid reaction mixture and stir vigorously.
-
Isolation: Collect the solid product by vacuum filtration, washing with additional cold water to remove excess urea and catalyst.
-
Purification: Recrystallize the crude product from hot ethanol to yield the pure 3,4-dihydropyrimidin-2(1H)-one. Dry the product under vac[15]uum.
-
Analysis: Confirm product identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, IR, melting point).
Data & Performance: Conventional vs. Microwave Synthesis
The primary advantage of MAOS is the dramatic reduction in reaction time with comparable or improved yields.
| Parameter | Conventional Heating | Microwave-Assisted (MAOS) | Reference |
| Reaction Time | 4 - 12 hours | 5 - 20 minutes | |
| Typical Yield | 1[14][17]5 - 75% | 85 - 98% | |
| Energy Input | Hi[14][17]gh (prolonged heating) | Low (short duration) | |
| Conditions | Refl[8][10]ux in solvent (e.g., ethanol) | Solvent-free or minimal solvent | |
| Work-up | Often r[14][17]equires chromatography | Simple filtration/recrystallization |
Key Parameter[18]s and Optimization Insights
Causality Behind Experimental Choices
-
Solvent Selection: While the featured protocol is solvent-free, solvent choice is critical in many MAOS reactions. Polar solvents (e.g., DMF, ethanol, acetonitrile, water) absorb microwave energy efficiently and are generally preferred. Non-polar solvents like t[18][19]oluene or hexane are microwave-transparent and will not heat unless a polar reactant or catalyst is present to absorb the energy. The choice of solvent imp[18][19]acts the temperature and pressure achievable in a sealed vessel.
-
Catalyst: For the[18] Biginelli reaction, an acid catalyst is required. While traditional methods used strong mineral acids, MAOS works efficiently with milder or solid-supported acids, which simplifies work-up and reduces waste. The catalyst facilitates [14][15][17]the key condensation steps, and microwave energy accelerates these steps by efficiently overcoming their activation energy barriers.
-
Temperature: Temperature is a critical determinant of reaction rate. A key advantage of sealed-vessel microwave chemistry is the ability to superheat solvents far above their atmospheric boiling points, leading to massive rate accelerations. For the Biginelli reactio[10]n, temperatures between 80-120°C are typically sufficient to drive the reaction to completion quickly without causing degradation of the reactants or products.
Troubleshooting[17][18][21]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Insufficient temperature or time.- Inefficient catalyst.- Poor microwave absorption. | - Increase temperature by 10-20°C or increase reaction time.- Screen alternative catalysts.- If using a non-polar solvent, add a small amount of a polar co-solvent or an ionic liquid to improve energy absorption. |
| Incomplete Reaction[18] | - Reaction has not reached equilibrium.- Reagents are not fully dissolved/mixed. | - Increase reaction time.- Ensure efficient stirring is active throughout the irradiation period. |
| Byproduct Formation | - Temperature is too high, causing decomposition.- Reaction time is too long. | - Reduce the reaction temperature.- Perform a time course study to find the optimal endpoint before byproducts form. |
| Pressure Error | - Reaction is producing excessive gas.- Vessel is overfilled. | - Reduce the amount of starting material or use a larger reaction vessel.- Ensure the reaction volume does not exceed the manufacturer's recommendation (typically <50% of vessel volume). |
Conclusion
Microwave-assisted synthesis is a proven and powerful technology for accelerating the synthesis of pyrimidine derivatives and other heterocyclic scaffolds. By leveraging direct, efficient energy transfer, MAOS protocols dramatically reduce reaction times, improve yields, and promote greener chemical practices. The Biginelli reaction se[10][11]rves as an excellent model, demonstrating how a classic, time-consuming transformation can be optimized into a rapid and highly efficient process suitable for modern drug discovery and development workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. researchtrend.net [researchtrend.net]
- 3. scispace.com [scispace.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. asianpubs.org [asianpubs.org]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 19. (Solved) - What types of solvents are preferred for microwave assisted... (1 Answer) | Transtutors [transtutors.com]
Application of 2-Chloro-4-(4-methoxyphenyl)pyrimidine in Oncology Research: A Guide for Synthetic Chemists and Cancer Biologists
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Oncology
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of nucleobases in DNA and RNA.[1] This inherent biological relevance has rendered the pyrimidine scaffold a "privileged structure" in drug discovery, particularly in the development of anticancer agents. A vast body of research highlights the versatility of pyrimidine derivatives in targeting key signaling molecules that drive cancer progression, most notably protein kinases.[1][2] Kinase deregulation is a well-established mechanism by which cancer cells bypass normal physiological controls on growth and proliferation.[2] Consequently, small molecule kinase inhibitors have become a major class of targeted cancer therapeutics.
Within this landscape, 2-chloro-4-(4-methoxyphenyl)pyrimidine emerges as a highly valuable, yet underexplored, chemical intermediate. Its structure is strategically designed for facile chemical modification, making it an ideal starting point for the synthesis of diverse libraries of potential kinase inhibitors. The reactive chlorine atom at the 2-position serves as a versatile handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups to modulate biological activity and target specificity. This application note provides a technical guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of novel oncology drug candidates and outlines the key experimental protocols for their biological evaluation.
Mechanism of Action: Targeting Key Oncogenic Kinases
Derivatives synthesized from the this compound core are primarily designed to function as ATP-competitive inhibitors of protein kinases. These kinases play pivotal roles in signal transduction pathways that regulate cell growth, differentiation, and survival. In many cancers, these pathways are constitutively activated due to mutations or overexpression of key kinases. The general mechanism involves the pyrimidine scaffold acting as a bioisostere for the purine ring of ATP, allowing the inhibitor to bind to the ATP-binding pocket of the target kinase. This binding event prevents the phosphorylation of downstream substrates, thereby interrupting the oncogenic signaling cascade.
Two of the most critical kinase families targeted in oncology and amenable to inhibition by pyrimidine derivatives are:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival. Mutations and overexpression of EGFR are common in non-small cell lung cancer (NSCLC) and other solid tumors.[3]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibiting VEGFR-2, a primary mediator of VEGF signaling, can starve tumors and inhibit their growth and metastasis.
The following diagram illustrates the general principle of pyrimidine-based inhibitors targeting these oncogenic signaling pathways.
Caption: General signaling pathway targeted by pyrimidine-based kinase inhibitors.
Experimental Protocols: From Synthesis to Biological Evaluation
The true value of this compound lies in its potential as a starting material. Below are detailed protocols for the synthesis of a derivative and its subsequent biological characterization.
Protocol 1: Synthesis of a 2-Anilino-4-(4-methoxyphenyl)pyrimidine Derivative
This protocol describes a general nucleophilic aromatic substitution reaction, a common step in the synthesis of pyrimidine-based kinase inhibitors.
Objective: To synthesize a derivative of this compound by substituting the chlorine atom with an aniline moiety.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Solvent (e.g., isopropanol, DMF)
-
Base (e.g., DIPEA, K₂CO₃)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
TLC plates and developing chamber
-
Purification system (e.g., column chromatography)
Procedure:
-
To a solution of this compound (1 mmol) in isopropanol (10 mL), add the substituted aniline (1.2 mmol) and DIPEA (2 mmol).
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to obtain the desired 2-anilino-4-(4-methoxyphenyl)pyrimidine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of the synthesized pyrimidine derivative against a target kinase (e.g., EGFR, VEGFR-2).
Materials:
-
Synthesized pyrimidine derivative
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the synthesized compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and the compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the synthesized pyrimidine derivative on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 for lung cancer, HCT116 for colon cancer)
-
Cell culture medium and supplements
-
Synthesized pyrimidine derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation
The following table provides a template for summarizing the biological data obtained for a series of derivatives synthesized from this compound.
| Compound ID | R-Group (at C2) | Target Kinase IC₅₀ (nM) | A549 GI₅₀ (µM) | HCT116 GI₅₀ (µM) |
| Derivative-1 | 4-Fluoroanilino | e.g., 50 | e.g., 1.2 | e.g., 2.5 |
| Derivative-2 | 3-Chloroanilino | e.g., 75 | e.g., 3.1 | e.g., 4.8 |
| Derivative-3 | 4-Methylanilino | e.g., 120 | e.g., 5.6 | e.g., 7.3 |
Conclusion and Future Directions
This compound represents a valuable and versatile starting material for the synthesis of novel pyrimidine-based anticancer agents. Its strategic functionalization allows for the exploration of a broad chemical space to identify potent and selective inhibitors of key oncogenic kinases. The protocols outlined in this application note provide a robust framework for the synthesis and biological evaluation of derivatives, from initial hit identification to lead optimization. Future research should focus on creating diverse libraries from this scaffold and screening them against a wide panel of kinases to uncover novel therapeutic opportunities in oncology.
References
Application Notes and Protocols for the Synthesis of 2-Anilinopyrimidine Scaffolds
Introduction: The Strategic Importance of the 2-Anilinopyrimidine Scaffold
The 2-anilinopyrimidine framework is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold." Its inherent ability to form key hydrogen bond interactions with protein kinase hinges has established it as a highly successful motif in the design of kinase inhibitors for oncology.[1][2] Derivatives have shown remarkable efficacy, leading to the development of therapeutics targeting critical signaling pathways in cancer, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[1][3] The scaffold's utility extends beyond oncology, with derivatives demonstrating potential as antifungal agents, modulators of bacterial biofilms, and inhibitors of other important biological targets.[4][5][6]
This guide provides an in-depth exploration of the principal synthetic strategies for constructing 2-anilinopyrimidine derivatives. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into methodological choices. The protocols described are designed to be robust and reproducible, providing researchers in drug discovery and chemical biology with a reliable toolkit for accessing this vital chemical space.
Methodology 1: Nucleophilic Aromatic Substitution (SNAr)
The most direct and frequently employed route to 2-anilinopyrimidines is the nucleophilic aromatic substitution (SNAr) reaction. This method leverages the intrinsic electron-deficient nature of the pyrimidine ring, which makes it susceptible to attack by nucleophiles.
Causality and Mechanistic Insight:
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7] The aniline nitrogen acts as the nucleophile, attacking the electron-poor C2 position of a 2-halopyrimidine (typically 2-chloropyrimidine). This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] The aromaticity of the ring is temporarily broken. In the subsequent step, the leaving group (halide) is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final 2-anilinopyrimidine product. The presence of electron-withdrawing groups on the pyrimidine ring can further enhance its reactivity toward nucleophilic attack.[9]
Figure 1: General mechanism for the SNAr synthesis of 2-anilinopyrimidines.
Protocol 1.1: Microwave-Assisted SNAr for Rapid Synthesis
Microwave-assisted organic synthesis has revolutionized this transformation, offering significant advantages over conventional heating, including drastically reduced reaction times (from hours to minutes), improved yields, and often cleaner reaction profiles.[8][10] The high efficiency of microwave heating allows for rapid achievement of the necessary activation energy for the reaction.[11]
Materials:
-
2-Chloro-4,6-dimethylpyrimidine (1.0 mmol)
-
Substituted aniline derivative (1.1 mmol)
-
Ethanol (3-5 mL)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
Step-by-Step Protocol:
-
To a 10 mL microwave reactor vial, add 2-chloro-4,6-dimethylpyrimidine (1.0 mmol, 1 equiv.).
-
Add the desired substituted aniline (1.1 mmol, 1.1 equiv.).
-
Add ethanol (4 mL) as the solvent. The use of a protic solvent like ethanol is common and can facilitate the reaction.[8]
-
Seal the vial with a cap.
-
Place the vial inside the cavity of a scientific microwave reactor.
-
Irradiate the mixture at a constant temperature of 160 °C for 10-15 minutes with stirring.[8]
-
After the reaction is complete, cool the vial to room temperature using a compressed air stream.
-
The product often precipitates upon cooling. Collect the solid by vacuum filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) or by recrystallization to afford the pure 2-anilinopyrimidine derivative.
Table 1: Representative Yields for Microwave-Assisted SNAr
| Aniline Substituent | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|
| 4-Fluoro | 10 | 94 | [10] |
| 4-Chloro | 10 | 92 | [10] |
| 4-Bromo | 10 | 90 | [10] |
| 4-Methyl | 10 | 95 | [10] |
| 4-Methoxy | 10 | 88 | [10] |
| 3,4-Dichloro | 15 | 85 |[10] |
Methodology 2: Palladium-Catalyzed Buchwald-Hartwig Amination
For cases where SNAr is sluggish or incompatible with sensitive functional groups, the Buchwald-Hartwig amination offers a powerful and versatile alternative.[12] This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern C-N bond formation, allowing for the coupling of a wide array of amines with aryl halides under relatively mild conditions.[12][13]
Causality and Mechanistic Insight:
The reaction proceeds through a catalytic cycle initiated by the oxidative addition of the aryl halide (e.g., 2-bromopyrimidine) to a Pd(0) complex.[12][14] The resulting Pd(II) complex then coordinates with the aniline. In the presence of a base, the aniline is deprotonated to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond of the 2-anilinopyrimidine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of phosphine ligand is critical; bulky, electron-rich ligands (like Xantphos or BINAP) facilitate the reductive elimination step and are essential for high catalytic turnover.[12][13][14]
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2.1: General Protocol for Buchwald-Hartwig Amination
Materials:
-
2-Bromopyrimidine or 2-Chloropyrimidine (1.0 mmol)
-
Aniline derivative (1.2-1.5 equiv.)
-
Palladium source: e.g., Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)
-
Phosphine ligand: e.g., Xantphos (4-8 mol%) or BINAP (4-8 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)
-
Anhydrous solvent: Toluene or Dioxane (5 mL)
-
Schlenk flask or sealed tube
Step-by-Step Protocol:
-
Inert Atmosphere is Crucial: Add the palladium source, phosphine ligand, and base to a Schlenk flask under an inert atmosphere (Nitrogen or Argon).
-
Add the 2-halopyrimidine (1.0 mmol, 1 equiv.) and the aniline derivative (1.2 mmol, 1.2 equiv.).
-
Add the anhydrous solvent (e.g., Toluene, 5 mL) via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using a freeze-pump-thaw cycle (3 times).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.[14]
-
Upon completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the pure 2-anilinopyrimidine.
Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | General Outcome | Reference |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | dppp | NaOtBu | Toluene | Reflux | Moderate to good yields for some substrates | [13] |
| PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | General and effective, good to high yields | [13] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | Robust system, widely applicable | [14] |
| Pd(OAc)₂ | BrettPhos | NaOtBu | Toluene | 100 | Highly active for challenging couplings |[14] |
Methodology 3: Ring-Forming Condensation with Guanidine
A classical and fundamentally different approach involves constructing the pyrimidine ring itself from acyclic precursors. The most common variation is the condensation of a guanidine derivative with a β-dicarbonyl compound or a functional equivalent.[8][10]
Causality and Mechanistic Insight:
This reaction builds the heterocyclic core through a sequence of condensation and cyclization steps. Typically, an N-arylguanidine is reacted with a 1,3-dielectrophile, such as a β-diketone or β-ketoester. The reaction involves nucleophilic attack by the guanidine nitrogens onto the carbonyl carbons, followed by dehydration to form the stable, aromatic pyrimidine ring. This method is particularly useful for installing substituents at the 4, 5, and 6 positions of the pyrimidine ring from the outset. One-pot variations, where the N-arylguanidine is formed in situ or where multiple components are combined, offer high atom economy and procedural simplicity.[15]
Figure 3: Conceptual workflow for a one-pot condensation synthesis.
Protocol 3.1: One-Pot Synthesis via N-Arylguanidine and β-Diketone
This protocol describes a general procedure for the condensation reaction. The N-arylguanidine can be pre-formed or generated in situ.
Materials:
-
N-phenylguanidine nitrate (1.0 mmol)
-
Acetylacetone (1,3-diketone) (1.1 mmol)
-
Base: Sodium ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃) (2.5 equiv.)
-
Solvent: Ethanol (10 mL)
Step-by-Step Protocol:
-
Dissolve the base (e.g., sodium ethoxide, 2.5 equiv.) in absolute ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add the N-phenylguanidine salt (1.0 mmol, 1 equiv.) to the basic solution and stir for 15 minutes at room temperature to liberate the free guanidine.
-
Add the β-diketone (e.g., acetylacetone, 1.1 equiv.) to the reaction mixture.
-
Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture carefully with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure 4,6-dimethyl-N-phenylpyrimidin-2-amine.
Conclusion
The synthesis of 2-anilinopyrimidine scaffolds can be achieved through several robust and reliable methodologies. The choice of method—be it the rapid, microwave-assisted SNAr, the versatile and functional-group-tolerant Buchwald-Hartwig amination, or the fundamental ring-forming condensation with guanidines—should be guided by the specific substitution patterns desired, the scale of the reaction, and the chemical nature of the available starting materials. Understanding the mechanistic underpinnings of each approach empowers the medicinal chemist to troubleshoot and optimize these critical transformations, accelerating the discovery of novel therapeutics.
References
- 1. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Anilinopyrimidine derivatives: Design, synthesis, in vitro anti-proliferative activity, EGFR and ARO inhibitory activity, cell cycle analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00833H [pubs.rsc.org]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. nanobioletters.com [nanobioletters.com]
Characterization of Pyrimidine Compounds: A Detailed Application Guide to LC-MS Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the qualitative and quantitative characterization of pyrimidine compounds. Pyrimidines are fundamental to numerous biological processes, and their analysis is critical in various fields, including drug development, clinical diagnostics, and metabolomics.[1][2] This application note provides an in-depth exploration of sample preparation, chromatographic separation, and mass spectrometric detection, offering a self-validating protocol designed for accuracy, sensitivity, and reproducibility.
Introduction: The Significance of Pyrimidine Analysis
Pyrimidine nucleotides are not only essential precursors for DNA and RNA synthesis but also play vital roles in cellular metabolism and signaling.[1] Consequently, the precise identification and quantification of pyrimidines and their derivatives are paramount in understanding disease states and developing targeted therapeutics.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity.[3] This is particularly crucial for analyzing complex biological matrices where pyrimidines may be present at low concentrations.[3][4][5]
The inherent polarity of many pyrimidine compounds presents a significant challenge for traditional reversed-phase liquid chromatography.[6][7] This guide will address this by focusing on Hydrophilic Interaction Liquid Chromatography (HILIC), a powerful technique for retaining and separating polar analytes.[6][7][8]
Experimental Design: A Strategic Approach to Pyrimidine Characterization
A successful LC-MS analysis of pyrimidines hinges on a well-designed experimental workflow. The following sections will detail the critical steps, from sample collection to data interpretation, emphasizing the rationale behind each procedural choice.
Sample Preparation: Ensuring Analyte Integrity
The primary goal of sample preparation is to extract the pyrimidine compounds of interest from the sample matrix while removing interfering substances. The choice of method depends heavily on the sample type (e.g., urine, plasma, cell culture, tissue).[9]
Protocol for Sample Preparation from Urine:
-
Initial Centrifugation: Centrifuge urine samples to remove particulate matter.[3][10]
-
Dilution: To minimize matrix effects and ion suppression, dilute the urine sample with an aqueous buffer.[11][12][13] A common approach is to normalize to creatinine levels to account for variations in urine concentration.[3]
-
Internal Standard Spiking: Add a known concentration of a stable isotope-labeled internal standard (e.g., [¹³C₉, ¹⁵N₃]CTP) to each sample.[4] This is crucial for accurate quantification by correcting for variations in extraction efficiency and instrument response.
-
Protein Precipitation (for plasma/serum/cell lysates): For protein-rich samples, a protein precipitation step is essential. A common method involves the addition of a cold organic solvent like methanol or acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins.[1][9] Perchloric acid can also be used for this purpose.[4]
-
Filtration: Filter the supernatant through a 0.22 or 0.45 µm filter to remove any remaining particulates before injection into the LC-MS system.[3]
Liquid Chromatography: Achieving Optimal Separation
As mentioned, the polar nature of pyrimidines makes HILIC the preferred chromatographic mode for their separation.[6][7][8]
Table 1: Recommended LC Parameters for Pyrimidine Analysis
| Parameter | Recommended Setting | Rationale |
| Column | Zwitterionic HILIC (e.g., ZIC-HILIC, ZIC-pHILIC)[6][8] or Amide-based HILIC[8] | These stationary phases provide excellent retention and selectivity for highly polar compounds like pyrimidines. |
| Mobile Phase A | Water with an additive (e.g., 10 mM ammonium formate, 0.1% formic acid)[1][4] | The additive aids in ionization and improves peak shape. The pH of the mobile phase can be adjusted to optimize the separation of ionizable compounds.[6][14] |
| Mobile Phase B | Acetonitrile with the same additive as Mobile Phase A[1][4] | A high percentage of organic solvent is necessary for retention in HILIC mode. |
| Gradient | A gradient from high to low organic solvent concentration | This allows for the elution of a wide range of pyrimidine compounds with varying polarities. A typical gradient might start at 90-95% B and decrease to 40-50% B over 10-15 minutes.[3] |
| Flow Rate | 0.2 - 0.4 mL/min[3][4] | This flow rate is compatible with standard analytical LC columns and provides good chromatographic efficiency. |
| Column Temperature | 30 - 45 °C[1][6] | Maintaining a stable column temperature is crucial for reproducible retention times. Elevated temperatures can sometimes improve peak shape and reduce analysis time. |
| Injection Volume | 1 - 5 µL[4][10] | The injection volume should be optimized to achieve good sensitivity without overloading the column. |
Mass Spectrometry: Sensitive and Specific Detection
The mass spectrometer is responsible for the detection and quantification of the separated pyrimidine compounds. Electrospray ionization (ESI) is the most common ionization technique for this class of molecules due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.[2][15][16]
Table 2: Typical Mass Spectrometry Parameters for Pyrimidine Analysis
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive and/or Negative Ion Mode[3][4] | The choice of polarity depends on the specific pyrimidine compound. It is often beneficial to acquire data in both modes to capture a wider range of analytes. |
| Scan Mode | Multiple Reaction Monitoring (MRM) for targeted quantification; Full Scan for untargeted analysis[4][12] | MRM provides the highest sensitivity and selectivity for known compounds by monitoring specific precursor-to-product ion transitions. Full scan is useful for identifying unknown pyrimidines. |
| Capillary Voltage | 2.5 - 3.75 kV[3][4] | This voltage is applied to the ESI needle to generate a stable spray. |
| Source Temperature | 150 °C[3][4] | This temperature aids in the desolvation of the droplets from the ESI source. |
| Desolvation Temperature | 350 - 650 °C[3][4] | A higher temperature is used to evaporate the solvent from the droplets, releasing the analyte ions into the gas phase. |
| Gas Flows (Nebulizer, Desolvation) | Optimized for the specific instrument | These parameters are crucial for efficient nebulization and desolvation and should be optimized to maximize signal intensity. |
| Collision Energy (for MS/MS) | Optimized for each analyte | The collision energy is varied to induce fragmentation of the precursor ion, and the resulting product ions are used for identification and quantification in MRM mode.[4] |
Workflow and Protocol: A Step-by-Step Guide
The following diagram illustrates the complete LC-MS workflow for pyrimidine characterization.
Caption: LC-MS workflow for pyrimidine characterization.
Detailed Protocol:
-
Sample Preparation: Prepare samples according to the protocol outlined in section 2.1.
-
LC-MS System Setup:
-
Equilibrate the LC column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Set up the mass spectrometer with the optimized parameters from Table 2. Create an acquisition method that includes the MRM transitions for your target pyrimidines and internal standards.
-
-
Sample Injection and Data Acquisition:
-
Inject the prepared sample onto the LC column.
-
Start the data acquisition method.
-
-
Data Analysis:
-
Use the instrument's software to integrate the chromatographic peaks for each analyte and internal standard.[4]
-
Generate a calibration curve using a series of known concentrations of pyrimidine standards.
-
Calculate the concentration of each pyrimidine in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[4]
-
Data Interpretation and System Validation
-
Peak Identification: Confirm the identity of each pyrimidine by comparing its retention time and mass-to-charge ratio (and fragmentation pattern in MS/MS) to those of an authentic standard.
-
Quantification: Ensure that the calibration curve has a good linearity (R² > 0.99) and that the quality control (QC) samples fall within acceptable accuracy and precision limits (typically ±15-20%).
-
Method Validation: A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) if the assay is to be used for clinical or pharmaceutical applications. This includes assessing linearity, accuracy, precision, selectivity, stability, and matrix effects.[17][18]
Conclusion: A Powerful Tool for Pyrimidine Research
The LC-MS method detailed in this application note provides a sensitive, specific, and reliable approach for the characterization of pyrimidine compounds in complex biological matrices. By carefully optimizing each step of the workflow, from sample preparation to data analysis, researchers can obtain high-quality data to advance their understanding of pyrimidine metabolism and its role in health and disease. The use of HILIC is particularly advantageous for separating these polar molecules, and when coupled with tandem mass spectrometry, it offers a powerful platform for both targeted quantification and untargeted discovery.
References
- 1. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. lcms.cz [lcms.cz]
- 8. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. journals.plos.org [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 16. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 17. Development and validation of LC-QTOF-MS/MS method for the identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in ticagrelor API - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note: Synthesis of Diverse Compound Libraries from 2-Chloro-4-(4-methoxyphenyl)pyrimidine
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology as kinase inhibitors.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-Chloro-4-(4-methoxyphenyl)pyrimidine as a versatile starting material for the synthesis of diverse compound libraries. We present detailed, field-proven protocols for three key synthetic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). Each protocol is designed to be a self-validating system, with explanations of the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry. As a fundamental component of DNA and RNA, its structure is recognized by a vast array of biological targets.[1][3] This inherent bio-relevance has led to the development of a multitude of pyrimidine-based drugs. A significant area of application is in the development of protein kinase inhibitors, where the pyrimidine scaffold can act as an ATP isostere, effectively binding to the hinge region of the kinase active site.[4] The development of targeted cancer therapies has heavily relied on such scaffolds to create safer and more efficient medicines.[5]
The building block, this compound, is an ideal starting point for library synthesis. It possesses two key features:
-
A "Privileged" Core: The 4-aryl pyrimidine motif is present in numerous biologically active molecules.[6][7]
-
A Versatile Reaction Handle: The chlorine atom at the C2 position is an excellent electrophilic site for various cross-coupling and substitution reactions, allowing for the systematic introduction of chemical diversity.
This guide will detail robust methods to exploit the reactivity of the C2-chloro group to generate libraries of novel 2,4-disubstituted pyrimidines for screening and lead optimization.
General Workflow for Library Synthesis
The generation of a compound library from a single, versatile scaffold follows a logical progression. The process begins with the selection of a core building block, in this case, this compound. This core is then subjected to a series of parallel reactions with a diverse set of building blocks (e.g., boronic acids, amines). Following the reactions, the library undergoes high-throughput purification and subsequent quality control analysis to ensure the identity and purity of the compounds before they are formatted for biological screening.
Caption: High-level workflow for compound library generation.
Protocol 1: Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, making it indispensable for synthesizing biaryl compounds common in pharmaceuticals.[8] This protocol details the coupling of this compound with various aryl and heteroaryl boronic acids.
Expertise & Rationale:
-
Catalyst System: We utilize Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, a highly effective and commercially available catalyst for Suzuki couplings involving heteroaryl chlorides.[9] The phosphine ligands stabilize the Pd(0) active species, which is susceptible to oxidation.[10]
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to facilitate the crucial transmetalation step of the catalytic cycle without promoting unwanted side reactions.
-
Solvent System: A mixture of 1,4-dioxane and water is used. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the hydrolysis of the boronic acid to the active boronate species.
-
Inert Atmosphere: The exclusion of oxygen is critical as the Pd(0) catalyst is readily oxidized to an inactive Pd(II) state.[10] Performing the reaction under an inert gas like nitrogen or argon is mandatory for reproducibility and high yields.
Detailed Step-by-Step Protocol:
-
Vessel Preparation: To a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Addition of Solids: Under a positive flow of nitrogen, add the desired arylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).[8]
-
Inerting the Vessel: Seal the vessel and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.[10]
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. For microwave-assisted reactions, a time of 15-30 minutes is often sufficient.[9] For conventional heating, 4-12 hours may be required.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Example Reactants & Conditions
| Entry | Boronic Acid Partner | Product Structure | Typical Yield |
| 1 | Phenylboronic acid | 2-Phenyl-4-(4-methoxyphenyl)pyrimidine | 85-95% |
| 2 | 3-Fluorophenylboronic acid | 2-(3-Fluorophenyl)-4-(4-methoxyphenyl)pyrimidine | 80-90% |
| 3 | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-4-(4-methoxyphenyl)pyrimidine | 65-75%* |
| 4 | Pyridine-3-boronic acid | 2-(Pyridin-3-yl)-4-(4-methoxyphenyl)pyrimidine | 70-85% |
| Note: Thiophene-containing substrates can sometimes lead to catalyst poisoning, resulting in lower yields.[9] |
Protocol 2: Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[11] This reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines.
Expertise & Rationale:
-
Catalyst System: This protocol employs a pre-catalyst system of Pd₂(dba)₃ (a stable Pd(0) source) and Xantphos (a bulky, electron-rich bisphosphine ligand). The ligand's large bite angle is crucial for promoting the reductive elimination step, which forms the C-N bond, and preventing β-hydride elimination side reactions.[12][13]
-
Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base required to deprotonate the amine, forming the active amide nucleophile in the catalytic cycle. Weaker bases are generally ineffective for coupling with less reactive aryl chlorides.[14]
-
Solvent: Anhydrous toluene is an excellent solvent for this reaction, as it is non-coordinating and has a high boiling point suitable for the reaction conditions.
Detailed Step-by-Step Protocol:
-
Vessel Preparation: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube with a stir bar.
-
Catalyst Activation: Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature to allow for pre-formation of the active catalyst.
-
Addition of Reagents: Add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Reaction: Seal the tube and heat the mixture to 110 °C for 12-24 hours.
-
Monitoring: Track the consumption of starting material using LC-MS.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the desired 2-amino-4-(4-methoxyphenyl)pyrimidine derivative.
Data Presentation: Example Amine Reactants
| Entry | Amine Partner | Product Structure | Typical Yield |
| 1 | Morpholine | 4-(4-(4-Methoxyphenyl)pyrimidin-2-yl)morpholine | 90-98% |
| 2 | Aniline | N-phenyl-4-(4-methoxyphenyl)pyrimidin-2-amine | 75-85% |
| 3 | Benzylamine | N-benzyl-4-(4-methoxyphenyl)pyrimidin-2-amine | 80-90% |
| 4 | Piperidine | 2-(Piperidin-1-yl)-4-(4-methoxyphenyl)pyrimidine | 85-95% |
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
For certain nucleophiles, palladium catalysis is not required. The electron-deficient nature of the pyrimidine ring sufficiently activates the C2-chloro group for direct displacement by strong nucleophiles in a Nucleophilic Aromatic Substitution (SNAr) reaction.[15] This method is often simpler, more cost-effective, and avoids the use of heavy metals.
Expertise & Rationale:
-
Mechanism: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16] The subsequent loss of the chloride ion restores aromaticity.[17] Recent studies suggest some SNAr reactions may proceed through a concerted mechanism, but the addition-elimination model remains a powerful predictor of reactivity.[18]
-
Reaction Conditions: The reaction is typically promoted by heat and often run in a polar aprotic solvent like Dimethylformamide (DMF) or a high-boiling alcohol like n-butanol, which can facilitate the reaction and solubilize the reactants. A base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to act as a scavenger for the HCl generated during the reaction.
Detailed Step-by-Step Protocol:
-
Vessel Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in n-butanol (5 mL).
-
Addition of Reagents: Add the desired amine or thiol nucleophile (1.5 mmol, 1.5 equiv) and diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv).
-
Reaction: Heat the reaction mixture to reflux (approx. 117 °C) and stir for 6-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Redissolve the residue in ethyl acetate, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography or recrystallization.
Library Purification and Quality Control (QC)
The integrity of a compound library is paramount for generating reliable screening data. A standardized workflow for purification and analysis is essential.
Caption: Standardized workflow for library purification and QC.
Conclusion
This compound is a highly valuable and versatile building block for the efficient construction of diverse 2,4-disubstituted pyrimidine libraries. By employing robust and well-understood synthetic methodologies such as Suzuki coupling, Buchwald-Hartwig amination, and SNAr reactions, researchers can rapidly access a wide chemical space. The detailed protocols and mechanistic insights provided in this application note serve as a practical guide for drug discovery professionals aiming to synthesize novel compound collections for identifying next-generation therapeutic agents.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 17. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Yields in Suzuki-Miyaura Reactions with Pyrimidines
Welcome to the Technical Support Center for Suzuki-Miyaura reactions involving pyrimidine scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common challenges encountered when coupling this important heterocyclic motif.
The pyrimidine core is a cornerstone in medicinal chemistry, present in a multitude of biologically active compounds.[1][2] However, its successful incorporation via the Suzuki-Miyaura cross-coupling reaction is not always straightforward. The inherent electronic properties of the pyrimidine ring can lead to challenges such as low reactivity and catalyst deactivation.[3][4][5] This guide provides in-depth, field-proven insights and practical solutions to overcome these hurdles and achieve high-yield couplings.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues in a question-and-answer format, delving into the root causes and offering step-by-step remedial actions.
Problem 1: Low or No Conversion of the Pyrimidine Starting Material
Q: My Suzuki-Miyaura reaction with a halopyrimidine shows minimal consumption of the starting material. What are the likely causes and how can I improve the conversion?
A: Low conversion in Suzuki-Miyaura reactions with pyrimidines often points to issues with the catalytic cycle, specifically catalyst activation and stability. The electron-deficient nature of the pyrimidine ring and the presence of basic nitrogen atoms can create a challenging environment for the palladium catalyst.[3][4][5]
Root Cause Analysis & Solutions:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyrimidine's nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][3][4][5] This is particularly problematic for 2-substituted pyrimidines, a phenomenon analogous to the "2-pyridyl problem".[1]
-
Poor Oxidative Addition: While the C-X bond on an electron-deficient ring like pyrimidine should be prone to oxidative addition, other factors can impede this crucial step. For halopyrimidines, the reactivity order is generally I > Br > Cl.[3][6] Chloropyrimidines are notably less reactive.[3]
-
Solution: For less reactive chlorides, consider using a more active catalyst system. Palladium(II) acetate in combination with a suitable ligand can be effective.[7] Alternatively, switching to the corresponding bromo- or iodopyrimidine will significantly increase reactivity.
-
-
Inactive Catalyst: The active catalytic species is Pd(0), and failure to efficiently generate or maintain this state will halt the reaction.
-
Solution: Ensure a rigorously inert atmosphere. Oxygen can oxidize the Pd(0) species to inactive palladium oxides.[8] Degas all solvents thoroughly and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[8] Using a pre-formed Pd(0) catalyst, like Pd(PPh₃)₄, can also be beneficial.[2][9]
-
Problem 2: Significant Formation of Side Products (Protodeboronation and Homo-coupling)
Q: My reaction yields the desired product, but I observe significant amounts of the de-borylated pyrimidine (protodeboronation) and/or homo-coupled boronic acid. How can I suppress these side reactions?
A: The formation of these side products indicates that the desired cross-coupling pathway is being outcompeted. Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, while homo-coupling is the dimerization of the boronic acid partner.
Root Cause Analysis & Solutions:
-
Protodeboronation: This side reaction is often promoted by excessive heat and the presence of water with certain bases.[3] Pyrimidine boronic acids, especially the 2-substituted isomer, can be particularly susceptible to this decomposition pathway.[1]
-
Solution 1: Use Anhydrous Conditions: While many Suzuki reactions tolerate water, minimizing its presence can reduce protodeboronation. Use anhydrous solvents and dry reagents.
-
Solution 2: Optimize Base and Temperature: A weaker base, such as K₂CO₃ or K₃PO₄, may be preferable to stronger bases like NaOH or KOH.[9][10] Running the reaction at the lowest effective temperature can also minimize this side reaction. Microwave-assisted heating can be advantageous as it allows for rapid heating to a precise temperature, potentially reducing the overall time the substrate is exposed to high temperatures.[2][10]
-
Solution 3: Use Boronic Acid Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than their corresponding boronic acids.[1]
-
-
Homo-coupling: This side reaction can be prevalent when the transmetalation step is slow, allowing for the unwanted coupling of two boronic acid molecules.
-
Solution: Ensure the efficient formation of the active boronate species. The choice of base is critical here. A base that is strong enough to activate the boronic acid but not so strong as to promote decomposition is ideal.[11] Additionally, using a slight excess (1.1-1.5 equivalents) of the boronic acid can help drive the desired cross-coupling reaction.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which position on the pyrimidine ring is most reactive for Suzuki-Miyaura coupling?
The reactivity of halopyrimidines generally follows the order: 4- > 2- > 5-halopyrimidine.[5] The electron-deficient nature of the C2 and C4 positions makes them more susceptible to oxidative addition. The C5 position is less activated and can be more challenging to couple. For dichloropyrimidines, such as 2,4-dichloropyrimidine, the C4 position is typically more reactive and will undergo coupling preferentially.[3][10]
Q2: What is the best general-purpose catalyst and ligand combination to start with for pyrimidine couplings?
A good starting point for optimizing the Suzuki-Miyaura coupling of pyrimidines is Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a sterically hindered phosphine ligand such as SPhos or XPhos.[1] The choice of ligand is often critical for success, especially with challenging substrates.
Q3: How does the choice of solvent affect the reaction?
The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. A mixture of an organic solvent and water is commonly used. Apolar aprotic solvents like 1,4-dioxane or toluene, often in combination with water, are frequently employed.[1][9] The aqueous phase is important for dissolving the inorganic base and facilitating the formation of the active boronate species.
Q4: Can I use microwave heating for these reactions?
Yes, microwave irradiation is highly effective for Suzuki-Miyaura reactions involving pyrimidines. It can dramatically reduce reaction times from hours to minutes and often leads to improved yields by minimizing the formation of side products.[2][10]
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of a Halogenated Pyrimidine
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Halogenated pyrimidine (1.0 equiv)
-
Aryl/heteroaryl boronic acid or boronic ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M)
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add the halogenated pyrimidine, aryl/heteroaryl boronic acid, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[2]
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[1]
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyrimidines
| Pyrimidine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 15 min | 81 | [10] |
| 5-Bromopyrimidine | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | PCy₃ (3.0) | KF | Dioxane | 110 | - | 91 | [12] |
| 2-Chloropyrimidine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 h | 95 | [13] |
| 4-Bromopyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 60 | [9] |
Visualizations
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low yields.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The key steps in the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. wwjmrd.com [wwjmrd.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Technical Support Center: Navigating Regioselectivity in 2,4-Dichloropyrimidine Chemistry
Welcome to the technical support center dedicated to overcoming regioselectivity challenges in reactions involving 2,4-dichloropyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, helping you to predictably functionalize the C2 or C4 position and streamline your research.
Introduction: The C4 vs. C2 Conundrum
2,4-Dichloropyrimidine is a cornerstone building block in medicinal chemistry due to the differential reactivity of its two chlorine atoms, allowing for sequential and selective functionalization.[1][2] Generally, nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions preferentially occur at the C4 position.[1][3][4][5][6] This intrinsic reactivity is attributed to the C4 position having a higher LUMO coefficient, rendering it more electrophilic.[3][7]
However, this inherent preference is not absolute and can be influenced by a multitude of factors, often leading to mixtures of C2 and C4 substituted isomers which can be challenging to separate.[3][4][6] Achieving selective substitution, particularly at the less reactive C2 position, is a common synthetic hurdle.[1][8] This guide will equip you with the knowledge to understand, control, and troubleshoot these reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the higher reactivity of the C4 position in 2,4-dichloropyrimidine?
The preferential reactivity of the C4 position over the C2 position in SNAr reactions is primarily due to electronic factors. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[9][10][11] When a nucleophile attacks the C4 position, the negative charge of the resulting intermediate can be delocalized over both ring nitrogen atoms through resonance, leading to greater stabilization.[7] In contrast, attack at the C2 position allows for delocalization onto only one adjacent nitrogen atom. This superior stabilization of the C4-adduct transition state lowers the activation energy for its formation, making it the kinetically favored pathway.[7][12]
Q2: Can you explain the concept of LUMO coefficients in this context?
According to frontier molecular orbital (FMO) theory, the reaction between a nucleophile (which donates electrons from its Highest Occupied Molecular Orbital, HOMO) and an electrophile (which accepts electrons into its Lowest Unoccupied Molecular Orbital, LUMO) is most favorable when the interacting orbitals are close in energy and have large orbital coefficients at the reaction sites. For 2,4-dichloropyrimidine, quantum mechanical calculations show that the LUMO has a larger coefficient at the C4 carbon compared to the C2 carbon.[3][7][13] This indicates that the C4 position is more electron-deficient and thus more susceptible to nucleophilic attack.
Q3: Are there any exceptions to the C4-selectivity rule in SNAr reactions?
Yes, several exceptions exist, and understanding them is key to controlling regioselectivity. The "standard" C4 selectivity can be reversed or diminished by:
-
Substituents on the Pyrimidine Ring: Electron-donating groups (EDGs) at the C6 position can reverse the selectivity, favoring C2 substitution.[3][4][12][13] Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to enhance the preference for C4 substitution.[3][4]
-
Nature of the Nucleophile: While most nucleophiles favor C4, some, like certain tertiary amines, have been shown to exhibit high selectivity for the C2 position, particularly when a C5-EWG is present.[3][14][15]
-
Reaction Conditions: Factors such as solvent, temperature, and the choice of base can significantly influence the C4/C2 product ratio.[3][6]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Problem 1: My reaction is producing an inseparable mixture of C4 and C2 isomers. How can I improve C4 selectivity?
Potential Cause: This is the most common issue and arises when the intrinsic reactivity difference between the C2 and C4 positions is not sufficiently large under the chosen reaction conditions.[3][4][6]
Solutions & Optimization Strategies:
-
Modify Reaction Conditions:
-
Solvent and Base Selection: For amination reactions, using conditions such as n-butanol with a non-nucleophilic base like diisopropylethylamine (DIPEA) at elevated temperatures has been reported to favor C4 substitution.[3][6]
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity, as the reaction will be more sensitive to the inherent activation energy differences between the two sites. Monitor the reaction closely to avoid sacrificing conversion.
-
-
Employ Palladium Catalysis for Aminations:
-
For Suzuki Couplings:
-
Microwave-assisted Suzuki couplings using Pd(PPh₃)₄ as a catalyst have been shown to be highly efficient and regioselective for the C4 position, often requiring very low catalyst loading and short reaction times.[16]
-
Illustrative Workflow for Enhancing C4 Selectivity
Caption: Decision workflow for troubleshooting poor C4-selectivity.
Problem 2: I need to synthesize the C2-substituted isomer, but the reaction overwhelmingly yields the C4 product.
Potential Cause: Overcoming the inherent C4 preference is a significant challenge. Direct SNAr often fails to provide the C2 product in good yield.[1][8]
Solutions & Optimization Strategies:
-
Strategic Use of Ring Substituents:
-
Leverage Specialized Nucleophiles:
-
Advanced Catalytic Methods (for C-S Coupling):
-
A breakthrough in achieving C2-selectivity has been demonstrated for C-S cross-coupling reactions. Using specific palladium(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands (e.g., IPent) uniquely directs the reaction to the C2 position, inverting the conventional selectivity.[1][8][18] This method stands in stark contrast to thousands of previously reported C4-selective cross-couplings.[8]
-
Data Summary: Controlling Regioselectivity
| Reaction Type | Target Position | Recommended Strategy | Key Reagents/Conditions | Expected Outcome | Reference |
| Amination (SNAr) | C4 | Condition Optimization | n-BuOH, DIPEA, 125 °C | High C4 selectivity | [3][6] |
| Amination (SNAr) | C2 | Ring Activation | C6-EDG (e.g., -OMe) | Reverses selectivity to favor C2 | [12][13] |
| Amination (SNAr) | C2 | Nucleophile Control | Tertiary amine on C5-EWG substrate | High C2 selectivity | [14][15] |
| Suzuki Coupling | C4 | Microwave-Assisted | Pd(PPh₃)₄ (0.5 mol%), K₂CO₃, 100 °C | Excellent C4 selectivity, fast | [16] |
| Thiolation (C-S) | C2 | Ligand-Controlled Pd-Catalysis | (η³-allyl)PdCl(IPent) | High C2 selectivity | [1][18] |
Problem 3: The reaction is not proceeding, and I am recovering my starting material.
Potential Cause: Low or no conversion can be due to several factors, including insufficient reactivity of the nucleophile, inappropriate reaction conditions, or deactivation of the substrate.[3]
Solutions & Optimization Strategies:
-
Increase Reactivity:
-
Temperature: Gradually increase the reaction temperature while monitoring for side product formation. Microwave irradiation can be an effective way to access higher temperatures and accelerate slow reactions.[16][19]
-
Nucleophile Strength: If using a weak nucleophile, consider converting it to a more potent form (e.g., deprotonating an alcohol to an alkoxide with a strong base like NaH).
-
Solvent: Switch to a more polar aprotic solvent (e.g., DMF, DMSO) which can accelerate SNAr reactions.
-
-
Check for Deactivating Substituents:
-
Strong electron-donating groups on the pyrimidine ring can decrease its electrophilicity and slow down the reaction. In such cases, more forcing conditions or a change in synthetic strategy may be necessary.
-
Troubleshooting Workflow for Low Conversion
Caption: Stepwise approach to address low reaction conversion.
Experimental Protocols
Protocol 1: Highly C4-Regioselective Suzuki Coupling (Microwave-Assisted)
This protocol is adapted from a procedure demonstrating high C4 selectivity with low catalyst loading.[16]
-
Reagent Preparation: To a microwave reaction vial, add 2,4-dichloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 equiv., 0.5 mol%).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Seal the vial and heat the mixture in a microwave reactor to 100 °C for 15 minutes.
-
Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: C2-Selective Amination using a Tertiary Amine Nucleophile
This protocol is based on the principle of using tertiary amines to direct substitution to the C2 position on a C5-electron-withdrawing group substituted pyrimidine.[14][15]
-
Setup: In a sealed tube, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equiv.) in chloroform (CHCl₃).
-
Reagent Addition: Add diisopropylethylamine (DIPEA, 1.0 equiv.) as a non-nucleophilic base, followed by the tertiary amine nucleophile (e.g., triethylamine, 5.0 equiv.).
-
Reaction: Heat the reaction mixture to 40 °C and stir for 3-4 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture. The resulting product is the C2-aminated pyrimidine, where one of the ethyl groups from the triethylamine has been cleaved. Purify by column chromatography.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srinichem.com [srinichem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [guidechem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 13. wuxibiology.com [wuxibiology.com]
- 14. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for microwave-assisted pyrimidine synthesis
Technical Support Center: Microwave-Assisted Pyrimidine Synthesis
Welcome to the technical support center for optimizing microwave-assisted pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic technique. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that often arise when transitioning from conventional heating to microwave-assisted synthesis for pyrimidine scaffolds.
Q1: Why should I use microwave synthesis for my pyrimidine derivatives instead of a traditional oil bath?
A1: Microwave-assisted organic synthesis (MAOS) offers several distinct advantages over conventional heating.[1][2] The primary benefits include:
-
Rapid Reaction Rates: Microwave energy heats the entire reaction volume simultaneously and efficiently, a phenomenon known as volumetric heating.[1][3] This avoids the slow process of thermal conduction from an external heat source, dramatically reducing reaction times from hours to minutes.[1][4][5]
-
Higher Yields and Purity: The rapid and uniform heating often minimizes the formation of side products that can occur during prolonged exposure to high temperatures in conventional methods.[1][4][6] This leads to cleaner reaction profiles and higher isolated yields.[7]
-
Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis consumes significantly less energy compared to heating a large oil bath.[2][8]
-
Access to Higher Temperatures: In sealed vessels, microwave reactors can safely achieve temperatures far above the normal boiling point of the solvent, allowing access to activation energy barriers that are difficult to overcome conventionally.[3][9]
Q2: How does microwave heating actually work on a molecular level?
A2: Microwave energy interacts with polar molecules in your reaction mixture through two primary mechanisms:[1][9][10]
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwave, these molecules attempt to align themselves with the field. This constant reorientation creates intense molecular friction, which generates heat rapidly and efficiently.[1][9][10]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will move back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with other molecules, dissipating energy as heat.[1][10]
Non-polar molecules are transparent to microwaves and will not heat directly.[1]
Q3: What is the difference between a "thermal" and "non-thermal" microwave effect?
A3: This is a topic of much scientific discussion.
-
Thermal Effects are outcomes that can be explained by the high temperatures and rapid heating rates achieved by microwave energy.[6][11][12] These include reaction acceleration due to Arrhenius kinetics, solvent superheating, and the formation of localized "hot spots" in heterogeneous mixtures.[11][12]
-
Non-Thermal Effects refer to any observed phenomena that cannot be attributed solely to temperature.[11][12][13] Proponents suggest that the highly polarizing electromagnetic field may directly influence reaction intermediates or transition states, altering reaction pathways or selectivity. However, the existence and impact of non-thermal effects in liquid-phase organic synthesis remain a controversial and debated topic.[13][14] For practical purposes, most observable benefits in pyrimidine synthesis can be attributed to well-understood thermal effects.
Q4: Can I use my standard round-bottom flask in a microwave reactor?
A4: No. You must only use vessels specifically designed for microwave chemistry. Domestic microwave ovens should never be used for chemical synthesis due to the high risk of explosion from uncontrolled heating of organic solvents.[3] Professional microwave reactors are equipped with specialized, pressure-rated glass or Teflon vials and critical safety features, including real-time temperature and pressure monitoring, to prevent accidents.[3][15]
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Q5: My reaction yield is consistently low or zero. What are the first things I should check?
A5: Low yield is a common issue with several potential causes. A systematic approach is key to identifying the problem.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
-
Step 1: Evaluate Solvent Choice. The ability of your reaction mixture to absorb microwave energy is paramount. If you are using a non-polar solvent like toluene or hexane, it will not heat effectively on its own.[1][16]
-
Solution: Switch to a polar solvent that couples well with microwaves. Good starting choices for pyrimidine synthesis include ethanol, DMF, acetonitrile, or water.[16][17] If the solvent cannot be changed, consider adding a small amount of a highly absorbing co-solvent or an ionic liquid to facilitate heating.[16]
-
-
Step 2: Check Reagent Polarity. If you are attempting a solvent-free reaction, at least one of your reagents must be polar or ionic to absorb microwave energy.[15]
-
Solution: If all reagents are non-polar, a solvent-free approach is not viable. You must add a polar solvent.
-
-
Step 3: Increase Temperature. Many pyrimidine cyclocondensations, like the Biginelli reaction, have significant activation energy barriers. Microwave synthesis excels at reaching the high temperatures needed to overcome them.[9]
-
Step 4: Increase Reaction Time. While microwaves are known for speed, some reactions are inherently slow.
-
Solution: If increasing the temperature is not feasible (e.g., due to substrate stability), try increasing the reaction time at the current optimal temperature.
-
-
Step 5: Check/Optimize Catalyst. Many pyrimidine syntheses require a catalyst (e.g., acid or base) to proceed efficiently.[18][19]
-
Solution: Ensure your catalyst has been added and is from a reliable source. You may also need to screen different catalysts or optimize the catalyst loading. For example, in some Biginelli reactions, Lewis acids like YbCl₃ or Brønsted acids can be effective.[20]
-
Q6: I'm getting a complex mixture of side products. How can I improve the selectivity?
A6: Side product formation is often related to excessive heating or prolonged reaction times. The precision of microwave heating can be a powerful tool to improve selectivity.
-
Cause: The target reaction temperature might be too high, providing enough energy to activate undesired reaction pathways. Conventional heating can create hot spots at the vessel walls, leading to localized decomposition, a problem that volumetric microwave heating minimizes.[1][3]
-
Solution 1: Reduce Reaction Temperature. Carefully lower the set temperature in 10-15°C increments. The goal is to find the "sweet spot" where the desired reaction proceeds efficiently, but the side reactions do not.
-
Solution 2: Reduce Reaction Time. Perform a time course study. Set up several identical reactions and run them for different durations (e.g., 2, 5, 10, and 20 minutes). Analyze the product mixture at each time point to find when the desired product is maximized and side product formation is minimized. Microwave reactors allow for the rapid heating and cooling needed for such precise time control.[9]
Q7: My reaction works, but the results are not reproducible. Why?
A7: Reproducibility issues in microwave chemistry often stem from inconsistencies in reaction setup and monitoring.
-
Cause 1: Inaccurate Temperature Measurement. Early experiments in domestic microwaves suffered from a lack of temperature control.[5] Modern reactors use fiber-optic probes or infrared sensors for accurate readings. Ensure your sensor is correctly calibrated and positioned.
-
Cause 2: Variable Reaction Volume. The volume of the reaction mixture affects the heating profile. A larger volume will take longer to heat. Always use a consistent total volume for a given method. Do not exceed or fall below the vial's specified volume range.[16]
-
Cause 3: Inconsistent Vial Positioning. In single-mode microwave cavities, the electromagnetic field has a specific pattern. Ensure the reaction vial is placed in the same position for every run as specified by the instrument manufacturer.
-
Cause 4: Stirring. Ensure consistent and adequate stirring to prevent the formation of localized hot spots and ensure even temperature distribution throughout the reaction mixture.
Section 3: Protocol Optimization Center
This section provides a detailed, optimizable protocol for a common pyrimidine synthesis.
Optimizing a Microwave-Assisted Biginelli Reaction
The Biginelli reaction is a classic one-pot, three-component reaction to synthesize dihydropyrimidinones (DHPMs), a core pyrimidine scaffold.
General Reaction Scheme: (Self-generated image for illustrative purposes)
Baseline Protocol (Based on literature methods[17][21][22])
-
Vessel Preparation: To a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), and urea or thiourea (1.2 mmol).
-
Solvent Addition: Add 3 mL of ethanol.
-
Catalyst Addition (Optional but Recommended): Add the catalyst of choice (e.g., 5-10 mol% of an acid catalyst).
-
Sealing: Securely cap the vial.
-
Microwave Program:
-
Power: Dynamic (instrument automatically adjusts power to follow the temperature profile)
-
Target Temperature: 120°C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Stirring: High
-
-
Workup: After the reaction vessel has cooled to room temperature, the product often precipitates. Collect the solid by filtration and wash with cold ethanol. Recrystallize if necessary.
Optimization Parameters Table
The following table provides a systematic guide to optimizing the reaction based on your specific substrates.
| Parameter | Baseline Value | Optimization Range & Rationale |
| Solvent | Ethanol | Ethanol, Acetonitrile, DMF, Water, or Solvent-Free. [17][20] Ethanol is a good, polar starting point. DMF is a stronger microwave absorber and can reach higher temperatures.[16] Solvent-free conditions can be highly efficient if reactants are polar.[22] |
| Temperature | 120°C | 100°C - 160°C. Lower temperatures may be needed for sensitive aldehydes. Higher temperatures can dramatically accelerate the reaction but may increase side product formation.[5][17] |
| Time | 10 minutes | 5 - 30 minutes. Most microwave Biginelli reactions are complete within 30 minutes. Run a time course to find the optimal point.[17][18] |
| Catalyst | Acid Catalyst | None, Brønsted Acid (HCl, p-TSA), Lewis Acid (YbCl₃, InCl₃), or Base. [18][19][23][24] Catalyst choice is highly substrate-dependent. Some reactions proceed well without a catalyst under microwave conditions, while others require one for good yields.[25] |
| Reagent Ratio | 1:1:1.2 | Aldehyde:Ketoester:Urea. A slight excess of urea (1.2-1.5 eq) is common to drive the reaction to completion and can minimize byproducts.[17] |
Optimization Workflow Diagram
Caption: Systematic workflow for optimizing the Biginelli reaction.
References
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 4. d-nb.info [d-nb.info]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 10. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Microwaves in organic synthesis. Thermal and non-thermal microwave effects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Non-thermal microwave effect - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Getting Started with Microwave Synthesis [cem.com]
- 16. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 17. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. asianpubs.org [asianpubs.org]
- 22. tsijournals.com [tsijournals.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution on Electron-Deficient Rings
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your first point of reference for troubleshooting Nucleophilic Aromatic Substitution (SNAr) reactions on electron-deficient rings. Here, you will find a structured approach to diagnosing and solving common experimental challenges, grounded in mechanistic principles and practical insights.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding SNAr reactions.
Q1: What is the fundamental requirement for a successful SNAr reaction?
A successful SNAr reaction hinges on the aromatic ring being sufficiently electron-deficient. This is achieved by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[1][2][3][4] Common activating groups include nitro (-NO₂), cyano (-CN), and acyl (-C(O)R) groups.[1] The more EWGs present, the more activated the ring is towards nucleophilic attack, often allowing for milder reaction conditions.[5]
Q2: Why is the position of the electron-withdrawing group so critical?
The EWG must be in the ortho or para position to effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[2][3][5] If the EWG is in the meta position, it cannot participate in resonance delocalization of the negative charge, and the reaction is unlikely to proceed.[2][6]
Q3: What is the typical order of leaving group ability in SNAr reactions?
Contrary to SN2 reactions, the leaving group ability in SNAr reactions often follows the order: F > Cl ≈ Br > I.[1][3][7] This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the departure of the leaving group.[1][8] The high electronegativity of fluorine makes the carbon it's attached to more electrophilic and thus more susceptible to nucleophilic attack.[6][8][9]
Q4: Which solvents are best suited for SNAr reactions?
Polar aprotic solvents such as DMSO, DMF, DMAc, and NMP are generally the solvents of choice.[10][11][12] These solvents are effective at solvating the cation of the base, leaving a more "naked" and therefore more reactive anionic nucleophile.[13] Protic solvents can solvate the nucleophile, reducing its reactivity and slowing down the reaction.[10][14]
In-Depth Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q: My SNAr reaction is giving me a very low yield, or no product at all. What are the likely causes and how can I address them?
A: This is a common issue that can stem from several factors. A systematic approach is the best way to diagnose the problem.
Potential Cause 1: Insufficient Ring Activation
For the reaction to proceed, the aromatic ring must be sufficiently electrophilic.
-
Diagnosis: Check the structure of your aromatic substrate. Does it have at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group?[1][2][3][4]
-
Solution:
-
If your substrate lacks sufficient activation, the reaction will be sluggish or may not occur at all.[15]
-
If possible, consider redesigning your synthesis to include a substrate with stronger or additional EWGs.
-
For substrates that are not strongly activated, more forcing conditions, such as higher temperatures or the use of a stronger nucleophile/base combination, may be necessary.
-
Potential Cause 2: Poor Leaving Group
While the C-F bond is strong, fluorine is often the best leaving group in SNAr reactions due to its high electronegativity, which activates the ring for nucleophilic attack.[6][8][9]
-
Diagnosis: Are you using a less effective leaving group like -Cl, -Br, or -I on a moderately activated ring?
-
Solution:
-
If possible, switch to a substrate with a fluoride leaving group.
-
If you are constrained to use other halogens, you may need to compensate with a more activated substrate, a stronger nucleophile, a more effective solvent, or higher reaction temperatures.
-
Potential Cause 3: Ineffective Nucleophile or Base
The nucleophile must be strong enough to attack the electron-deficient ring. For neutral nucleophiles like alcohols or amines, a base is typically required to generate the more potent anionic nucleophile (e.g., alkoxide or amide).
-
Diagnosis:
-
Is your nucleophile inherently weak?
-
If using a base, is it strong enough to fully deprotonate your nucleophile?
-
-
Solution:
-
For weak nucleophiles, consider pre-deprotonation with a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) before adding the aromatic substrate.[13]
-
If you are using a base like potassium carbonate (K₂CO₃) and the reaction is not proceeding, switching to a stronger base like potassium hydroxide (KOH) or NaH may be necessary.[13]
-
Potential Cause 4: Inappropriate Solvent Choice
The solvent plays a crucial role in the reaction rate.
-
Diagnosis: Are you using a non-polar or protic solvent?
-
Solution:
Issue 2: Formation of Side Products
Q: My reaction is producing significant amounts of unintended side products. What could be the cause and how can I improve the selectivity?
A: The formation of side products can often be attributed to the reaction conditions or the inherent reactivity of the starting materials.
Potential Cause 1: Competing Reaction at Other Sites
If your substrate or nucleophile has multiple reactive sites, you may observe a mixture of products.
-
Diagnosis: Examine the structures of your starting materials for other potential electrophilic sites on the aromatic ring or nucleophilic sites on your nucleophile.
-
Solution:
-
Employ protecting groups to block unwanted reactive sites.
-
Carefully control the stoichiometry of the reactants. Using a slight excess of one reactant can sometimes favor the desired pathway.
-
Adjusting the reaction temperature can also influence selectivity; sometimes lower temperatures favor the desired product.
-
Potential Cause 2: Reaction with the Solvent
Some polar aprotic solvents can decompose or participate in the reaction under certain conditions.
-
Diagnosis: At high temperatures, solvents like DMF can decompose to generate dimethylamine, which is nucleophilic and can react with your substrate.
-
Solution:
-
Switch to a more stable solvent like DMSO.
-
Run the reaction at a lower temperature if possible.
-
Potential Cause 3: Decomposition of Starting Material or Product
Sensitive functional groups, such as aldehydes, can be prone to decomposition or side reactions under strongly basic conditions.[15][16]
-
Diagnosis: Are your starting materials or product stable under the reaction conditions? A common issue is the deprotonation of an aldehyde, leading to undesired side reactions.[16]
-
Solution:
-
Use a milder base or lower the reaction temperature.
-
Consider the order of addition. Adding the base slowly or last can sometimes mitigate decomposition.[15]
-
If a sensitive functional group is present, it might be beneficial to alter the synthetic route, for instance, by performing the SNAr reaction before introducing the sensitive group.[16]
-
Issue 3: Reaction Stalls After Initial Color Change
Q: My reaction mixture develops a deep color, suggesting the formation of the Meisenheimer complex, but the reaction doesn't proceed to the final product. What's happening?
A: The formation of a deep color (often red or purple) is a strong indication that the initial nucleophilic addition has occurred to form the Meisenheimer complex.[16][17] If the reaction stalls at this stage, it means the second step, the elimination of the leaving group, is the rate-limiting step.
-
Diagnosis: This situation is more common with poorer leaving groups and highly stabilized Meisenheimer complexes.
-
Solution:
-
Increase the reaction temperature: The elimination step generally has a higher activation energy, and providing more thermal energy can help overcome this barrier.
-
Solvent effects: While polar aprotic solvents are generally preferred, in some cases, the solvent can overly stabilize the Meisenheimer complex. A systematic solvent screen could reveal a medium that provides a better balance for both steps of the reaction.
-
Issue 4: Challenges in Product Purification
Q: I believe my reaction has worked, but I'm struggling to isolate a pure product. What are some effective purification strategies?
A: Purifying the products of SNAr reactions can be challenging due to the high-boiling polar aprotic solvents and inorganic salts used.
-
Diagnosis: Are you having trouble removing the solvent (e.g., DMSO) or are there persistent impurities?
-
Solution:
-
Work-up: A standard aqueous work-up is often the first step. Diluting the reaction mixture with water and extracting with a suitable organic solvent can remove a significant portion of the polar aprotic solvent and inorganic salts. Multiple extractions may be necessary.
-
Removal of High-Boiling Solvents: If residual DMSO or DMF remains, it can sometimes be removed by co-evaporation with a lower-boiling solvent like toluene or by lyophilization if the product is stable.
-
Crystallization: If your product is a solid, recrystallization is an excellent purification technique. A solvent screen will be necessary to find a suitable solvent system.
-
Chromatography: Column chromatography is a versatile method for purifying SNAr products. A range of polarities for the mobile phase may be needed to effectively separate the product from starting materials and byproducts.
-
Derivative Formation: For challenging purifications, especially with aldehydes, forming a solid derivative like a hydrazone or a bisulfite adduct can facilitate isolation. The pure aldehyde can then be regenerated from the derivative.[18]
-
Experimental Protocols & Data
Table 1: Common Solvents for SNAr Reactions
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Dimethyl sulfoxide | DMSO | 189 | 47 | Excellent for SNAr, can be difficult to remove. |
| N,N-Dimethylformamide | DMF | 153 | 37 | Good solvent, but can decompose at high temperatures. |
| N,N-Dimethylacetamide | DMAc | 165 | 38 | Similar to DMF, sometimes offers better solubility. |
| N-Methyl-2-pyrrolidone | NMP | 202 | 32 | High boiling point, useful for high-temperature reactions. |
| Acetonitrile | MeCN | 82 | 38 | Lower boiling point, can be a good option for milder reactions. |
| Tetrahydrofuran | THF | 66 | 7.5 | Less polar, generally results in slower reaction rates. |
General Protocol for a Typical SNAr Reaction
This is a generalized procedure and may require optimization for your specific substrate and nucleophile.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq) and the chosen polar aprotic solvent (e.g., DMSO, DMF).
-
Nucleophile Addition: If using a neutral nucleophile that requires deprotonation (e.g., an alcohol or amine), add the base (e.g., K₂CO₃, 1.5-2.0 eq) to the flask. If the nucleophile is an anion (e.g., sodium methoxide), it can be added directly. For weak nucleophiles, pre-deprotonation with a strong base like NaH in a separate flask is recommended before adding the solution to the aryl halide.
-
Reaction: Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the substrates). Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual polar aprotic solvent and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizing the SNAr Mechanism and Troubleshooting
The SNAr Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2][5] The first step is the rate-determining nucleophilic attack on the carbon bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[1][17] The second step is the rapid elimination of the leaving group, which restores the aromaticity of the ring.[2][17]
Caption: The two-step mechanism of a typical SNAr reaction.
Troubleshooting Workflow
When faced with a problematic SNAr reaction, a logical troubleshooting workflow can help identify and resolve the issue efficiently.
Caption: A decision tree for troubleshooting low-yield SNAr reactions.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. m.youtube.com [m.youtube.com]
- 7. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Aqueous Solubility of Pyrimidine-Based Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility in pyrimidine-based compounds. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its inherent aromaticity and potential for intermolecular interactions often lead to low water solubility, posing a significant hurdle for formulation and bioavailability.[1][3]
This resource is designed to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental design.
Section 1: Understanding the Solubility Challenge of Pyrimidine Derivatives
FAQ 1: Why are many of my pyrimidine-based compounds poorly soluble in water?
The solubility of pyrimidine derivatives is governed by a delicate balance of their physicochemical properties. The core pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is polar and can participate in hydrogen bonding with water.[4] However, its aromatic nature also contributes to a degree of hydrophobicity. The overall solubility is heavily influenced by the substituents attached to this core.
Several factors can contribute to the poor aqueous solubility of your compounds:
-
High Crystallinity and Lattice Energy: The planar structure of the pyrimidine ring can facilitate efficient packing in a crystal lattice. Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the rings, result in a highly stable crystal structure that is difficult for water molecules to disrupt.
-
Hydrophobic Substituents: The addition of non-polar functional groups (e.g., aryl, alkyl, or halogen moieties) to the pyrimidine ring significantly increases the molecule's overall lipophilicity, thereby reducing its affinity for water.
-
Molecular Size and Branching: Larger molecules are generally more difficult to solvate.[5] Conversely, increased branching can sometimes improve solubility by reducing the molecule's effective size.[5][6]
-
Ionization State (pKa): Pyrimidine itself is a weak base.[2][7] The basicity of its derivatives can be significantly altered by substituents. The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium.[4][8] At a pH where the compound is predominantly in its neutral, un-ionized form, solubility is typically at its minimum.
Troubleshooting Flowchart: Initial Solubility Assessment
This flowchart provides a logical progression for diagnosing and addressing solubility issues with your pyrimidine-based compounds.
Caption: A decision-making workflow for initial solubility troubleshooting.
Section 2: Strategies for Solubility Enhancement
This section details common and advanced techniques to improve the solubility of your pyrimidine-based compounds, complete with troubleshooting guides and experimental protocols.
Salt Formation for Ionizable Pyrimidines
Concept: For pyrimidine derivatives with ionizable functional groups (acidic or basic), converting the neutral molecule into a salt is a highly effective method to enhance aqueous solubility.[9][10][11] Salts are ionic and generally exhibit greater solubility in polar solvents like water compared to their neutral counterparts.[9][10][12] Approximately 50% of all marketed drugs are in salt form.[9][10]
FAQ 2: How do I know if my pyrimidine compound is a good candidate for salt formation?
A good candidate for salt formation will possess a sufficiently acidic or basic functional group. For pyrimidine derivatives, which are typically basic due to the nitrogen atoms in the ring, you would look for a pKa of the conjugate acid that is at least 2 pH units away from the pKa of the counter-ion. This "ΔpKa rule" suggests a higher likelihood of forming a stable salt.
Troubleshooting Guide: Salt Formation
| Issue | Possible Cause | Solution |
| No salt precipitates | The salt may be highly soluble in the chosen solvent. | Try adding an anti-solvent to induce precipitation. |
| The pKa difference between your compound and the counter-ion is too small. | Choose a stronger acid as a counter-ion. | |
| Oiling out | The salt is forming but is not crystalline. | Try a different solvent system or slow down the rate of salt formation (e.g., slower addition of the counter-ion). |
| Hygroscopicity of the salt | The chosen salt form has a high affinity for water. | Screen a variety of counter-ions. Different salt forms of the same active pharmaceutical ingredient (API) can have vastly different hygroscopic properties. |
| Disproportionation | The salt reverts to the neutral form in solution. | This can occur if the pH of the solution is close to the pKa of the compound. Ensure the pH of the final formulation is controlled with buffers. |
Experimental Protocol: Salt Screening
-
Solubility Determination of the Free Form: Accurately determine the solubility of the neutral pyrimidine compound in a range of pharmaceutically acceptable solvents.
-
Counter-ion Selection: Choose a variety of counter-ions (e.g., hydrochloride, sulfate, mesylate, succinate, fumarate) based on their pKa and regulatory acceptance.[13]
-
Stoichiometric Addition: In a suitable solvent, dissolve the pyrimidine compound and add a stoichiometric amount of the selected acid.
-
Induce Crystallization: Stir the mixture at room temperature or with gentle heating. If no precipitate forms, consider slow evaporation or the addition of an anti-solvent.
-
Isolation and Characterization: Isolate the resulting solid by filtration and characterize it using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm salt formation and assess its properties.[14]
Co-crystallization
Concept: Co-crystals are multi-component crystalline solids where the API and a co-former are present in a stoichiometric ratio and interact via non-ionic forces, such as hydrogen bonding.[9] This technique is particularly useful for non-ionizable compounds or when salt formation is problematic.[9][15] By pairing the pyrimidine derivative with a highly soluble co-former, the resulting co-crystal can exhibit significantly improved solubility and dissolution rates.[15][16]
FAQ 3: How do I select a suitable co-former for my pyrimidine compound?
The selection of a co-former is crucial for successful co-crystallization. Look for molecules that:
-
Are pharmaceutically acceptable and have high aqueous solubility.
-
Contain functional groups that can form complementary hydrogen bonds with your pyrimidine derivative (e.g., carboxylic acids, amides).
-
The Hansen solubility parameters can be used to predict miscibility between the API and potential co-formers.[17]
Troubleshooting Guide: Co-crystallization
| Issue | Possible Cause | Solution |
| No co-crystal formation | Lack of strong intermolecular interactions between the API and co-former. | Screen a wider range of co-formers with different functional groups. |
| Inappropriate solvent selection. | The solvent can mediate the interactions. Experiment with different solvents or use solvent-free methods like grinding. | |
| Formation of a physical mixture | The conditions are not conducive to co-crystal formation. | Try different crystallization techniques such as slurry crystallization or solvent-assisted grinding.[17][18] |
| Co-crystal is less soluble than the API | The crystal lattice of the co-crystal is more stable than that of the pure API. | While the goal is solubility enhancement, this can happen. Re-screen for other co-formers. |
Experimental Protocol: Slurry Crystallization for Co-crystal Screening
-
Selection of Co-formers: Choose a diverse set of pharmaceutically acceptable co-formers.
-
Slurry Preparation: In a vial, add the pyrimidine compound and a stoichiometric amount of the co-former. Add a small amount of a solvent in which both compounds have limited solubility.
-
Equilibration: Agitate the slurry at a constant temperature for 24-72 hours to allow for equilibration.
-
Isolation and Analysis: Isolate the solid phase by filtration and analyze it using PXRD to identify new crystalline forms. DSC and TGA can provide further confirmation.[18]
Solid Dispersions
Concept: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, usually a polymer.[19][20] This can be achieved by methods like solvent evaporation or melting.[19][20][21] The drug can exist in an amorphous state or as fine crystalline particles within the carrier matrix.[19] Upon contact with water, the carrier dissolves, releasing the drug as very fine particles with a large surface area, leading to enhanced dissolution and solubility.[22]
FAQ 4: Which carrier should I choose for my pyrimidine compound?
Commonly used carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[19] The choice of carrier depends on the physicochemical properties of your compound, such as its melting point and solubility in organic solvents.
Troubleshooting Guide: Solid Dispersions
| Issue | Possible Cause | Solution |
| Drug recrystallization during storage | The amorphous state is thermodynamically unstable. | Increase the drug-to-carrier ratio or select a carrier that has stronger interactions with the drug to inhibit crystallization. |
| Phase separation | The drug and carrier are not miscible. | Screen different carriers or use a combination of carriers. |
| Low drug loading | The carrier cannot effectively solubilize a high concentration of the drug. | This is a common limitation. For some applications, a lower drug loading may be acceptable. Otherwise, consider other solubility enhancement techniques. |
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion Preparation
-
Co-dissolution: Dissolve both the pyrimidine compound and the selected carrier (e.g., PVP K30) in a common volatile solvent like methanol or ethanol.
-
Solvent Removal: Remove the solvent under vacuum using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation.
-
Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Mill the dried solid dispersion and pass it through a sieve to obtain a powder with a uniform particle size.
-
Characterization: Use PXRD to confirm the amorphous nature of the drug within the dispersion and DSC to assess its thermal properties.
Prodrug Approach
Concept: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.[23] This strategy can be employed to overcome undesirable properties of the parent drug, including poor solubility.[24][25] For pyrimidine-based compounds, a common approach is to attach a polar, ionizable promoiety to the molecule.[24][26]
FAQ 5: When should I consider a prodrug strategy?
A prodrug approach is often considered when other formulation-based strategies are insufficient or when there are multiple issues to address (e.g., poor solubility and poor permeability). It involves chemical modification of the drug, which requires significant synthetic and developmental efforts.[25]
Troubleshooting Guide: Prodrug Development
| Issue | Possible Cause | Solution |
| Prodrug is not converted to the active drug in vivo | The promoiety is too stable or not recognized by the activating enzymes. | Design different promoieties with varying lability. |
| Premature conversion of the prodrug | The prodrug is unstable in the formulation or gastrointestinal tract. | Modify the linker between the drug and the promoiety to enhance stability. |
| Toxicity of the released promoiety | The cleaved promoiety is toxic at the required dose. | Select promoieties that are endogenous or have a well-established safety profile. |
Other Techniques
Several other techniques can be employed to enhance the solubility of pyrimidine-based compounds:
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area available for dissolution.[6][12][27]
-
Use of Surfactants and Cyclodextrins: Surfactants can form micelles that encapsulate hydrophobic drugs, while cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface that can form inclusion complexes with poorly soluble compounds.[12][28][29][30]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the ionized form can significantly increase solubility.[4][12][31]
Workflow for Selecting a Solubility Enhancement Strategy
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. ijpbr.in [ijpbr.in]
- 7. scispace.com [scispace.com]
- 8. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders - Google Patents [patents.google.com]
- 14. US20230295174A1 - Salt and crystal form of pyrimidine compound, and preparation methods therefor - Google Patents [patents.google.com]
- 15. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. scispace.com [scispace.com]
- 21. japsonline.com [japsonline.com]
- 22. japer.in [japer.in]
- 23. Strategies in the designing of prodrugs, taking into account the antiviral and anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Prodrug Strategies for Critical Drug Developability Issues: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cyclodextrins, Surfactants and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Role of pH in Regulating Cancer Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Labyrinth of Pyrimidine Stability During Workup
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrimidine chemistry. As a Senior Application Scientist, I've seen brilliant synthetic routes stall at the final hurdle: the workup. The seemingly simple steps of quenching a reaction, extracting the product, and purifying it can be fraught with peril for the delicate pyrimidine ring. This guide is born from countless troubleshooting sessions and is designed to provide you with the insights and practical steps needed to preserve the integrity of your hard-won pyrimidine compounds.
Here, we will move beyond rote protocols and delve into the "why" behind the methods. Understanding the mechanisms of pyrimidine decomposition is the first step toward preventing it. This center is structured to be a dynamic resource, addressing your specific challenges in a direct, question-and-answer format.
Troubleshooting Guide: Common Scenarios and Solutions
This section tackles the most frequent issues encountered during the workup of pyrimidine derivatives. Each problem is followed by an in-depth explanation of the potential causes and a step-by-step protocol to remedy the situation.
Scenario 1: My pyrimidine compound appears to be degrading during aqueous extraction after a basic quench.
Question: I've noticed a significant drop in my yield, and TLC analysis of the organic layer after a basic aqueous wash (e.g., with saturated sodium bicarbonate or sodium carbonate) shows new, more polar spots. What is happening and how can I prevent it?
Expert Analysis:
This is a classic case of base-mediated decomposition. The pyrimidine ring, while aromatic, possesses electron-deficient carbon atoms, particularly at the C2, C4, and C6 positions. These positions are susceptible to nucleophilic attack, and under basic conditions, the nucleophile is often the hydroxide ion (OH⁻). This can lead to two primary degradation pathways:
-
Hydrolytic Cleavage: The hydroxide ion can attack an electrophilic carbon, leading to the formation of a tetrahedral intermediate. Subsequent ring-opening can occur, breaking the pyrimidine scaffold into smaller, more soluble fragments that are lost to the aqueous phase.[1] For instance, pyrimidines with good leaving groups are particularly prone to this.[2]
-
Deamination: For pyrimidines bearing amino groups (like cytosine derivatives), basic conditions can facilitate hydrolysis of the amino group to a carbonyl, or in some cases, lead to ring-opening followed by deamination.[3]
The elevated temperature that can result from neutralizing an acidic reaction mixture with a strong base can exacerbate these degradation processes.
Visualizing the Problem: Base-Catalyzed Ring Opening
References
- 1. Reactivity of damaged pyrimidines: DNA cleavage via hemiaminal formation at the C4 positions of the saturated thymine of spore photoproduct and dihydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
Technical Support Center: Method Refinement for the Functionalization of the C2 Position of Pyrimidines
Welcome to the technical support center for the functionalization of the C2 position of pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, offering troubleshooting advice and answers to frequently asked questions. The pyrimidine core is a cornerstone in medicinal chemistry, and mastering its selective functionalization is key to unlocking novel therapeutic agents.[1][2][3] This resource is structured to provide not just protocols, but the underlying chemical logic to empower you to overcome common experimental hurdles.
Section 1: Understanding the Reactivity of the Pyrimidine Core
The C2 position of pyrimidine is inherently electron-deficient, making it susceptible to nucleophilic attack but challenging for direct C-H functionalization.[2] The two nitrogen atoms at positions 1 and 3 strongly withdraw electron density, influencing the reactivity of the C-H bonds. Understanding this electronic landscape is the first step in troubleshooting your reactions.
Section 2: Troubleshooting Palladium-Catalyzed C2-Arylation
Direct C-H arylation is a powerful tool for forging C-C bonds at the C2 position. However, success hinges on a delicate balance of catalyst, ligands, bases, and reaction conditions.
FAQ 1: I am observing low to no conversion in my Pd-catalyzed C2-arylation of a substituted pyrimidine. What are the likely causes?
Low conversion is a frequent issue and can stem from several factors. Let's break down the possibilities in a logical troubleshooting workflow.
A. Catalyst and Ligand Incompatibility:
-
The "Why": The choice of palladium source and ligand is critical for an efficient catalytic cycle. The ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and can influence regioselectivity. An inappropriate ligand can lead to catalyst deactivation or an inactive catalytic species.
-
Troubleshooting Steps:
-
Ligand Screening: If you are using a standard phosphine ligand like P(tBu)₃ and seeing poor results, consider screening a broader range of ligands.[4] For electron-rich pyrimidines, a more electron-donating ligand might be beneficial. For sterically hindered substrates, a bulkier ligand could improve selectivity.
-
Palladium Pre-catalyst: The choice of Pd pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the rate of formation of the active Pd(0) species. If you suspect slow catalyst activation, you might try a pre-catalyst that more readily forms the active species under your reaction conditions.
-
B. Ineffective Base or Solvent System:
-
The "Why": The base plays a crucial role in the C-H activation step, typically by deprotonation. The solubility and strength of the base are paramount. The solvent must be able to dissolve all reaction components and be stable at the reaction temperature.
-
Troubleshooting Steps:
-
Base Strength and Solubility: Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). If you are using a weaker base with an unactivated pyrimidine, switching to a stronger base might be necessary. Ensure your chosen base is sufficiently soluble in the reaction solvent.
-
Solvent Polarity: Aprotic polar solvents like DMF, DMAc, or NMP are often used. If you observe poor solubility of your starting materials, a change in solvent or the use of a co-solvent might be required.
-
C. Substrate-Specific Issues:
-
The "Why": The electronic and steric properties of the substituents on your pyrimidine ring can dramatically affect its reactivity. Electron-withdrawing groups can further deactivate the ring, while bulky groups near the C2 position can hinder the approach of the catalyst.
-
Troubleshooting Steps:
-
Protecting Groups: If your pyrimidine contains sensitive functional groups (e.g., -NH₂, -OH), they may be interfering with the catalyst. Consider using appropriate protecting groups.
-
Directing Groups: For particularly challenging substrates, the installation of a directing group can facilitate C-H activation at the desired position.[5]
-
Workflow for Troubleshooting Low Conversion in Pd-Catalyzed C2-Arylation
Caption: Troubleshooting Decision Tree for Low Yield C2-Arylation.
Section 3: Navigating the Minisci Reaction for C2-Alkylation
The Minisci reaction is a powerful method for the alkylation of heteroaromatics via a radical mechanism.[6] However, achieving high regioselectivity for the C2 position can be challenging.
FAQ 2: My Minisci reaction is giving me a mixture of C2 and C4/C6 isomers. How can I improve C2 selectivity?
Regioselectivity in Minisci reactions is influenced by both steric and electronic factors. Here’s how to approach improving C2 selectivity:
A. Choice of Radical Precursor and Generation Method:
-
The "Why": The nature of the alkyl radical and the method of its generation can significantly impact the regiochemical outcome. Some radical precursors may lead to more selective reactions.
-
Troubleshooting Steps:
-
Radical Source: If you are using a common radical precursor like a carboxylic acid with an oxidant (e.g., (NH₄)₂S₂O₈), consider alternatives. Alkyl boronic acids in photoredox-mediated Minisci reactions have shown good functional group tolerance and can offer different selectivity profiles.[7]
-
Reaction Conditions: The reaction temperature and concentration can influence selectivity. Running the reaction at a lower temperature may favor the thermodynamically more stable C2-adduct.
-
B. Pyrimidine Ring Substitution:
-
The "Why": Substituents on the pyrimidine ring can direct the incoming radical. Electron-donating groups can activate the ring, while bulky groups can sterically hinder certain positions.
-
Troubleshooting Steps:
-
Blocking Groups: If the C4/C6 positions are particularly reactive, you might consider temporarily installing a bulky blocking group at one of these positions to direct the alkylation to C2.
-
N-Oxide Strategy: Conversion of the pyrimidine to its N-oxide can alter the electronic properties of the ring and has been shown to promote C2-selective amination, a strategy that could potentially be adapted for alkylation.[8]
-
C. Additives and Catalysts:
-
The "Why": The addition of certain acids or metal catalysts can influence the regioselectivity by protonating the pyrimidine nitrogen or coordinating to it, thereby altering the electronic distribution in the ring.
-
Troubleshooting Steps:
-
Acid Additives: The presence of a strong acid can protonate the pyrimidine, increasing its electrophilicity and potentially favoring attack at the C2 position.
-
Metal-Mediated Minisci: While classic Minisci reactions are metal-free, some modern variations utilize metal catalysts that can influence regioselectivity.[9]
-
Table 1: General Reaction Conditions for C2-Selective Minisci Alkylation
| Parameter | Recommended Condition | Rationale |
| Radical Precursor | Alkyl boronic acid or tert-butyl peroxide | Often provide cleaner reactions and can be tuned for selectivity. |
| Oxidant/Initiator | Photoredox catalyst (e.g., Ru(bpy)₃Cl₂) or dibenzoyl peroxide | Milder conditions compared to traditional persulfate methods. |
| Solvent | Acetonitrile or DMSO | Polar aprotic solvents are generally effective. |
| Temperature | 25-80 °C | Lower temperatures can improve selectivity. |
| Additives | Trifluoroacetic acid (TFA) | Can enhance reactivity and C2 selectivity through protonation. |
Section 4: C2-Amination Strategies and Troubleshooting
The 2-aminopyrimidine motif is a privileged scaffold in many bioactive molecules.[10][11][12] Direct C2-amination presents a desirable synthetic route.
FAQ 3: I am attempting a direct C2-amination using an amine nucleophile but am observing low yields and side products. What are my options?
Direct nucleophilic aromatic substitution of hydrogen (SNArH) at the C2 position is challenging due to the need for an oxidant and the potential for competing reactions.
A. Activating the Pyrimidine Ring:
-
The "Why": To facilitate nucleophilic attack at C2, the pyrimidine ring needs to be activated. This can be achieved through various strategies.
-
Troubleshooting Steps:
-
N-Oxide Formation: As mentioned previously, forming the pyrimidine N-oxide can activate the C2 position towards nucleophilic attack.
-
Pyrimidinium Salt Intermediate: A highly effective strategy involves the formation of a pyrimidinyl iminium salt intermediate, which is then readily attacked by the amine nucleophile.[10][12][13] This approach has been shown to be highly selective for the C2 position.
-
B. Optimizing Reaction Conditions for SNArH:
-
The "Why": If pursuing a direct SNArH approach, the choice of oxidant and reaction conditions is critical for success.
-
Troubleshooting Steps:
-
Oxidant Screening: Common oxidants include potassium permanganate (KMnO₄) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The optimal oxidant will depend on your specific substrate and amine.
-
Temperature and Time: These reactions can be sensitive to temperature. Monitor the reaction progress carefully to avoid decomposition of starting materials or products.
-
Experimental Protocol: C2-Selective Amination via a Pyrimidinyl Iminium Salt Intermediate
This protocol is adapted from the work of Chang and co-workers.[10][12]
-
Step 1: Formation of the Pyrimidinyl Iminium Salt
-
To a solution of the pyrimidine (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂), add the activating agent (e.g., a chloroformate derivative, 1.1 equiv) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours or until complete consumption of the starting pyrimidine is observed by TLC or LC-MS.
-
-
Step 2: Nucleophilic Addition of the Amine
-
Cool the reaction mixture to 0 °C and add the desired amine (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
-
Step 3: In-situ Oxidation
-
To the reaction mixture, add an oxidant (e.g., DDQ, 1.5 equiv) and stir at room temperature until the intermediate is fully converted to the 2-aminopyrimidine product.
-
-
Step 4: Work-up and Purification
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Section 5: Purification of C2-Functionalized Pyrimidines
FAQ 4: My C2-functionalized pyrimidine is difficult to purify. Are there any general tips?
The basicity of the pyrimidine nitrogen atoms can complicate purification by silica gel chromatography.
A. Chromatographic Techniques:
-
The "Why": The lone pairs on the pyrimidine nitrogens can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.
-
Troubleshooting Steps:
-
Basified Silica Gel: Pre-treating your silica gel with a small amount of a tertiary amine (e.g., triethylamine, ~1% v/v in the eluent) can neutralize the acidic sites and improve peak shape.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded-phase silica like C18 for reverse-phase chromatography.
-
Hydrophilic Interaction Chromatography (HILIC): For highly polar pyrimidine derivatives, HILIC can be an effective purification method.[14]
-
B. Non-Chromatographic Methods:
-
The "Why": When chromatography is not effective, other purification techniques may be more suitable.
-
Troubleshooting Steps:
-
Crystallization: If your product is a solid, crystallization from an appropriate solvent system can be a highly effective method for obtaining pure material.
-
Acid-Base Extraction: The basic nature of the pyrimidine ring can be exploited for purification. An acid-base workup can help remove non-basic impurities.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines [mdpi.com]
- 5. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 14. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Pyrimidine Derivatives: A Guide for Researchers
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a multitude of pharmacologically active compounds.[1] Its inherent versatility allows for diverse chemical modifications, leading to a wide spectrum of biological activities. This guide offers an in-depth comparative analysis of pyrimidine derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into quantitative biological data, detailed experimental methodologies, and the underlying mechanisms of action to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Pyrimidine derivatives have emerged as a significant class of anticancer agents, primarily by targeting key enzymes and signaling pathways that drive cancer cell growth and survival.[2] A major focus has been the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in various cancers.[3][4]
Comparative Efficacy of Anticancer Pyrimidine Derivatives
The anticancer potential of pyrimidine derivatives is heavily influenced by the nature and position of substituents on the pyrimidine ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.[5][6] Below is a comparative table of the cytotoxic activity of various pyrimidine derivatives against different human cancer cell lines.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 11 | EGFRWT | 0.099 | [7] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | EGFRT790M | 0.123 | [7] |
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole Hybrid | Compound 2 | MCF-7 | 13.89 - 19.43 | Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review |
| N-(pyridin-3-yl) pyrimidin-4-amine | Compound 17 | MV4-11, HT-29, MCF-7, HeLa | Comparable to Palbociclib | [7] |
| 3,4-dihydropyrimido[4,5- d]pyrimidine-2(1H)-one | Compound 19 | Lck | 0.0106 | [7] |
| Aminopyrimidine | RDS 3442 (2a) | Glioblastoma, Triple-Negative Breast Cancer, Colon Cancer | 5 - 8 (at 48h) | [8] |
| Pyrimidine-2(1H)-thione | Compound 11 & 5 | HepG-2, MCF-7 | Potent | [9] |
Causality Behind Experimental Choices: The selection of cell lines in these studies is strategic. For instance, EGFR mutant cell lines (like those with the T790M mutation) are used to assess the efficacy of inhibitors against resistance mechanisms.[7] The use of a panel of cell lines from different cancer types (e.g., breast, colon, lung) helps to determine the broader applicability of the synthesized compounds.[4][8]
Mechanism of Action: Inhibiting Key Cancer Pathways
Many potent anticancer pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases. For example, certain pyrido[2,3-d]pyrimidines have been shown to inhibit c-Met, a receptor tyrosine kinase, thereby blocking downstream signaling pathways involved in cell proliferation and metastasis.[3]
Signaling Pathway: c-Met Inhibition by a Pyrimidine Derivative
Caption: Inhibition of c-Met signaling by a pyrimidine derivative.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Experimental Workflow: Anticancer Drug Screening
Caption: Workflow for anticancer screening of pyrimidine derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and pyrimidine derivatives have shown considerable promise in this area.[10] They exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11]
Comparative Efficacy of Antimicrobial Pyrimidine Derivatives
The antimicrobial efficacy of pyrimidine derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Derivative Class | Compound | Target Organism(s) | MIC (µg/mL) | Reference |
| Pyrimidinopyrazoles/Pyrimidinotriazoles | 3b, 3d, 3g, 3j, 4c, 5b, 5c | C. albicans, A. niger | Significant at 50 & 100 µg/ml | [11] |
| Amino-pyrimidine | m-Bromo substitution | E. coli | Appreciable activity | [12] |
| 5-Fluorouracil analogues | 5-FU, 5-FdU, 5-F5'dU, etc. | Gram-positive cocci (MSSA, MRSA, VRE) | EC50 in the range of 10⁻⁹ to 10⁻⁷ M | [13] |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Compound 9o | B. subtilis, S. aureus, E. coli, P. aeruginosa | Surpassed ciprofloxacin | [14] |
| Thiazolopyridopyrimidine | Compound 11a | S. aureus, E. coli, C. albicans | 5.9, 47.3, 23.6 µM | [15] |
Causality Behind Experimental Choices: The selection of a diverse panel of microorganisms, including both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans), is essential to determine the spectrum of antimicrobial activity.[11][12] The inclusion of drug-resistant strains like MRSA and VRE is particularly important to identify compounds that can overcome existing resistance mechanisms.[13]
Mechanism of Action: Disrupting Essential Microbial Processes
The antimicrobial mechanisms of pyrimidine derivatives are varied. Some, like the 5-fluorouracil analogues, act as antimetabolites, interfering with nucleic acid synthesis by inhibiting thymidylate synthetase.[13] Others, such as certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives, have been shown to be dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for bacterial survival.[14]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Methodology:
-
Preparation of Antimicrobial Agent: Prepare serial twofold dilutions of the pyrimidine derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria or longer for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antiviral Activity: Targeting Viral Replication and Host Factors
Pyrimidine nucleoside analogues have long been a cornerstone of antiviral therapy, effectively inhibiting the replication of various viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV).[16][17] More recent research has also explored non-nucleoside pyrimidine derivatives that target viral enzymes or host cell factors essential for viral replication.[18]
Comparative Efficacy of Antiviral Pyrimidine Derivatives
The antiviral activity of pyrimidine derivatives is typically expressed as the 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%.
| Derivative Class | Compound | Target Virus | EC50 (µM) | Reference |
| Pyrimidine Nucleoside Analogue | Lamivudine | HIV, HBV | Varies by virus and cell type | [17] |
| Pyrimido[4,5-d]pyrimidine | 7a, 7b, 7f | Human Coronavirus 229E (HCoV-229E) | Remarkable efficacy | [18] |
| Fused Pyrimidine Analogues | 91 | Herpes Simplex Virus-1 | 0.23 - 0.25 | [19] |
| Fused Pyrimidine Analogues | 91 | Human Immunodeficiency Virus-1 | 10.5 - 20.2 | [19] |
| Pyrazolo[2,3-d]pyrimidine | 92 (R=R1=Me, Ar=thiophene) | Tobacco Mosaic Virus | 53.65 µg/mL | [19] |
Causality Behind Experimental Choices: Antiviral assays are conducted in specific host cell lines that are permissive to the virus of interest. The choice of virus dictates the experimental setup, including the method for quantifying viral replication (e.g., plaque reduction, cytopathic effect).[18][20]
Mechanism of Action: Chain Termination and Enzyme Inhibition
Pyrimidine nucleoside analogues exert their antiviral effect by being incorporated into the growing viral DNA or RNA chain, leading to chain termination.[17] This is because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. Non-nucleoside pyrimidine derivatives can inhibit viral enzymes, such as reverse transcriptase or protease, or they may target host cell kinases that are co-opted by the virus for its replication.[18]
Mechanism of Action: Viral DNA Chain Termination
Caption: Mechanism of viral DNA chain termination by a pyrimidine nucleoside analogue.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a classic method for determining the antiviral activity of a compound.
Methodology:
-
Cell Monolayer Preparation: Seed a confluent monolayer of host cells in 6-well plates.
-
Virus and Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the pyrimidine derivative.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2).[21][22][23] Selective COX-2 inhibitors are sought after as they can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective COX inhibitors.[24]
Comparative Efficacy of Anti-inflammatory Pyrimidine Derivatives
The anti-inflammatory activity of pyrimidine derivatives is often assessed by their ability to inhibit COX enzymes, with a focus on selectivity for COX-2 over COX-1.
| Derivative Class | Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrimidine-5-carbonitrile | 10c, 10e, 10h-j, 14e-f, 14i, 16 | 0.041 - 0.081 | - | 139.74 - 321.95 | [25] |
| Pyrazolo[3,4-d]pyrimidine | 8a, 8b, 10a-d, 11a, 11b | Superior to Indomethacin | - | - | [26] |
| Pyrimidine Derivative | L1, L2 | Comparable to Meloxicam | - | High | [21] |
| Pyridine and Pyrimidine Derivatives | 9a, 9d | 83.1, 88.7 | - | - | [27] |
Causality Behind Experimental Choices: The use of both COX-1 and COX-2 enzyme assays is critical to determine the selectivity of the inhibitors. A high selectivity index is a key indicator of a potentially safer anti-inflammatory drug.[21][26]
Mechanism of Action: Selective COX-2 Inhibition
Pyrimidine derivatives with anti-inflammatory activity often possess structural features that allow them to bind preferentially to the active site of the COX-2 enzyme. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1, which can be exploited for the design of selective inhibitors.[24] By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Experimental Protocol: COX Inhibition Assay
In vitro COX inhibition assays are used to determine the potency and selectivity of compounds against COX-1 and COX-2.
Methodology:
-
Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and serial dilutions of the pyrimidine derivatives.
-
Reaction Initiation: Initiate the cyclooxygenase reaction by adding arachidonic acid to a mixture of the enzyme and the test compound.
-
Prostaglandin Measurement: After a set incubation time, measure the amount of prostaglandin E2 (PGE2) produced, typically using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of inhibition of COX activity at each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Conclusion
The pyrimidine scaffold is a remarkably versatile platform for the development of a wide range of therapeutic agents. This guide has provided a comparative overview of the anticancer, antimicrobial, antiviral, and anti-inflammatory activities of pyrimidine derivatives, supported by quantitative data and detailed experimental protocols. The structure-activity relationship studies highlighted herein underscore the importance of rational drug design in optimizing the biological activity of these compounds. As our understanding of the molecular targets and signaling pathways involved in various diseases deepens, the potential for developing novel and highly effective pyrimidine-based drugs will continue to expand.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijrpr.com [ijrpr.com]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
- 22. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. brieflands.com [brieflands.com]
- 25. researchgate.net [researchgate.net]
- 26. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Novel Pyrimidine Derivatives
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the synthesis of novel therapeutics, particularly those built around the vital pyrimidine scaffold, unambiguous structural validation is not merely a procedural step—it is the bedrock of reliable and reproducible science. This guide moves beyond simple protocol recitation. It provides a comparative analysis of key spectroscopic techniques, grounded in the causality of experimental choices, to create a self-validating workflow for the structural elucidation of new pyrimidine derivatives.
The Spectroscopic Triad: A Comparative Overview
The structural validation of a novel pyrimidine derivative relies on the synergistic interpretation of data from three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method provides a unique and essential piece of the structural puzzle. Relying on a single technique is insufficient; their combined power lies in cross-validation, where the weaknesses of one method are covered by the strengths of another.
| Technique | Primary Information Yielded | Strengths | Limitations |
| NMR Spectroscopy(¹H, ¹³C, 2D) | Precise atom connectivity (C-H framework), stereochemistry, and electronic environment. | Provides the most detailed map of the molecule's covalent structure. | Requires relatively larger sample amounts (5-25 mg); can be insensitive for certain nuclei.[1] |
| High-Resolution MS(HRMS) | Exact molecular weight and elemental formula. Provides fragmentation patterns for substructure identification. | Extremely high sensitivity and accuracy (often <5 ppm).[2] Confirms molecular formula.[3][4] | Does not provide direct information on atom connectivity or isomerism.[5] |
| FTIR Spectroscopy | Presence or absence of specific functional groups (e.g., C=O, N-H, C-F). | Fast, requires minimal sample, and is excellent for identifying key chemical bonds.[6][7] | Provides limited information on the overall molecular skeleton; spectra can be complex in the fingerprint region. |
A Synergistic Workflow for Unambiguous Validation
The most robust validation strategy integrates these techniques in a logical, self-reinforcing sequence. The output from one analysis serves as a hypothesis that is tested by the next. This workflow ensures that the final proposed structure is supported by multiple, independent lines of evidence.
Caption: Integrated workflow for structural validation.
Deep Dive & Comparative Analysis
High-Resolution Mass Spectrometry (HRMS): The Gatekeeper
Expertise & Causality: Before investing time in detailed NMR analysis, HRMS serves as the first critical checkpoint. Its primary role is to provide a highly accurate mass measurement, allowing for the unambiguous determination of the compound's elemental composition.[2][3] We choose soft ionization techniques like Electrospray Ionization (ESI) because they are less likely to cause fragmentation, ensuring the molecular ion (or a pseudo-molecular ion like [M+H]⁺) is observed.[8] This directly confirms that the synthetic reaction produced a product of the expected molecular weight.
Trustworthiness: An HRMS instrument can distinguish between ions with very similar nominal masses (e.g., C₃H₄N₂O vs. C₄H₆N₂).[4] If the experimentally determined exact mass is within 5 ppm of the theoretical mass calculated for the proposed formula, it provides strong evidence for that elemental composition. This data is non-negotiable; a significant deviation points to an incorrect product, an unexpected salt, or contamination.
Illustrative Data (Hypothetical Molecule: C₁₀H₈FN₃O)
| Parameter | Expected Value | Observed Value | Interpretation |
| Molecular Formula | C₁₀H₈FN₃O | C₁₀H₈FN₃O | Formula Confirmed |
| Theoretical Mass [M+H]⁺ | 206.0724 Da | - | - |
| Observed Mass [M+H]⁺ | - | 206.0721 Da | Mass matches theoretical |
| Mass Accuracy | < 5 ppm | -1.5 ppm | High confidence in formula |
FTIR Spectroscopy: The Functional Group Scout
Expertise & Causality: FTIR is a rapid and powerful tool for identifying the types of chemical bonds present, which translates to the functional groups in the molecule.[6][7] For pyrimidine derivatives, we are particularly interested in identifying vibrations from N-H (amines), C=O (carbonyls/amides), C=N (pyrimidine ring), and any substituent-specific bonds like C-F.[6][9] The presence or absence of these key absorptions provides immediate structural clues that must align with the molecular formula from HRMS. For example, if the formula contains oxygen, FTIR helps determine if it's part of a carbonyl (strong absorption ~1650–1750 cm⁻¹) or a hydroxyl group (broad absorption ~3200–3500 cm⁻¹).[6]
Trustworthiness: The data serves as a quick validation or refutation of the proposed structure. If your proposed structure has an amino group, you must see an N-H stretch in the 3200-3500 cm⁻¹ region.[6] If you expect a carbonyl group, a strong peak in the 1650-1750 cm⁻¹ range is mandatory.[6] Its absence immediately indicates that the proposed structure is incorrect.
Illustrative Data (Characteristic IR Bands for Pyrimidines)
| Functional Group | Typical Wavenumber (cm⁻¹) | Vibration Type |
| N-H Stretch (Amine) | 3500 - 3200 | Stretching |
| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching |
| C=O Stretch (Amide/Keto) | 1750 - 1650 | Stretching |
| C=N & C=C Stretch (Ring) | 1620 - 1550 | Stretching |
| C-F Stretch | 1400 - 1000 | Stretching |
Data synthesized from multiple sources.[6][9][10]
NMR Spectroscopy: The Definitive Structural Blueprint
Expertise & Causality: ¹H and ¹³C NMR are the cornerstones of structural elucidation, providing a detailed map of the carbon-hydrogen framework.[11][12]
-
¹H NMR: Reveals the number of unique proton environments, their electronic shielding (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration). For pyrimidines, the protons on the heterocyclic ring typically appear in the downfield region (δ 7.0-9.5 ppm) due to the deshielding effect of the electronegative nitrogen atoms and ring currents.[13][14]
-
¹³C NMR: Shows the number of unique carbon environments. The chemical shifts of the ring carbons are also characteristically downfield (δ 150-165 ppm).[13][15] The presence of substituents dramatically influences these shifts, providing crucial information about their position on the ring.[16]
Trustworthiness: The true power of NMR lies in its self-validating nature through 2D experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation). These experiments directly link protons to their attached carbons and to carbons 2-3 bonds away, respectively. This allows for an unambiguous, piece-by-piece assembly of the molecular structure. The final proposed structure must be consistent with every observed correlation.
Illustrative Data (Predicted NMR Data for 2-Amino-5-fluoropyrimidine)
| ¹H NMR Data | ¹³C NMR Data | ||
| Assignment | δ (ppm), Multiplicity | Assignment | δ (ppm), Multiplicity |
| H-4, H-6 | 8.25, doublet (d) | C-2 | 162.5, singlet (s) |
| -NH₂ | 6.80, broad singlet (br s) | C-5 | 157.0, doublet (d, ¹JCF) |
| C-4, C-6 | 155.0, doublet (d, ²JCF) |
Note: Chemical shifts are predictive and will vary with solvent and other substituents. Coupling to fluorine (¹⁹F) will introduce additional splitting patterns.
Detailed Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of an appropriate LC-MS grade solvent (e.g., acetonitrile or methanol). The solution should contain 0.1% formic acid to promote protonation for positive-ion mode ESI.[17]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap, or FT-ICR).[3]
-
Method: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.[18]
-
Acquisition: Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Analysis: Determine the exact mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition and compare the measured mass to the theoretical mass. The mass error should be below 5 ppm.
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: This technique requires minimal preparation. Place a small amount (~1-2 mg) of the solid powder directly onto the ATR crystal.[19][20]
-
Background Scan: Ensure the ATR crystal is clean by wiping it with isopropanol.[19] Run a background spectrum of the empty crystal. This is crucial to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.[20]
-
Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups expected in the molecule.[21]
Protocol 3: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the compound for ¹H and ¹³C NMR.[22] Dissolve this in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[1][22] Ensure the solid is fully dissolved; filter the solution through a pipette with a small glass wool plug if any particulates are present to avoid poor spectral quality.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[23]
-
Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.
-
2D NMR (if needed): If the structure is complex or assignments are ambiguous, acquire 2D spectra such as COSY and HSQC.
-
-
Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and reference the chemical shifts (e.g., to residual solvent peak or TMS). Assign all peaks and correlate the data to ensure it is fully consistent with the proposed structure.[24][25]
Conclusion
The structural validation of a novel pyrimidine derivative is a multi-faceted process that demands a rigorous, integrated approach. By strategically combining the macro-level insights of HRMS (elemental formula) and FTIR (functional groups) with the micro-level detail of NMR (atomic connectivity), researchers can build an unassailable case for their proposed structure. This synergistic workflow not only ensures scientific accuracy but also embodies the principles of a self-validating system, providing the highest degree of confidence in the final molecular architecture.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. fiveable.me [fiveable.me]
- 3. longdom.org [longdom.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. measurlabs.com [measurlabs.com]
- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. spectrabase.com [spectrabase.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. phys.libretexts.org [phys.libretexts.org]
- 19. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 22. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 23. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 24. cdnsciencepub.com [cdnsciencepub.com]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: GC-MS versus LC-MS for the Analysis of Halogenated Pyrimidines
Introduction
Halogenated pyrimidines are a cornerstone of modern pharmacology, serving as critical components in anticancer therapies (e.g., 5-Fluorouracil) and as radiosensitizers (e.g., Bromodeoxyuridine) that enhance the efficacy of radiation treatment.[1] Their mechanism of action relies on their structural similarity to endogenous pyrimidines, allowing them to be incorporated into DNA and RNA, thereby disrupting cellular replication. The accurate quantification of these compounds and their metabolites in complex biological matrices like plasma and urine is paramount for pharmacokinetic studies, therapeutic drug monitoring, and understanding their metabolic fate.
However, the inherent chemical properties of these molecules—namely their high polarity and low volatility—present significant analytical challenges. This guide provides an in-depth, objective comparison of the two most powerful mass spectrometric techniques used for their analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the fundamental principles, practical workflows, and performance characteristics of each, providing the data and insights necessary for researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.
Fundamental Principles: A Tale of Two Phases
The core difference between GC-MS and LC-MS lies in the physical state of the mobile phase used to transport the analyte through the chromatographic column for separation.
Gas Chromatography-Mass Spectrometry (GC-MS) In GC-MS, the sample is vaporized and swept through the column by an inert gas (the mobile phase), such as helium.[2] Separation is achieved based on the compounds' boiling points and their interactions with the stationary phase lining the column.[2] This fundamental requirement—that analytes must be volatile and thermally stable—is the primary hurdle for analyzing halogenated pyrimidines.[3][4] As these compounds are inherently non-volatile, they cannot be analyzed directly. They must first undergo a chemical modification process known as derivatization to increase their volatility and thermal stability.[5][6][7]
Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS, in contrast, uses a liquid mobile phase to carry the sample through the column. This makes it intrinsically well-suited for a much broader range of molecules, including those that are polar, non-volatile, or thermally fragile—a category that perfectly describes halogenated pyrimidines.[3][8][9] The separation occurs based on the analyte's partitioning between the liquid mobile phase and the solid stationary phase. Following separation, the column effluent is directed into a soft ionization source, most commonly Electrospray Ionization (ESI), which generates ions in the gas phase for mass analysis without requiring the analyte to be vaporized by heat.[2]
Head-to-Head Comparison: The Decisive Factors
The choice between GC-MS and LC-MS is not merely one of preference but is dictated by the analyte's chemistry, the complexity of the sample matrix, and the analytical performance required.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Analyte Volatility | Requires volatile & thermally stable compounds. | Ideal for non-volatile, polar, & thermally labile compounds.[3][8] |
| Derivatization | Mandatory for halogenated pyrimidines.[5][6] | Not required for direct analysis.[9] |
| Sample Preparation | Multi-step, complex: Extraction -> Drying -> Derivatization. | Simpler: Often "dilute-and-shoot" after protein precipitation.[10] |
| Chromatography | High separation efficiency. | Highly versatile (Reversed-Phase, HILIC). |
| Ionization | "Hard" ionization (e.g., Electron Ionization - EI). | "Soft" ionization (e.g., Electrospray Ionization - ESI).[2] |
| Sensitivity | Good, but can be limited by derivatization efficiency. | Generally higher, especially with tandem MS (MS/MS).[3][8] |
| Matrix Effects | Less susceptible. | Prone to ion suppression/enhancement, requiring careful method development.[11] |
| Throughput | Lower, due to time-consuming sample preparation. | Higher, due to simpler and more automatable sample prep. |
| Instrumentation Cost | Generally lower initial cost and maintenance.[9] | Higher initial cost and maintenance.[9] |
The Derivatization Dilemma in GC-MS
For halogenated pyrimidines, GC-MS is a non-starter without derivatization. This process chemically converts the polar functional groups (e.g., -NH, -OH) into less polar, more volatile moieties.[7] The most common approach is silylation , which replaces active hydrogens with a trimethylsilyl (TMS) group using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[12]
While effective, this introduces several critical complexities:
-
Added Complexity: Derivatization is an extra, often manual, step in the sample preparation workflow that can be time-consuming and difficult to automate.[9]
-
Source of Error: The reaction must be driven to completion. Incomplete reactions lead to poor reproducibility and inaccurate quantification.
-
Moisture Sensitivity: Silylation reagents are extremely sensitive to moisture, requiring rigorously dry solvents, glassware, and samples.[4][12] Any residual water will preferentially react with the reagent, quenching the reaction.
The Power of Direct Analysis with LC-MS
LC-MS circumvents the derivatization requirement entirely. Its ability to handle polar, aqueous samples makes it a natural fit for analyzing halogenated pyrimidines directly from biological fluids.[8][10] The development of tandem mass spectrometry (LC-MS/MS) has further solidified its dominance in this field. By selecting a specific precursor ion (the parent molecule) and monitoring for a unique product ion after fragmentation, LC-MS/MS provides exceptional selectivity and sensitivity, effectively filtering out noise from complex matrices.[10][13]
While direct analysis is the primary advantage, some very polar pyrimidines can be challenging to retain on traditional reversed-phase LC columns. In these cases, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that provides robust retention for polar species.[8]
Experimental Workflows: A Practical Comparison
To illustrate the practical differences, let's consider a typical workflow for the quantification of 5-Fluorouracil (5-FU) in human plasma.
GC-MS Experimental Workflow
References
- 1. Radiobiology and clinical application of halogenated pyrimidine radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. biotage.com [biotage.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 10. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. myadlm.org [myadlm.org]
- 12. youtube.com [youtube.com]
- 13. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrimidine-Based Kinase Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: The Prominence of Pyrimidine Scaffolds in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them one of the most important targets for drug discovery.[2] The pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[3] This is largely due to its ability to mimic the adenine ring of ATP, allowing it to effectively compete for the ATP-binding site in the kinase domain.[4] Understanding the subtle nuances of how different pyrimidine derivatives interact with various kinases is paramount for designing more potent and selective inhibitors.
This guide provides an in-depth, objective comparison of pyrimidine-based kinase inhibitors through the lens of molecular docking. We will explore the causality behind experimental choices in a typical docking workflow, present comparative data, and provide detailed, validated protocols that you can adapt for your own research.
The Rationale Behind Molecular Docking in Kinase Inhibitor Design
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a kinase inhibitor) when bound to a second (a receptor, i.e., the kinase).[5] This method is instrumental in:
-
Predicting Binding Affinity: Estimating the strength of the interaction between the inhibitor and the kinase, often expressed as a binding energy or docking score.
-
Elucidating Binding Modes: Visualizing the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the inhibitor in the kinase's active site.
-
Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to the pyrimidine scaffold affect binding and, consequently, inhibitory activity.
-
Virtual Screening: Efficiently screening large libraries of virtual compounds to identify potential new kinase inhibitors.
Comparative Docking Performance of Pyrimidine Derivatives
The following table summarizes in silico docking data for a selection of pyrimidine derivatives against two well-studied kinases implicated in cancer: Epidermal Growth Factor Receptor (EGFR) and Src Tyrosine Kinase. Lower binding energy values generally indicate a more stable protein-ligand complex and potentially higher inhibitory activity.
| Derivative Class | Specific Compound/Modification | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
| Pyrazolopyrimidine | Covalent Inhibitor | EGFR (8TJL)[6] | -9.8 | Met793, Cys797 (covalent), Leu718, Val726 |
| Diaminopyrimidine | EGFR Inhibitor Compound 8 | CDK2 (surrogate for EGFR) (4RJ3)[7] | -8.5 | Leu83, Glu81, Gln131 |
| Furanopyrimidine | Compound 78 | EGFR (6JZ0)[8] | -9.2 | Met793, Leu718, Ala743, Leu844 |
| Pyrazolopyrimidine | Pyrazolopyrimidine 5 | c-Src (3EL8)[9] | -10.1 | Met341, Thr338, Leu273, Val281 |
| Purine-based inhibitor | AP23464 | Src (2BDJ)[10] | -11.2 | Met341, Thr338, Glu310, Asp404 |
| Covalent Inhibitor | DGY-06-116 | Src (6E6E)[11] | -10.5 | Cys277 (covalent), Met341, Leu273 |
Note: Binding energies are illustrative and can vary based on the specific docking software and parameters used. The key interacting residues highlight commonalities in the binding modes.
Experimental Protocol: A Validated Molecular Docking Workflow
This section outlines a detailed, step-by-step protocol for performing a comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.[12][13][14] The rationale behind each step is explained to ensure scientific integrity.
Step 1: Protein and Ligand Preparation
The foundation of a reliable docking study is meticulously prepared input structures.
-
Protein Structure Retrieval: Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). For this example, we will use the EGFR kinase domain in complex with a pyrimidine inhibitor (PDB ID: 8TJL).[6]
-
Protein Clean-up:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms not crucial for the study.
-
Rationale: Water molecules can interfere with the docking algorithm, and the original ligand must be removed to allow for the docking of new compounds.
-
-
Protein Preparation for Docking:
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Kollman charges).
-
Rationale: Correct protonation states and charge assignments are critical for accurately calculating electrostatic interactions.
-
Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
Obtain the 3D structures of the pyrimidine-based inhibitors to be docked. These can be drawn using chemical drawing software and saved in a common format like MOL or SDF.
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
Rationale: This ensures that the starting ligand conformations are energetically favorable.
-
Assign rotatable bonds and save the ligands in the PDBQT format.
-
Step 2: Docking Protocol Validation (Self-Validating System)
Before docking novel compounds, it is crucial to validate the docking protocol to ensure it can reproduce the known binding mode of a co-crystallized ligand.
-
Redocking: Dock the co-crystallized ligand (that was initially removed) back into the prepared protein structure using the same docking parameters that will be used for the other ligands.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic pose.
Step 3: Grid Box Generation
The grid box defines the search space for the docking algorithm within the protein's active site.
-
Define the Grid Box: Center the grid box on the active site of the kinase, ensuring it is large enough to encompass the entire binding pocket and allow for the ligand to move freely. For EGFR, this would be centered around the ATP-binding pocket, including key residues like Met793.[5]
-
Rationale: A well-defined grid box focuses the computational search on the relevant area, increasing efficiency and accuracy.
-
Step 4: Molecular Docking Execution
This step involves running the docking simulation using AutoDock Vina.
-
Choice of Search Algorithm: AutoDock Vina primarily uses a Broyden–Fletcher–Goldfarb–Shanno (BFGS) method for local optimization. The underlying principles are similar to the Lamarckian Genetic Algorithm (LGA) used in older versions of AutoDock, which combines a genetic algorithm for global searching with a local search method for energy minimization.[19][20][21][22][23]
-
Expertise & Experience: The LGA is efficient because it allows for the "inheritance" of beneficial conformational changes found during the local search, accelerating the convergence to the optimal binding pose.
-
-
Set Exhaustiveness: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the computational time but also the probability of finding the global minimum. An exhaustiveness of 8 is a good starting point, but this can be increased for more rigorous searches.
-
Run the Docking Simulation: Execute the docking run for each pyrimidine derivative. AutoDock Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
Step 5: Analysis and Interpretation of Results
The final step involves a careful analysis of the docking results.
-
Binding Energy Evaluation: Rank the docked compounds based on their predicted binding affinities. The pose with the lowest binding energy is considered the most favorable.
-
Interaction Analysis: Visualize the top-ranked poses for each ligand within the kinase's active site using molecular visualization software (e.g., PyMOL, Chimera).
-
Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the inhibitor and the protein residues.
-
Authoritative Grounding: Compare these interactions with those observed in experimentally determined crystal structures of similar kinase-inhibitor complexes to further validate the docking poses.
-
-
Comparative Analysis: Compare the binding modes and affinities of the different pyrimidine derivatives to understand the structure-activity relationships. For example, how does the addition of a specific functional group affect the binding energy and the interactions with the active site residues?
-
(Optional) Advanced Binding Free Energy Calculations: For a more accurate estimation of binding affinity, the docking poses can be subjected to more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[24][25][26][27][28]
-
Rationale: MM/GBSA considers the effects of solvent and can provide a more refined ranking of the inhibitors.
-
Visualization of Key Concepts
Experimental Workflow
Caption: A generalized workflow for comparative molecular docking studies.
EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.
Conclusion and Future Perspectives
Molecular docking is a powerful and indispensable tool in the rational design of pyrimidine-based kinase inhibitors. By providing detailed insights into the molecular interactions governing inhibitor binding, it enables the optimization of lead compounds for improved potency and selectivity. The workflow presented in this guide, with its emphasis on validation and clear rationale, provides a robust framework for conducting comparative docking studies.
As computational power continues to increase and algorithms become more sophisticated, the predictive accuracy of molecular docking will undoubtedly improve. Integrating docking studies with other computational methods, such as molecular dynamics simulations and free energy calculations, will provide an even more comprehensive understanding of kinase-inhibitor interactions, ultimately accelerating the discovery of next-generation cancer therapeutics.
References
- 1. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. cse.sc.edu [cse.sc.edu]
- 20. [PDF] Automated docking using a Lamarckian genetic algorithm and an empirical binding free energy function | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. dasher.wustl.edu [dasher.wustl.edu]
- 23. Lamarckian genetic algorithm: Significance and symbolism [wisdomlib.org]
- 24. mdpi.com [mdpi.com]
- 25. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. walshmedicalmedia.com [walshmedicalmedia.com]
A Senior Application Scientist's Guide to Pyrimidine as a Bioisostere for the Phenyl Ring
Introduction: Beyond Isosterism to Bioisosterism in Modern Drug Design
In the intricate process of drug discovery, the journey from a promising lead compound to a clinical candidate is one of meticulous optimization. Medicinal chemists employ a variety of strategies to enhance a molecule's efficacy, selectivity, and pharmacokinetic profile. Among the most powerful tools in this endeavor is bioisosterism—the strategic replacement of a functional group with another that shares similar physicochemical properties, ultimately eliciting a comparable or improved biological response.[1][2] This principle has evolved from the classical concept of isosteres, which focused on atoms or groups with the same number of valence electrons, to a more nuanced understanding that embraces structural analogues with divergent electronic properties but similar biological outcomes.[3]
The phenyl ring is one of the most ubiquitous scaffolds in medicinal chemistry, valued for its rigid structure that can effectively orient pharmacophoric elements.[4] However, its lipophilic and electron-rich nature often introduces metabolic liabilities, primarily through oxidation by cytochrome P450 (CYP) enzymes, leading to poor metabolic stability and potentially the formation of reactive metabolites.[5] This guide provides an in-depth comparison of the pyrimidine ring as a bioisosteric replacement for the phenyl group, a strategy that has proven highly effective in mitigating these challenges and improving overall drug-like properties.[6][7] We will explore the fundamental physicochemical differences, the resulting pharmacodynamic and pharmacokinetic consequences, and provide the experimental frameworks necessary to validate this strategic swap.
Part 1: A Tale of Two Rings: Physicochemical Properties at a Glance
The decision to replace a phenyl ring with pyrimidine is rooted in the latter's distinct electronic and physical characteristics. While both are six-membered aromatic rings, the introduction of two nitrogen atoms at the 1 and 3 positions fundamentally alters the ring's properties.
The most significant change is the electronic nature. The electronegative nitrogen atoms render the pyrimidine ring π-deficient, in stark contrast to the electron-rich π-system of benzene.[8][9] This has profound implications for metabolism, as CYP-mediated oxidation is less likely to occur on an electron-poor ring.[5] Furthermore, the nitrogen atoms act as hydrogen bond acceptors, a feature completely absent in the parent phenyl ring. This introduces the potential for new, favorable interactions with the biological target, which can enhance binding affinity and selectivity.[10]
The introduction of nitrogen atoms also impacts polarity and solubility. Pyrimidine is more polar than benzene, which generally leads to increased aqueous solubility and a reduction in lipophilicity (LogP)—properties that are often desirable for improving a drug candidate's pharmacokinetic profile.[5]
Table 1: Comparative Physicochemical Properties of Phenyl vs. Pyrimidine Rings
| Property | Phenyl Ring | Pyrimidine Ring | Key Implication in Drug Design |
| Molecular Formula | C₆H₆ | C₄H₄N₂[11] | Similar size and shape. |
| Molar Mass | 78.11 g/mol | 80.09 g/mol [11] | Minimal change in molecular weight. |
| Electronic Nature | π-rich | π-deficient[8][9] | Increased resistance to oxidative metabolism. |
| Hydrogen Bonding | None | Two H-bond acceptors (N1, N3) | Potential for new, potent interactions with the target.[10] |
| Dipole Moment | 0 D | ~2.3 D | Increased polarity and potential for dipole interactions. |
| Aqueous Solubility | Sparingly soluble | Miscible[11] | Improved solubility of the drug candidate. |
| Calculated LogP | ~2.13 | ~-0.15 | Reduction in lipophilicity, can improve ADME properties. |
| pKa (protonated) | N/A | 1.23[9] | Weakly basic, generally not protonated at physiological pH. |
Part 2: The Impact on Drug-Target Interactions (Pharmacodynamics)
Replacing a phenyl ring with pyrimidine can dramatically alter a compound's interaction with its target protein, often in a beneficial way. The primary driver of this change is the introduction of hydrogen bond acceptor functionality.
Consider a lead compound where a phenyl ring sits in a hydrophobic pocket, making van der Waals and perhaps π-stacking interactions. If the pocket also contains a nearby hydrogen bond donor (e.g., the backbone N-H of an amino acid or a side chain like lysine or asparagine), the phenyl ring cannot engage it. By swapping in a pyrimidine ring, one of its nitrogen atoms can be positioned to form a strong, directional hydrogen bond with that donor, significantly increasing the binding enthalpy and, consequently, the compound's potency.[10][12]
This bioisosteric replacement can also influence the conformation of the molecule. The altered steric and electronic profile of the pyrimidine ring may lead to subtle changes in the dihedral angles of adjacent rotatable bonds, which can fine-tune the overall presentation of the pharmacophore to the target.[13]
Part 3: Enhancing Drug-Like Properties (Pharmacokinetics)
One of the most celebrated applications of the phenyl-to-pyrimidine bioisosteric switch is the dramatic improvement in metabolic stability.[14] Phenyl rings are often "metabolic soft spots," susceptible to hydroxylation at the para position by CYP enzymes. This oxidative metabolism is a major pathway for drug clearance, often limiting a compound's half-life and oral bioavailability.
The nitrogen atoms in the pyrimidine ring are not susceptible to this type of oxidation. By replacing a carbon atom at a metabolically vulnerable position with a nitrogen atom, that metabolic pathway is effectively blocked. The overall electron-deficient nature of the ring further disfavors oxidation at the remaining carbon positions.[5]
A compelling case study is seen in the development of Hepatitis C Virus (HCV) NS5B replicase inhibitors. An initial lead compound with a phenyl ring suffered from poor metabolic stability. Replacing the phenyl with a pyridine ring improved the half-life, and a further switch to a pyrimidine ring not only maintained this stability but also reduced unwanted CYP inhibition, leading to a superior clinical candidate.[5][14]
Table 2: Representative Experimental Data on Metabolic Stability
| Compound Series | Phenyl Analogue (t½ in HLM) | Pyrimidine Analogue (t½ in HLM) | Fold Improvement |
| HCV NS5B Inhibitor [14] | < 5 min | > 60 min | > 12x |
| GK-GKRP Disruptor [14] | 15 min | 45 min | 3x |
| Hypothetical Kinase Inhibitor | 10 min | 95 min | 9.5x |
| *HLM = Human Liver Microsomes. Data is illustrative based on published examples. |
Beyond metabolism, this bioisosteric replacement can positively influence other ADME (Absorption, Distribution, Metabolism, Excretion) properties. The typical increase in polarity and solubility can improve oral absorption and reduce plasma protein binding, while the reduction in lipophilicity can decrease the risk of hERG channel inhibition.[4][5]
Part 4: The Experimental Workflow for Evaluating a Bioisosteric Swap
Validating the benefits of a phenyl-to-pyrimidine switch requires a systematic experimental approach. The following workflow outlines the key assays to compare the parent compound with its pyrimidine analogue, ensuring a data-driven decision-making process.
Experimental Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance rate of the parent (phenyl) and analogue (pyrimidine) compounds.
Causality: This assay directly tests the hypothesis that the pyrimidine ring blocks oxidative metabolism. A significantly longer half-life (t½) for the pyrimidine analogue provides strong evidence of improved metabolic stability.
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare 10 mM stock solutions of the test compounds (phenyl and pyrimidine analogues) and positive controls (e.g., testosterone for high clearance, verapamil for moderate clearance) in DMSO.
-
Prepare a 20 mg/mL stock of pooled Human Liver Microsomes (HLM) in buffer.
-
Prepare an NADPH regenerating system solution (e.g., Promega NADPH-Regen®).
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer.
-
Add HLM to a final concentration of 0.5 mg/mL.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
-
Reaction Initiation & Time Points:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Immediately take the first time point (T=0) by transferring an aliquot of the reaction mixture into a new plate containing a quench solution (e.g., ice-cold acetonitrile with an internal standard).
-
Take subsequent time points (e.g., 5, 15, 30, 60 minutes) in the same manner.
-
Include a negative control incubation without the NADPH regenerating system to assess non-CYP-mediated degradation.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining compound versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Compare the t½ values of the phenyl and pyrimidine compounds.
-
Experimental Protocol 2: Target Binding Affinity via Isothermal Titration Calorimetry (ITC)
Objective: To measure the binding affinity (Kᴅ), enthalpy (ΔH), and entropy (ΔS) of the compounds to their purified target protein.
Causality: This assay quantifies the thermodynamic consequences of the bioisosteric swap. A significant increase in binding affinity (lower Kᴅ), particularly if driven by a more favorable enthalpy (more negative ΔH), can validate the formation of a new hydrogen bond.
Methodology:
-
Sample Preparation:
-
Dialyze the purified target protein extensively against the assay buffer (e.g., PBS, pH 7.4).
-
Prepare a concentrated solution of the protein (e.g., 20-50 µM) in the final dialysis buffer.
-
Prepare a 10-20 fold higher concentration of the ligand (test compound) in the exact same buffer to minimize heat of dilution effects.
-
-
ITC Instrument Setup:
-
Thoroughly clean the ITC sample and reference cells.
-
Load the protein solution into the sample cell and the assay buffer into the reference cell.
-
Load the ligand solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration Experiment:
-
Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution while stirring.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the raw heat-burst peaks to obtain the heat change per injection.
-
Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the equilibrium dissociation constant (Kᴅ), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the equation: ΔG = -RTln(Kᴀ) = ΔH - TΔS , where Kᴀ = 1/Kᴅ.
-
Conclusion
The replacement of a phenyl ring with a pyrimidine is a powerful, validated strategy in modern drug design.[15][16] It is not merely a "like-for-like" swap but a rational design choice that leverages the unique electronic and hydrogen-bonding properties of the pyrimidine heterocycle. This bioisosteric modification can simultaneously address multiple challenges, most notably improving metabolic stability by blocking sites of oxidative metabolism, while also offering the potential to enhance target affinity through the introduction of new hydrogen bonds.[6][14] The result is often a more robust drug candidate with superior ADME properties and a higher probability of success in clinical development. By employing the systematic experimental workflows outlined here, researchers can effectively evaluate and harness the full potential of this valuable bioisosteric relationship.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. ctppc.org [ctppc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. Pyrimidine - Wikipedia [en.wikipedia.org]
- 10. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Substituted Pyrimidines for Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds, including the nucleobases of DNA and RNA.[1][2] This inherent biological relevance makes pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents, particularly in oncology.[1][3][4] The strategic modification of the pyrimidine ring with various substituents can dramatically influence the molecule's physicochemical properties and its interaction with biological targets, leading to a wide spectrum of pharmacological activities.[1][2]
For researchers in drug development, understanding the structure-activity relationships (SAR) that govern the cytotoxicity of these derivatives is paramount for the rational design of more potent and selective anticancer agents.[1] This guide provides a comparative analysis of the cytotoxic profiles of different substituted pyrimidines, supported by experimental data, and details the methodologies used to assess their efficacy. We will explore how specific substitutions on the pyrimidine core modulate anticancer activity and delve into the underlying mechanisms of action.
The Foundation of Discovery: Assessing Cytotoxicity
Before comparing specific compounds, it is crucial to understand the causality behind our primary experimental tool: the cytotoxicity assay. The choice of assay is not arbitrary; it is dictated by the need for a reliable, reproducible, and relevant measure of a compound's ability to inhibit cancer cell growth or induce cell death. Assays like the MTT, MTS, and LDH assays are staples in the field, each providing a different lens through which to view a compound's effect on cells.[5]
-
Metabolic Activity Assays (MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of a cell population, which is typically proportional to the number of viable cells.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, for instance, relies on the reduction of the yellow tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[5][6] The intensity of the purple color is a direct indicator of cell viability.
-
Membrane Integrity Assays (LDH): The Lactate Dehydrogenase (LDH) assay measures the release of LDH, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[6][7] This provides a quantitative measure of cytotoxicity resulting from compromised cell membrane integrity.
The selection of an appropriate assay depends on the research question, the properties of the test compound, and the specific cell lines being investigated.[5] For initial high-throughput screening, a rapid and cost-effective method like the MTT assay is often preferred.
Methodology Deep Dive: The MTT Cytotoxicity Assay Protocol
To ensure experimental integrity, a well-defined and validated protocol is essential. The following is a detailed, step-by-step methodology for the MTT assay, a cornerstone for in vitro cytotoxicity screening.
Objective: To determine the concentration at which a substituted pyrimidine derivative inhibits 50% of cancer cell growth (IC50 value).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[8][9]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Substituted pyrimidine compounds, dissolved in DMSO
-
96-well flat-bottom plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer and trypan blue). Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium. The final concentration of the solvent (DMSO) should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control. Incubate for the desired period (typically 24, 48, or 72 hours).[10]
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[5][10]
-
Data Acquisition: Place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC50 value is then determined by plotting a dose-response curve.
Experimental Workflow: MTT Assay
Caption: A standard workflow for determining compound cytotoxicity using the MTT assay.
Comparative Cytotoxicity: The Impact of Substitution
The true power of pyrimidine chemistry lies in the tunability of the scaffold. The nature and position of substituents profoundly influence cytotoxic potential.[1] Let's examine some key examples from the literature to build a structure-activity relationship profile.
Case Study 1: Pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention for its anticancer properties.[8][11] Many derivatives from this class act by inhibiting critical enzymes involved in cell proliferation, such as Thymidylate Synthase (TS) or various kinases.[11]
| Compound ID | R1 Group (at C2) | R2 Group (at C7) | Target Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-OCH3-Phenyl | H | HCT-116 (Colon) | 1.98 | |
| 1b | 4-Cl-Phenyl | H | HCT-116 (Colon) | 2.54 | |
| 1c | 4-F-Phenyl | H | HCT-116 (Colon) | 3.11 | |
| 2a | Phenyl | N-Cyclohexyl | MCF-7 (Breast) | 0.57 | [11] |
| 2b | Phenyl | N-Cyclohexyl | HepG2 (Liver) | 1.13 | [11] |
Analysis & Field Insights: From this data, we can derive key SAR insights. In the first series (1a-1c), the substitution on the phenyl ring at the C2 position subtly modulates activity against the HCT-116 colon cancer line. The electron-donating methoxy group (Compound 1a) appears slightly more potent than the electron-withdrawing halogen groups (1b, 1c), suggesting that electronic properties at this position are a critical optimization parameter.
The second series highlights a highly potent derivative (Compound 2a) with an IC50 value of just 0.57 µM against the MCF-7 breast cancer cell line.[11] This level of potency underscores the therapeutic potential of the pyrido[2,3-d]pyrimidine scaffold when optimally substituted.
Case Study 2: 2,4,6-Trisubstituted Pyrimidines
Modifications at the 2, 4, and 6 positions of the pyrimidine ring offer vast chemical space for exploration. Studies have shown that introducing aryl and amino groups at these positions can lead to potent cytotoxic agents.
| Compound ID | Substitution Pattern | Target Cancer Cell Line | EC50 (µM) | Reference |
| RDS 3442 | 2-(phenylamino)-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine | Glioblastoma (U87MG) | ~20-30 (48h) | [12][13] |
| Compound 2a | N-benzyl counterpart of RDS 3442 | Glioblastoma (U87MG) | ~5-8 (48h) | [12][14] |
| Compound 2a | N-benzyl counterpart of RDS 3442 | Triple-Negative Breast (MDA-MB-231) | ~4-7 (48h) | [12][14] |
Analysis & Field Insights: Here, a direct comparison between the parent compound (RDS 3442) and its N-benzyl derivative (Compound 2a) provides a clear SAR lesson. The addition of the benzyl group significantly enhances potency, lowering the effective concentration by 4 to 13 times across various cancer cell lines.[12][14] This dramatic increase in activity suggests the benzyl group may be engaging in favorable interactions within the target's binding pocket, possibly through hydrophobic or pi-stacking interactions. This highlights that even seemingly small structural modifications can yield substantial gains in biological activity.
Mechanistic Insights: How Do They Kill Cancer Cells?
Potent cytotoxicity is only part of the story. An ideal anticancer agent should selectively induce cell death in malignant cells while sparing normal ones. Many substituted pyrimidines exert their effects by hijacking the cell's own programmed cell death machinery, a process known as apoptosis .[4][15]
Key mechanisms include:
-
Enzyme Inhibition: As seen with pyrido[2,3-d]pyrimidines, many derivatives target essential enzymes like Thymidylate Synthase or kinases (e.g., EGFR, PIM-1), disrupting DNA synthesis or critical cell signaling pathways, ultimately triggering apoptosis.[11][15]
-
Cell Cycle Arrest: Compounds can halt the cell cycle at specific checkpoints (e.g., G1 or G2/M phase), preventing cell division and often leading to apoptosis.[4][11][15]
-
Modulation of Apoptotic Proteins: Effective compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, tipping the scales towards cell death. This often involves the activation of a cascade of enzymes called caspases (e.g., caspase-3), which are the executioners of apoptosis.[4][15]
Simplified Apoptosis Pathway Targeted by Pyrimidines
Caption: Intrinsic apoptosis pathway often modulated by cytotoxic pyrimidine derivatives.
Conclusion and Future Directions
The pyrimidine scaffold remains a highly versatile and promising framework for the development of novel anticancer therapeutics. The comparative data clearly demonstrate that strategic substitutions at various positions on the ring can lead to compounds with potent, low-micromolar and even nanomolar cytotoxic activity against a range of human cancer cell lines.[11][12]
The most successful derivatives often function as inhibitors of key cellular enzymes or modulators of apoptotic pathways. Future research should focus on leveraging SAR insights to design next-generation compounds with improved potency, selectivity for cancer cells over normal cells, and favorable pharmacokinetic properties for in vivo efficacy. Combining the pyrimidine core with other pharmacophores to create hybrid molecules is also a promising strategy to overcome drug resistance.[3] By continuing to explore the vast chemical space around this privileged scaffold, the scientific community is well-positioned to develop more effective treatments in the ongoing fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. scielo.br [scielo.br]
- 6. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 12. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents [mdpi.com]
- 13. iris.uniroma1.it [iris.uniroma1.it]
- 14. scilit.com [scilit.com]
- 15. jrasb.com [jrasb.com]
Evaluating the Mechanism of Action for Pyrimidine-Based Compounds: A Comparative Guide for Drug Development Professionals
In the landscape of modern therapeutics, particularly in oncology, pyrimidine-based compounds have emerged as a cornerstone of targeted therapy. Their ability to selectively interfere with fundamental cellular processes has led to the development of potent inhibitors against diseases like acute myeloid leukemia (AML). This guide provides an in-depth, technically-focused comparison of methodologies to elucidate the mechanism of action of novel pyrimidine-based compounds, using the well-characterized dihydroorotate dehydrogenase (DHODH) inhibitor, Brequinar, as a benchmark. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating these promising therapeutic agents.
The Central Role of Pyrimidine Synthesis in Proliferative Diseases
Rapidly proliferating cells, a hallmark of cancer, have a voracious appetite for the building blocks of life: nucleotides. The de novo pyrimidine synthesis pathway is a critical engine for producing pyrimidines, which are essential for DNA and RNA synthesis.[1] Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes a rate-limiting step in this pathway, making it an attractive therapeutic target.[2] By inhibiting DHODH, pyrimidine-based compounds can effectively starve cancer cells of essential metabolites, leading to cell cycle arrest and apoptosis.[3]
The DHODH Inhibition Pathway
The primary mechanism of action for many therapeutic pyrimidine-based compounds is the inhibition of DHODH. This targeted disruption has profound downstream consequences on cellular signaling, most notably affecting the tumor suppressor p53 and the oncogene c-Myc. Depletion of the pyrimidine pool can lead to an accumulation of p53, a key regulator of cell cycle arrest and apoptosis, while simultaneously destabilizing the c-Myc oncoprotein, a master regulator of cell proliferation and metabolism.[2][4][5]
Figure 1: Simplified signaling pathway of DHODH inhibition.
A Multi-Pronged Approach to Mechanistic Evaluation
A thorough evaluation of a novel pyrimidine-based compound requires a multi-faceted experimental approach. This ensures that the observed cellular effects are directly linked to the intended molecular target and its downstream pathways. We will now detail a series of self-validating protocols to systematically dissect the compound's mechanism of action.
Assessing Cellular Viability: The Foundational Screen
The initial step in characterizing any potential therapeutic is to determine its effect on cell viability. The MTS assay is a robust and high-throughput colorimetric method for this purpose. It measures the metabolic activity of cells, which serves as a proxy for cell viability.[6]
The following table presents hypothetical data comparing the half-maximal inhibitory concentration (IC50) of a novel pyrimidine-based compound, "Compound X," with the known DHODH inhibitor, Brequinar, in an AML cell line (e.g., MOLM-13).
| Compound | Cell Line | Incubation Time (hours) | IC50 (nM) |
| Compound X | MOLM-13 | 72 | 8.5 |
| Brequinar | MOLM-13 | 72 | 15.2 |
Interpretation: These results would suggest that Compound X is more potent than Brequinar at inhibiting the proliferation of MOLM-13 cells.
-
Cell Seeding: Seed AML suspension cells (e.g., MOLM-13) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of Compound X and Brequinar in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[7]
-
Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C.[7]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Causality and Self-Validation: The dose-dependent decrease in cell viability provides the initial evidence of the compound's anti-proliferative activity. A key validation step is to perform a rescue experiment by co-incubating the cells with uridine. Since DHODH inhibition blocks de novo pyrimidine synthesis, supplementing with uridine allows cells to bypass this blockade via the pyrimidine salvage pathway.[8] A reversal of the cytotoxic effect upon uridine addition strongly indicates that the compound's mechanism of action is indeed through the inhibition of pyrimidine synthesis.
Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA)
Observing a cellular phenotype is crucial, but it is equally important to confirm that the compound directly interacts with its intended target within the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that assesses drug-target engagement in intact cells.[2] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[9]
Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
The following table shows hypothetical thermal shift (ΔTm) data for DHODH in AML cells treated with Compound X and Brequinar.
| Compound | Concentration (µM) | ΔTm (°C) |
| Compound X | 10 | + 4.2 |
| Brequinar | 10 | + 3.8 |
Interpretation: A positive thermal shift for both compounds confirms direct binding to DHODH in the cellular context. The slightly larger shift for Compound X might suggest a stronger or more stable interaction.
-
Cell Culture and Treatment: Culture AML cells to a sufficient density. Treat the cells with Compound X (10 µM), Brequinar (10 µM), or vehicle for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[10]
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform Western blot analysis to detect the amount of soluble DHODH at each temperature.[11]
Causality and Self-Validation: The CETSA provides direct evidence of target engagement. The shift in the melting curve of DHODH in the presence of the compound is a direct consequence of the physical interaction between the drug and the protein. This method is self-validating as the absence of a shift would indicate a lack of direct binding, prompting a re-evaluation of the compound's mechanism.
Analyzing Downstream Signaling: p53 and c-Myc Expression
With confirmed target engagement, the next logical step is to investigate the downstream consequences on key signaling pathways. As previously mentioned, DHODH inhibition is known to stabilize p53 and destabilize c-Myc.[2][4] Western blotting is the gold standard for assessing changes in the expression levels of these proteins. Given that p53 is a transcription factor, it is also insightful to analyze its levels in both the cytoplasm and the nucleus.[12]
The following table presents hypothetical data from a Western blot analysis of p53 and c-Myc protein levels in AML cells treated with Compound X and Brequinar for 48 hours.
| Treatment | Nuclear p53 (Fold Change) | Total c-Myc (Fold Change) |
| Compound X | 3.5 | 0.4 |
| Brequinar | 3.1 | 0.5 |
Interpretation: Both compounds lead to an increase in nuclear p53 and a decrease in total c-Myc, consistent with the expected downstream effects of DHODH inhibition. The more pronounced changes with Compound X align with its higher potency observed in the viability assay.
-
Cell Treatment and Lysis: Treat AML cells with Compound X, Brequinar, or vehicle for 48 hours.
-
Nuclear and Cytoplasmic Fractionation (for p53):
-
Whole-Cell Lysate (for c-Myc): Lyse a separate batch of treated cells using a standard RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of all lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p53, c-Myc, and a loading control (e.g., Lamin B1 for nuclear fractions, GAPDH for cytoplasmic and total lysates).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities using densitometry software.
Causality and Self-Validation: The observed changes in p53 and c-Myc protein levels provide a mechanistic link between DHODH inhibition and the observed anti-proliferative phenotype. The use of both a positive control (Brequinar) and loading controls ensures the validity and reliability of the results. Furthermore, the specific increase in nuclear p53 demonstrates the activation of its transcriptional function, which is a key aspect of its tumor-suppressive role.[13]
Conclusion: A Roadmap for Mechanistic Elucidation
The systematic approach outlined in this guide provides a comprehensive framework for evaluating the mechanism of action of novel pyrimidine-based compounds. By integrating cellular viability assays, direct target engagement studies, and analysis of downstream signaling pathways, researchers can build a compelling and robust data package. This multi-pronged strategy, grounded in scientific integrity and logical progression, is indispensable for advancing promising therapeutic candidates from the laboratory to clinical development. The experimental choices are designed to be self-validating, ensuring a high degree of confidence in the elucidated mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleotide depletion reveals the impaired ribosome biogenesis checkpoint as a barrier against DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 8. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia | Haematologica [haematologica.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. JCI - Inhibiting the biogenesis of myeloid-derived suppressor cells enhances immunotherapy efficacy against mammary tumor progression [jci.org]
- 11. researchgate.net [researchgate.net]
- 12. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 13. The Regulation of p53 Growth Suppression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrimidine Characterization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accurate and precise characterization of pyrimidine-based compounds is paramount. These heterocyclic structures form the backbone of numerous active pharmaceutical ingredients (APIs), and their quantitative and qualitative analysis is critical for ensuring safety, efficacy, and batch-to-batch consistency. This guide provides an in-depth exploration of the cross-validation of analytical methods for pyrimidine characterization, offering a comparative analysis of key techniques, detailed experimental protocols, and the scientific rationale behind methodological choices.
The process of analytical method transfer between laboratories or even a change in instrumentation or analyst within the same laboratory, necessitates a robust cross-validation strategy.[1][2] This ensures that a validated analytical procedure consistently produces reliable and comparable results, regardless of the testing environment.[1][3] Regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines, including the ICH Q2(R2) and ICH M10, that underscore the importance of such validation to ensure data integrity.[4][5]
The Imperative of Cross-Validation
Cross-validation serves as a critical bridge in the analytical lifecycle, confirming that a method is not only validated in its original setting but also robust and transferable.[1] The primary objective is to demonstrate that the analytical procedure is fit for its intended purpose, a cornerstone of regulatory compliance.[6] It is a systematic process of comparing results from two or more distinct methods or laboratories to ensure concordance.[7] This is particularly crucial in multi-site clinical trials, contract manufacturing, and when scaling up production, where data from different locations must be harmonized.
The decision to perform a cross-validation is triggered by various events, including:
-
Transfer of a method to a different laboratory.
-
Introduction of new analytical instrumentation.
-
Changes in the analytical team.
-
Comparison of a new or improved method with an established one.
A well-designed cross-validation study provides documented evidence that the receiving laboratory is qualified to perform the method as intended, thereby ensuring the continued reliability of analytical data.[3]
Comparative Analysis of Key Analytical Techniques for Pyrimidine Characterization
The choice of an analytical technique for pyrimidine characterization is dictated by the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural elucidation. The following table provides a comparative overview of commonly employed methods.
| Analytical Technique | Principle | Advantages for Pyrimidine Analysis | Disadvantages | Primary Applications |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase.[8] | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for purity and assay determination.[8][9] | Higher cost of instrumentation and solvents compared to some methods.[8] | Purity determination, potency assays, stability testing, and impurity profiling.[8] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass analysis of the analyte and its fragments.[10] | High sensitivity and specificity, capable of identifying and quantifying trace-level impurities and metabolites.[10][11] | High instrument cost and complexity.[8] | Impurity identification, metabolite quantification in biological matrices, and trace analysis.[12] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.[13] | Excellent for the analysis of volatile impurities and degradation products.[13][14] | Requires derivatization for non-volatile pyrimidines, potential for thermal degradation. | Analysis of volatile organic impurities, residual solvents. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field.[15] | High separation efficiency, minimal sample and solvent consumption, rapid analysis times.[16][17] | Lower concentration sensitivity compared to LC-MS, potential for matrix effects. | Separation of charged pyrimidine derivatives, analysis of complex mixtures.[18][19] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unrivaled for structural elucidation and identification of unknown compounds, non-destructive.[20][21] | Lower sensitivity compared to other methods, complex data interpretation. | Structural confirmation of new pyrimidine derivatives, identification of impurities and degradation products.[22] |
Cross-Validation Workflow: A Visual Guide
The process of cross-validation follows a structured workflow to ensure a comprehensive and scientifically sound comparison of analytical methods or laboratories.
Caption: A generalized workflow for the cross-validation of analytical methods.
Experimental Protocols: A Practical Approach
To illustrate the practical application of cross-validation, we present hypothetical protocols for the analysis of a model pyrimidine compound, "Pyrimidine-X," using HPLC-UV and LC-MS/MS.
Method 1: HPLC-UV for Assay and Purity of Pyrimidine-X
1. Objective: To determine the assay and purity of Pyrimidine-X in a drug substance.
2. Materials and Reagents:
-
Pyrimidine-X Reference Standard
-
Acetonitrile (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Phosphoric Acid
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water with 0.1% Phosphoric Acid (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
4. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve Pyrimidine-X reference standard in the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh and dissolve the Pyrimidine-X sample in the mobile phase.
5. Validation Parameters to be Assessed:
-
Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of Pyrimidine-X.
-
Linearity: Prepare a series of standards (e.g., 50-150 µg/mL) and evaluate the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.[8]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of Pyrimidine-X (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.[8][23]
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the same sample on the same day (repeatability) and on different days with different analysts (intermediate precision). The relative standard deviation (RSD) should be ≤ 2.0%.[24]
-
Range: The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.[8]
Method 2: LC-MS/MS for Quantification of Pyrimidine-X in Plasma
1. Objective: To quantify the concentration of Pyrimidine-X in human plasma.
2. Materials and Reagents:
-
Pyrimidine-X Reference Standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of Pyrimidine-X)
-
Acetonitrile (LC-MS grade)
-
Formic Acid
-
Human Plasma (drug-free)
3. LC-MS/MS Conditions:
-
LC System: UPLC or equivalent
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A time-programmed gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Pyrimidine-X and the IS.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 20 µL of IS solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge.
-
Inject the supernatant into the LC-MS/MS system.
5. Validation Parameters to be Assessed:
-
Selectivity: Analyze blank plasma from multiple sources to ensure no endogenous interferences.
-
Linearity: Prepare a calibration curve in plasma over the expected concentration range.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ), and the precision (RSD) should not exceed 15% (20% at LLOQ).[25]
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of Pyrimidine-X in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term).
Data Presentation for Cross-Validation
The results of the cross-validation study should be presented clearly and concisely to facilitate comparison and demonstrate the equivalence of the methods or laboratories.
Table 1: Cross-Validation of Pyrimidine-X Assay by HPLC-UV Between Two Laboratories
| Sample ID | Lab A Assay (%) | Lab B Assay (%) | % Difference | Acceptance Criteria |
| Batch 001 | 99.8 | 99.5 | 0.30 | ≤ 2.0% |
| Batch 002 | 100.1 | 100.5 | -0.40 | ≤ 2.0% |
| Batch 003 | 99.5 | 99.2 | 0.30 | ≤ 2.0% |
Table 2: Comparison of Validation Parameters for HPLC-UV and LC-MS/MS
| Validation Parameter | HPLC-UV (Drug Substance) | LC-MS/MS (Plasma) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 15.0% |
| Limit of Quantitation (LOQ) | ~ 1 µg/mL | ~ 0.1 ng/mL |
Decision Framework for Method Selection
The choice of the primary analytical method and the approach for its cross-validation depends on several factors. This decision tree illustrates a logical pathway for this process.
Caption: A decision tree for selecting an analytical method for pyrimidine characterization.
Conclusion
The cross-validation of analytical methods for pyrimidine characterization is a non-negotiable aspect of ensuring data integrity and regulatory compliance in the pharmaceutical industry.[1] A thorough understanding of the principles of method validation, coupled with a strategic approach to selecting and comparing analytical techniques, is essential for generating reliable and reproducible results. This guide provides a framework for researchers, scientists, and drug development professionals to design and execute robust cross-validation studies, ultimately contributing to the development of safe and effective medicines. By adhering to the principles outlined herein and referencing the authoritative guidelines from regulatory bodies, organizations can build confidence in their analytical data and streamline the drug development process.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolian.com [resolian.com]
- 12. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Separation of purine and pyrimidine bases by capillary electrophoresis using beta-cyclodextrin as an additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism: a selective approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. "Separation of purine and pyrimidine bases by capillary zone electropho" by Susan E. Geldart and Phyllis R. Brown [digitalcommons.uri.edu]
- 19. is.muni.cz [is.muni.cz]
- 20. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. propharmagroup.com [propharmagroup.com]
- 24. benchchem.com [benchchem.com]
- 25. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Chloro-4-(4-methoxyphenyl)pyrimidine
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in synthesis and analysis. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-4-(4-methoxyphenyl)pyrimidine, a halogenated aromatic pyrimidine derivative. Our focus is to instill a deep understanding of the principles behind these procedures, ensuring not only regulatory compliance but also the protection of our personnel and environment.
Understanding the Hazard Profile: Why Special Disposal is Necessary
This compound (CAS No. 75634-04-7) is a halogenated organic compound. While specific toxicity data for this exact compound is not extensively published, the broader class of chlorinated pyrimidines and aromatic compounds necessitates a cautious approach. Safety Data Sheets (SDS) for analogous compounds consistently indicate hazards such as skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
The primary driver for its specialized disposal is its classification as a halogenated organic compound . The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds as hazardous waste due to their potential for persistence in the environment and the hazardous byproducts they can form upon improper disposal.[3] Burning chlorinated compounds without proper controls can release hydrogen chloride (HCl) gas and other hazardous air pollutants.[4] This underscores the necessity of professional disposal through high-temperature incineration equipped with advanced flue gas scrubbing technology.[2][5][6]
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Category | GHS Classification (Anticipated) | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Category 2 | Chemical-resistant gloves (e.g., Nitrile), lab coat.[7] |
| Serious Eye Damage/Irritation | Category 2 | Splash-proof safety goggles or a face shield.[7] |
| Inhalation | May cause respiratory irritation (STOT SE 3) | Work within a certified chemical fume hood.[2] |
| Environmental | Hazardous to the aquatic environment | Prevent release to drains and waterways. |
The Core Principle: Segregation and Professional Disposal
The cornerstone of proper disposal for this compound is segregation and transfer to a licensed hazardous waste disposal facility. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular solid waste. [8]
The universally accepted and regulatory-compliant method for final disposal is high-temperature incineration .[9] Professional hazardous waste incinerators operate at temperatures sufficient to destroy the organic molecule and are equipped with scrubbers and other air pollution control devices to neutralize the resulting acidic gases like HCl.[4][6]
Step-by-Step Laboratory Disposal Protocol
This protocol details the immediate actions required within the laboratory to safely manage waste containing this compound.
Part A: Waste Collection and Segregation
-
Designate a Waste Container:
-
Select a clean, compatible, and clearly labeled waste container. A glass bottle with a secure screw cap is often suitable for solid waste. For solutions, ensure the container material is compatible with the solvent used.
-
The container must be in good condition, free of cracks or defects.[3]
-
-
Labeling is Critical:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[10]
-
Clearly write the full chemical name: "Waste: this compound ". Do not use abbreviations.[3]
-
If the waste is a solution, list all constituents, including solvents, with their approximate percentages.[10]
-
Include the date when the first waste is added (the "accumulation start date").[11]
-
-
Segregate as Halogenated Waste:
-
This is the most crucial step. Place the container in a designated satellite accumulation area for halogenated organic waste .[10]
-
DO NOT mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.[12] Incompatible mixtures can lead to dangerous chemical reactions.[12] Keeping halogenated and non-halogenated waste streams separate can also significantly reduce disposal costs.[10]
-
Part B: Temporary Storage in the Laboratory
-
Secure Storage:
-
Keep the waste container tightly sealed except when adding waste.[3][10] This prevents the release of vapors.
-
Store the container in a well-ventilated area, preferably within a secondary containment bin to catch any potential leaks.[10]
-
Ensure the storage location is away from heat sources and direct sunlight.
-
-
Arrange for Pickup:
-
Once the container is nearly full (e.g., 75% capacity) or as per your institution's guidelines, contact your Environmental Health and Safety (EHS) department to arrange for a waste pickup.[10]
-
Decontamination: Ensuring a Clean Workspace
Thorough decontamination of all surfaces and equipment is essential to prevent unintended exposure and cross-contamination.
Decontamination of Glassware
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) that will dissolve the this compound residue.
-
Collect Rinsate: The first rinse is considered hazardous waste. Collect this "rinsate" in your designated halogenated organic waste container.[11]
-
Subsequent Cleaning: After the initial hazardous rinse, the glassware can typically be washed with soap and water as per standard laboratory procedure.
Decontamination of Surfaces and Spill Cleanup
For minor spills within a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Absorb the Spill: Cover the spill with an absorbent material (e.g., spill pads or vermiculite).[3]
-
Collect Contaminated Material: Carefully sweep or wipe the absorbent material and place it in a sealed, labeled bag or container. This contaminated material must be disposed of as halogenated solid waste.[10]
-
Surface Decontamination:
-
Wipe the affected surface area with a cloth dampened with a solvent like acetone or ethanol. Place the used cloth in the solid hazardous waste container.
-
Follow with a thorough cleaning using a laboratory-grade detergent and water. A 1:10 dilution of household bleach can also be an effective surface disinfectant, but ensure it is compatible with the surface material and rinse thoroughly with water afterward.[1] Note that bleach is corrosive and should be used with care.[1]
-
For large spills, evacuate the area and contact your institution's EHS emergency line immediately.[3]
Procedural Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, upholding the highest standards of scientific integrity and environmental stewardship.
References
- 1. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. Waste Incineration Overview - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. epa.gov [epa.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. eponline.com [eponline.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. calpaclab.com [calpaclab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
